1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-[4-amino-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5(14)6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFXQCKJRBOBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624655 | |
| Record name | 1-[4-Amino-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343564-14-7 | |
| Record name | 1-[4-Amino-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone derivative, represents a key structural motif in medicinal chemistry and materials science. Its unique combination of an aromatic ketone, an amino group, and a trifluoromethyl substituent imparts specific electronic and steric properties that are of significant interest in the design of novel therapeutic agents and functional materials. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development, ensuring reproducibility, guiding formulation strategies, and meeting regulatory standards.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. As a Senior Application Scientist, the following sections are structured to not only present the data but also to provide the underlying scientific rationale and practical experimental methodologies for their determination.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is crucial to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be verified empirically.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO | [1] |
| Molecular Weight | 203.16 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 271.9 ± 35.0 °C (Predicted) | [2][3] |
| Melting Point | No data available | [3] |
| Density | 1.296 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Flash Point | 118.215 °C | [3] |
| pKa | -0.97 ± 0.10 (Predicted) | [2] |
| Solubility | No data available | [3] |
Experimental Protocols for Physical Characterization
The following sections detail robust experimental protocols for the determination of critical physical properties of this compound. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermal analysis technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Experimental Workflow for DSC Analysis
Sources
A Comprehensive Technical Guide to 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a substituted aromatic ketone of significant interest in the pharmaceutical industry. Its chemical structure, featuring an aniline ring substituted with a trifluoromethyl group and an acetyl group, makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, its critical application in drug development, and essential safety and handling information.
CAS Number: 343564-14-7[3][4] Molecular Formula: C9H8F3NO[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for ensuring safe handling and storage. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 203.16 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 271.9 ± 35.0 °C (Predicted) | [4] |
| Density | 1.296 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | -0.97 ± 0.10 (Predicted) | [4] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [4] |
Synthesis Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a representative protocol based on established chemical principles, such as the Friedel-Crafts acylation, followed by reduction and amination.
Experimental Workflow
Caption: A generalized two-step synthesis workflow for this compound.
Step-by-Step Methodology
Step 1: Nitration of 2-(Trifluoromethyl)acetophenone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-(trifluoromethyl)acetophenone. Cool the flask to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C. The regioselectivity of this nitration is directed by the existing substituents on the aromatic ring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid precipitate, 1-(4-nitro-3-(trifluoromethyl)phenyl)ethanone, is collected by filtration, washed with cold water until neutral, and dried.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: To a solution of 1-(4-nitro-3-(trifluoromethyl)phenyl)ethanone in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent. Common choices include iron powder in the presence of hydrochloric acid or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
-
Reaction Conditions: If using iron, the reaction is typically heated to reflux. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.
-
Reaction Monitoring: The disappearance of the starting material and the formation of the product can be monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, the reaction mixture is filtered to remove the catalyst or iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Note: The specific reaction conditions, such as solvent, temperature, and reaction time, should be optimized for each scale of the synthesis.
Application in Drug Development: Synthesis of Bicalutamide
This compound is a crucial starting material in the synthesis of Bicalutamide, a non-steroidal antiandrogen medication primarily used to treat prostate cancer.[5] Bicalutamide functions by blocking the action of androgens, such as testosterone, which can promote the growth of prostate cancer cells.
Synthetic Pathway to Bicalutamide
Sources
- 1. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 2. 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 343564-14-7 CAS MSDS (1-(4-Amino-3-trifluoromethyl-phenyl)-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Bicalutamide - Wikipedia [en.wikipedia.org]
Spectroscopic data (NMR, IR, MS) for 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS No: 343564-14-7), a key intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines the principles, experimental protocols, and detailed interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By integrating these orthogonal analytical techniques, this guide establishes a self-validating system for structural confirmation and purity assessment, underscoring the causality behind experimental choices and data interpretation.
Introduction: A Critical Building Block in Medicinal Chemistry
This compound, also known as 4'-Amino-3'-(trifluoromethyl)acetophenone, is an aromatic ketone of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an electron-donating amine group and two powerful electron-withdrawing groups (acetyl and trifluoromethyl), makes it a versatile precursor for the synthesis of complex pharmaceutical agents. Notably, it serves as a critical building block in the development of non-steroidal anti-androgen drugs, such as Bicalutamide, used in prostate cancer therapy.
The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but imparts profoundly different properties, including increased lipophilicity, metabolic stability, and binding affinity.[1] Accurate and unambiguous structural confirmation of this intermediate is therefore paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredient (API). This guide provides the foundational analytical methodologies required to achieve this confirmation with a high degree of confidence.
Physicochemical Properties
A baseline understanding of the compound's physical properties is essential before undertaking spectroscopic analysis. These properties inform decisions regarding sample preparation, solvent selection, and analytical technique suitability.
| Property | Value | Source |
| IUPAC Name | 1-[4-Amino-3-(trifluoromethyl)phenyl]ethanone | - |
| CAS Number | 343564-14-7 | [2] |
| Molecular Formula | C₉H₈F₃NO | [2] |
| Molecular Weight | 203.16 g/mol | [2] |
| Appearance | White to pale brown solid/powder | [3] |
| Purity (Typical) | ≥98% (HPLC) | [2] |
Spectroscopic Analysis: An Integrated Approach
No single analytical technique is sufficient for absolute structure elucidation. A robust characterization relies on the synergy of multiple spectroscopic methods. The workflow below illustrates the logical progression from initial functional group identification to complete structural assignment.
Caption: Integrated workflow for spectroscopic structure confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle & Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[4] The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for rapidly identifying the presence of key functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR or equivalent instrument is powered on and the ATR crystal (e.g., diamond) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction using the instrument software.
Data Interpretation: The IR spectrum provides clear evidence for all expected functional groups. The analysis below is based on well-established correlation tables and data from analogous compounds.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| 3480 & 3370 (approx.) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium peaks are characteristic of a primary amine. |
| 3100-3000 | C-H Aromatic Stretch | Ar-H | Weak to medium peaks above 3000 cm⁻¹. |
| ~1675 | C=O Carbonyl Stretch | Aryl Ketone (-COCH₃) | A strong, sharp peak. Its position below 1700 cm⁻¹ indicates conjugation with the aromatic ring. |
| ~1620 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium intensity peak, often overlapping with the C=C stretch. |
| ~1580, ~1520 | C=C Aromatic Stretch | Aromatic Ring | Two or more sharp peaks of variable intensity. |
| 1350-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Multiple very strong and broad absorption bands, characteristic of C-F bonds. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Principle & Application: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, confirming the molecular formula with high precision.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source operating in positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy <5 ppm.
Data Interpretation: The mass spectrum provides the molecular weight and key fragmentation data that corroborates the proposed structure.
| m/z Value (Expected) | Ion | Rationale |
| 204.063 | [M+H]⁺ | The protonated molecular ion. HRMS would confirm the elemental composition as C₉H₉F₃NO⁺. |
| 203.056 | [M]⁺ | The molecular ion (if using an ionization technique like EI). |
| 188.032 | [M-CH₃]⁺ | Loss of the methyl radical from the acetyl group, a common fragmentation pathway. |
| 160.038 | [M-COCH₃]⁺ | Loss of the entire acetyl group via cleavage of the C-C bond adjacent to the ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Principle & Application: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[6]
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent. Expert Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds prevents rapid chemical exchange of the -NH₂ protons, allowing them to be observed as a distinct, albeit often broad, signal. In contrast, solvents like CDCl₃ might lead to very broad or unobservable amine signals.
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Scans: 16-64 scans.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
Processing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
Data Interpretation: The ¹H NMR spectrum is predicted to show four distinct signals, perfectly matching the structure. The chemical shifts are governed by the electronic effects of the substituents: the strongly electron-donating -NH₂ group shields ortho/para positions, while the electron-withdrawing -COCH₃ and -CF₃ groups deshield them.
Caption: Structure with predicted ¹H NMR assignments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Doublet (d) | 1H | H-2 | This proton is ortho to the strongly deshielding acetyl group and meta to the amine. The adjacent CF₃ group also contributes significantly to its downfield shift. |
| ~7.8 | Doublet of Doublets (dd) | 1H | H-5 | Coupled to both H-2 and H-6. It is positioned para to the amine and ortho to the CF₃ group, resulting in an intermediate chemical shift. |
| ~6.9 | Doublet (d) | 1H | H-6 | This proton is ortho to the strongly electron-donating -NH₂ group, causing significant shielding and shifting it furthest upfield in the aromatic region. |
| ~6.2 | Singlet (s, broad) | 2H | -NH₂ | The signal for the amine protons. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| ~2.5 | Singlet (s) | 3H | -COCH₃ | A sharp singlet as there are no adjacent protons for coupling. Its chemical shift is typical for a methyl ketone. |
Experimental Protocol:
-
Sample & Instrument: Same as for ¹H NMR.
-
Acquisition Parameters: A standard proton-decoupled ¹³C experiment is run.
-
Scans: 512-1024 scans (or more, as ¹³C is less sensitive).
-
Spectral Width: 0-210 ppm.
-
-
Processing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Data Interpretation: The ¹³C NMR spectrum will show all 9 unique carbon atoms. The CF₃ carbon signal is particularly diagnostic, appearing as a quartet due to one-bond coupling with the three fluorine atoms (¹⁹F has a spin of I=1/2).
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expected Appearance |
| ~196.5 | C=O | Carbonyl carbon of the ketone, typically found in this downfield region. |
| ~152.0 | C4 | Aromatic carbon directly attached to the -NH₂ group. Shielded by the nitrogen's lone pair. |
| ~134.1 | C2 | Aromatic CH deshielded by the adjacent acetyl and CF₃ groups. |
| ~131.5 | C5 | Aromatic CH. |
| ~128.0 | C1 | Quaternary carbon attached to the acetyl group. |
| ~123.5 (q, J ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon. Appears as a high-intensity quartet due to strong ¹JCF coupling. |
| ~118.0 (q, J ≈ 30 Hz) | C3 | Quaternary carbon attached to the CF₃ group. Appears as a smaller quartet due to ²JCF coupling. |
| ~115.2 | C6 | Aromatic CH shielded by the ortho -NH₂ group. |
| ~26.8 | -CH₃ | The methyl carbon of the acetyl group. |
Applications in Drug Development
The rigorous spectroscopic characterization of this compound is a non-negotiable quality control step in the synthesis of pharmaceuticals.
-
Purity Assessment: Quantitative NMR (qNMR) and HPLC, which relies on characterized standards, can precisely determine the purity of synthetic batches, ensuring no reactive impurities are carried into subsequent, often costly, synthetic steps.
-
Process Chemistry: Spectroscopic analysis at each stage of a synthetic route allows process chemists to monitor reaction completion, identify byproducts, and optimize reaction conditions for yield and purity.
-
Regulatory Compliance: A complete and unambiguous characterization data package is a fundamental requirement for regulatory submissions to agencies like the FDA and EMA. It forms the basis of the "Chemistry, Manufacturing, and Controls" (CMC) section of a drug filing.
Conclusion
The structural integrity of this compound is unequivocally established through the combined application of IR, MS, and NMR spectroscopy. IR and MS provide rapid confirmation of functional groups and molecular weight, while high-field ¹H and ¹³C NMR deliver a detailed, atom-by-atom map of the molecular architecture. This integrated analytical approach forms a self-validating system, providing the high level of certainty required for the use of this critical intermediate in the high-stakes environment of drug discovery and development.
References
Solubility of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone in common lab solvents
An In-Depth Technical Guide
Topic: Solubility Profile of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data in public literature, this document establishes a theoretical solubility profile based on the compound's molecular structure and physicochemical principles. It further provides detailed, field-proven experimental protocols for both qualitative classification and precise quantitative measurement of its solubility in common laboratory solvents. The guide is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical method development.
Introduction: The Significance of Solubility
This compound is an aromatic ketone containing key functional groups that define its chemical behavior: a basic primary amine, a lipophilic trifluoromethyl group, and a polar acetyl moiety. This structural combination makes it a valuable building block in medicinal chemistry. Understanding its solubility is not an academic exercise; it is a critical parameter that dictates the success of numerous laboratory and industrial processes.
The choice of solvent directly impacts reaction kinetics, crystallization efficiency, chromatographic purification, and the bioavailability of final active pharmaceutical ingredients (APIs).[1] A poorly chosen solvent can lead to low yields, purification challenges, or failed formulations. This guide, therefore, serves as a foundational resource, blending theoretical prediction with practical, validated methodologies to characterize the solubility of this compound.
Physicochemical Characterization
The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of this compound presents a classic case of competing functionalities. The aromatic ring and the highly lipophilic -CF3 group promote solubility in nonpolar environments, while the -NH2 and -C=O groups provide sites for hydrogen bonding and polar interactions, favoring solubility in polar solvents.
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₈F₃NO | [2] |
| Molecular Weight | 203.16 g/mol | [2] |
| Appearance | Crystalline Solid (Predicted) | Based on similar structures[3] |
| pKa (Predicted) | 2-3 | The electron-withdrawing -CF₃ and acetyl groups are expected to significantly lower the basicity of the anilino -NH₂ group compared to aniline (pKa ~4.6). |
| logP (Predicted) | ~2.5 - 3.0 | The trifluoromethyl group significantly increases lipophilicity. |
The presence of the basic amino group is the most critical feature for solubility manipulation. This group can be protonated in acidic conditions to form a highly polar ammonium salt, a property that can be leveraged to dramatically increase aqueous solubility.[4]
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" provides a robust framework for predicting solubility.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The compound's polarity, arising from the amine and ketone groups, is expected to result in low solubility in these solvents. While the aromatic ring and -CF3 group offer some lipophilicity, it is likely insufficient to overcome the energy penalty of disrupting the solvent-solvent interactions in a purely nonpolar medium.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are anticipated to be excellent choices. They can engage in strong dipole-dipole interactions with the acetyl group and act as hydrogen bond acceptors for the N-H protons of the amine. Therefore, high solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with both the amine and ketone functionalities. Good to moderate solubility is expected. Solubility will likely decrease with increasing alkyl chain length of the alcohol (Methanol > Ethanol > Isopropanol).
-
Water: The molecule's significant nonpolar surface area (phenyl ring, -CF3 group) is expected to dominate, leading to poor intrinsic solubility in neutral water.[6]
-
Aqueous Acidic Solutions (e.g., 5% HCl): The basic amino group will be protonated to form the corresponding ammonium chloride salt. This ionic salt will be significantly more polar than the neutral molecule, leading to a prediction of high solubility .[4][7] This is a key technique for dissolving amine-containing organic compounds in aqueous media.
-
Aqueous Basic Solutions (e.g., 5% NaOH): The molecule lacks a sufficiently acidic proton. The N-H protons are not acidic enough to be deprotonated by sodium hydroxide. Therefore, no significant increase in solubility is expected compared to neutral water; solubility will remain poor .[4]
Experimental Protocols for Solubility Determination
Trustworthy experimental data is paramount. The following protocols provide self-validating systems for determining the solubility of this compound.
Protocol 1: Qualitative Solubility Classification
This workflow systematically classifies the compound based on its solubility in a sequence of solvents, providing rapid insight into its acid-base properties.[7]
Methodology:
-
Preparation: Add approximately 25 mg of the compound to a small test tube.
-
Water Test: Add 0.75 mL of deionized water. Shake vigorously for 60 seconds. Observe if the solid dissolves completely.
-
If Soluble: The compound is a water-soluble organic. Test the solution with litmus or pH paper to classify as acidic, basic, or neutral.[4] Proceed to the Ether Test (Step 3) to further classify.
-
If Insoluble: Proceed to the 5% HCl Test (Step 4).
-
-
Ether Test (for water-soluble compounds): To a fresh 25 mg sample, add 0.75 mL of diethyl ether. Shake vigorously. This helps differentiate between highly polar small molecules.
-
5% HCl Test: To the tube from the failed water test (or a fresh sample), add 0.75 mL of 5% aqueous HCl. Shake vigorously.
-
If Soluble: The compound is an organic base (Class B), confirming the accessible nature of the amino group.[7]
-
If Insoluble: Proceed to the 5% NaOH Test (Step 5).
-
-
5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Shake vigorously.
-
If Soluble: The compound would be classified as an organic acid. This is not expected for the target compound.
-
If Insoluble: Proceed to the Concentrated Acid Test (Step 6).
-
-
Concentrated H₂SO₄ Test: (Perform with extreme caution in a fume hood). To a fresh 25 mg sample, carefully add 0.75 mL of cold, concentrated sulfuric acid. Solubility here indicates the presence of neutral compounds with oxygen or nitrogen atoms or unsaturation (Class N).
.dot
Caption: Workflow for systematic qualitative solubility classification.
Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is the gold-standard method for determining precise solubility values (e.g., in mg/mL or mol/L).[6] It relies on generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial (e.g., 100 mg in 5 mL). The presence of undissolved solid is essential.
-
Equilibration: Place the vial in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C). Agitate the suspension for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[8]
-
Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle. Alternatively, centrifuge the sample at a constant temperature to pellet the excess solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To avoid aspirating solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Dilution: Dilute the aliquot with a known volume of a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the solubility of the compound in that solvent at the specified temperature.
.dot
Caption: Standard workflow for quantitative solubility measurement.
Summary of Predicted Solubility
The following table synthesizes the theoretical analysis into a practical guide for solvent selection. Quantitative values should be determined experimentally using the protocol above.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Insoluble / Very Poor | Dominated by polar -NH₂ and -C=O groups. |
| Polar Aprotic | DMSO, DMF, THF | High / Very Soluble | Strong dipole-dipole interactions and H-bond acceptance.[3] |
| Polar Aprotic | Acetone, Acetonitrile | Soluble / Moderate | Good polar interactions, but less effective H-bond acceptors than DMSO/DMF. |
| Polar Protic | Methanol, Ethanol | Soluble / Moderate | Capable of H-bonding with both donor and acceptor sites. |
| Aqueous (Neutral) | Water | Poor / Sparingly Soluble | Large nonpolar regions (-C₆H₃, -CF₃) limit hydration. |
| Aqueous (Acidic) | 5% HCl (aq) | Very Soluble | Protonation of the basic amine forms a highly polar water-soluble salt.[4][7] |
| Aqueous (Basic) | 5% NaOH (aq) | Poor / Sparingly Soluble | No acidic proton to form a salt; solubility similar to neutral water.[4] |
Conclusion for the Practicing Scientist
While no definitive, published quantitative data for the solubility of this compound exists, a robust and reliable solubility profile can be confidently predicted from its molecular structure. The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, and its solubility in aqueous media is highly dependent on pH. The basicity of the 4-amino group is the key to its processability; it can be readily dissolved in dilute aqueous acid for reactions or extractions and subsequently re-precipitated by neutralization. For all critical applications, the experimental protocols provided herein should be employed to generate precise, application-specific data.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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PubChem. (n.d.). 1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]
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How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone. (2024, April 9). ChemBK. Retrieved from [Link]
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Paruta, A. N. (n.d.). Solubility of the Sulfonamides. IUPAC-NIST Solubility Data Series. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. Retrieved from [Link]
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PubChem. (n.d.). 1-[4-Amino-2-(trifluoromethoxy)phenyl]ethanone. Retrieved from [Link]
- Wing, L. Y. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Pharmacy and Pharmacology, 37(S1), 101-113.
- Cesur, N., Apak, T. I., Aboul-Enein, H. Y., & Ozkirimli, S. (2002). LC determination of aminoglutethimide enantiomers as dansyl and fluorescamine derivatives in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 487-492.
- Kiani, M., & Halladj, R. (2023). Prediction of the Solubility of Pharmaceutical Compounds in Pure Organic Solvents Using an Artificial Neural Network and a Refined Apelblat Model. Physical Chemistry Research, 11(4), 741-755.
- Zhang, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 122.
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Autechem. (n.d.). 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, 95% Purity, C9H7ClF3NO, 25 grams. Retrieved from [Link]
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Chemical structure and IUPAC name of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Fluorinated Ketone Building Block
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a substituted aromatic ketone, represents a pivotal building block in contemporary medicinal chemistry and drug development. Its chemical architecture, featuring an aniline moiety ortho to a trifluoromethyl group and para to an acetyl group, provides a unique combination of reactive sites and physicochemical properties. The trifluoromethyl group, a bioisostere for a chlorine atom, is particularly noteworthy. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and potential applications, providing a critical resource for researchers leveraging fluorinated scaffolds in the design of novel therapeutics.
Chemical Structure and Nomenclature
The structural identity and correct nomenclature of a chemical entity are fundamental for unambiguous scientific communication and patent claims.
IUPAC Name and Synonyms
The systematically generated and preferred IUPAC name for this compound is This compound .
Common synonyms encountered in chemical literature and supplier catalogs include:
-
4-Amino-3-(trifluoromethyl)acetophenone
-
Ethanone, 1-[4-amino-3-(trifluoromethyl)phenyl]-
Chemical Structure and Key Features
The molecule consists of a central benzene ring with three substituents:
-
Aniline Moiety: The primary amine (-NH₂) at the C4 position is a key functional group, serving as a nucleophile or a site for further derivatization, for instance, in the formation of amides or heterocycles.
-
Trifluoromethyl Group: The -CF₃ group at the C3 position significantly influences the electronic properties of the aromatic ring and the basicity of the adjacent amino group.
-
Acetyl Group: The acetyl group (-C(O)CH₃) at the C1 position provides a reactive carbonyl center for a wide range of chemical transformations.
The interplay of these functional groups dictates the compound's reactivity and its utility as a versatile synthetic intermediate.
Experimental Protocol: Friedel-Crafts Acylation
The following protocol describes a general procedure for the Friedel-Crafts acylation of 2-(trifluoromethyl)aniline. It is imperative that this reaction is carried out under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.
Materials:
-
2-(Trifluoromethyl)aniline
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane.
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel to the stirred suspension. Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Substrate Addition: Dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of ice-cold water, followed by concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ react vigorously with water, which would render them catalytically inactive.
-
Stoichiometric Lewis Acid: The Lewis acid coordinates to both the acetylating agent and the product ketone, necessitating at least a stoichiometric amount. An excess is often used to drive the reaction to completion.
-
Controlled Addition at Low Temperature: The initial stages of the reaction are exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize side reactions.
-
Acidic Work-up: The acidic work-up protonates the amino group, aiding in the separation from non-basic impurities and breaking up the aluminum-ketone complex.
-
Bicarbonate Wash: This step neutralizes any remaining acid in the organic phase.
Physicochemical and Spectroscopic Data
Accurate characterization data is essential for the validation of the synthesized compound and for its use in further applications.
Physical Properties
| Property | Value | Source |
| CAS Number | 343564-14-7 | Commercial Suppliers |
| Molecular Formula | C₉H₈F₃NO | Calculated |
| Molecular Weight | 203.16 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
| Density | ~1.296 g/cm³ | |
| Boiling Point | ~271.9 °C at 760 mmHg | Calculated |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.5-8.0 ppm). The proton ortho to the amino group would be the most upfield, while the proton ortho to the acetyl group would be the most downfield.
-
Amine Protons: A broad singlet (or two separate signals) for the -NH₂ protons, the chemical shift of which is dependent on solvent and concentration.
-
Methyl Protons: A singlet at approximately 2.5 ppm corresponding to the three protons of the acetyl group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the downfield region, typically around 195-200 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon: A quartet in the region of 120-130 ppm with a large ¹JCF coupling constant.
-
Methyl Carbon: A signal in the aliphatic region, around 25-30 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1660-1680 cm⁻¹ for the aryl ketone carbonyl group.
-
C-F Stretching: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 203.
-
Fragmentation: A prominent fragment would be the loss of the methyl group from the acetyl moiety, resulting in a peak at m/z = 188 ([M-15]⁺).
-
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly in the development of non-steroidal anti-androgens.
Intermediate in the Synthesis of Nilutamide
Nilutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. While multiple synthetic routes to Nilutamide exist, this compound can serve as a key precursor. The synthesis would involve the conversion of the acetyl group to a hydantoin ring.
Precursor for Enzalutamide and Other Androgen Receptor Antagonists
Enzalutamide is a second-generation non-steroidal androgen receptor antagonist. The core structure of enzalutamide features a substituted phenyl ring derived from 4-amino-2-(trifluoromethyl)benzonitrile. While not a direct precursor, this compound can be chemically transformed into this key nitrile intermediate. The development of novel androgen receptor modulators often involves the use of such trifluoromethyl-substituted aniline building blocks.
The general importance of the trifluoromethyl group in drug design cannot be overstated. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced lipophilicity, and better binding selectivity.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry. Its trifluoromethyl-substituted aniline framework makes it a valuable precursor for the synthesis of a range of bioactive molecules, including established and next-generation anti-androgen therapies. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and drug development professionals seeking to leverage the unique advantages of fluorination in their discovery programs.
References
-
Friedel-Crafts Acylation Overview. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
A novel route for the synthesis of androgen receptor antagonist enzalutamide. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nilutamide. PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
A Comprehensive Guide to the Safe Handling of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone for Research and Development
Abstract
This technical guide provides an in-depth analysis of the potential hazards and requisite safety precautions for the handling of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS No. 177991-23-4), a key building block in pharmaceutical and agrochemical research. Synthesizing data from Safety Data Sheets (SDS), toxicological databases, and established laboratory safety protocols, this document is intended to serve as an essential resource for researchers, scientists, and drug development professionals. The guide details the compound's toxicological profile, outlines a systematic approach to risk mitigation through the hierarchy of controls, and provides explicit, field-proven protocols for safe handling, storage, emergency response, and disposal. The causality behind each safety recommendation is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.
Section 1: Compound Identification and Properties
This compound is an aromatic ketone and a substituted aniline derivative. Its utility as a synthetic intermediate is significant, but its chemical structure also suggests a toxicological profile that necessitates careful handling. A clear understanding of its fundamental properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| IUPAC Name | 1-[4-amino-3-(trifluoromethyl)phenyl]ethanone | PubChem[1] |
| CAS Number | 177991-23-4 | ChemicalBook[2] |
| Molecular Formula | C₉H₈F₃NO | ChemicalBook[2][3] |
| Molecular Weight | 203.16 g/mol | ChemicalBook[2] |
| Appearance | Solid (form may vary) | General Knowledge |
| Synonyms | 4-Amino-3-(trifluoromethyl)acetophenone | ChemicalBook[2] |
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as other trifluoromethyl-substituted anilines and acetophenones, provides a strong basis for hazard assessment. The primary hazards are associated with irritation and potential systemic effects upon absorption.
GHS Classification (Anticipated based on analogous compounds):
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[4][5][6]
-
Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.[4][5][6]
-
Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory Tract Irritation): May cause respiratory irritation.[4][5][6]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
Causality of Hazards:
-
Irritation: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which can enhance the reactivity and irritating properties of the aromatic ring and the amino group. Anilines, as a class, are known skin and eye irritants.[5][7]
-
Respiratory Effects: As a fine powder or dust, the compound can be easily inhaled, leading to irritation of the mucous membranes and upper respiratory tract.[4][5][6]
-
Systemic Toxicity: Anilines can be absorbed through the skin and, if ingested or inhaled in significant quantities, may interfere with the oxygen-carrying capacity of the blood (methemoglobinemia). While this is a general concern for anilines, it underscores the importance of preventing systemic exposure.
To the best of our knowledge, the complete toxicological properties of this specific compound have not been thoroughly investigated.[8] Therefore, it must be handled with the assumption that it is hazardous.
Section 3: Risk Mitigation and the Hierarchy of Controls
A proactive approach to safety involves implementing a multi-layered defense system known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to minimize or eliminate exposure to hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, Elimination is not practical as it is the subject of the research. Substitution should be considered if a less hazardous alternative can achieve the same scientific objective. The primary focus for safe handling will therefore be on robust Engineering Controls , followed by stringent Administrative Controls and diligent use of Personal Protective Equipment (PPE) .
Section 4: Standard Operating Procedure (SOP) for Safe Handling
This section details a mandatory workflow for handling this compound, from preparation to use. Adherence to this protocol is critical for mitigating exposure risks.
4.1. Required Engineering Controls
-
All manipulations of the solid compound (weighing, transferring, preparing solutions) MUST be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[7][9]
-
The work area must have immediate access to an emergency eye wash station and a safety shower.[4]
4.2. Experimental Workflow: Weighing and Solubilization
Caption: Step-by-step workflow for safely weighing and dissolving the compound.
Step-by-Step Methodology:
-
Preparation: Before entering the lab, ensure you are familiar with this SOP and the compound's SDS. Verify that the chemical fume hood's certification is current and it is functioning correctly. Don all required PPE.
-
Setup: Place all necessary equipment (analytical balance, glassware, spatula, solvent, waste container) inside the fume hood. This minimizes movement in and out of the containment area.
-
Weighing: Use a disposable weigh boat or creased weighing paper. Gently transfer the solid compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust.[2][9]
-
Transfer: Carefully add the weighed solid to the reaction or storage vessel. Use a small amount of the intended solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Dissolution: Add the remaining volume of solvent to the vessel. Cap the vessel before removing it from the fume hood for mixing (e.g., magnetic stirring, sonication).
-
Cleanup: Immediately dispose of the contaminated weigh boat and any wipes into a designated, sealed hazardous waste container. Decontaminate the spatula and any affected surfaces inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Final Decontamination: After the procedure is complete, thoroughly wipe down the balance and the sash of the fume hood. Doff PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.[5][9]
Section 5: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE must be based on a thorough risk assessment.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but their suitability should be verified against the solvents being used. Always inspect gloves for tears or holes before use.[7] Dispose of contaminated gloves immediately and wash hands.[9]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne dust.[5] A face shield should be worn over goggles if there is a significant splash risk.
-
Skin and Body Protection: A long-sleeved laboratory coat must be worn and fully fastened.[5]
-
Respiratory Protection: Not typically required if all work is performed within a functioning fume hood. If a situation arises where the fume hood is not available or fails (e.g., a large spill outside of containment), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained emergency responders.[5][10]
Section 6: Storage and Disposal
6.1. Storage
-
Store the compound in a tightly sealed, clearly labeled container.[5]
-
Keep in a cool, dry, and well-ventilated area designated for chemical storage.[4][7]
-
Store away from incompatible materials, particularly strong oxidizing agents.[7]
6.2. Disposal
-
All waste, including contaminated consumables (gloves, weigh boats, wipes) and excess material, must be disposed of as hazardous chemical waste.
-
Do not discharge into drains or the environment.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Section 7: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
Caption: Emergency response flowchart for spills and personal exposure.
7.1. Accidental Release Measures (Spills)
-
Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact EHS.
-
Containment: For small spills inside a fume hood, prevent the spread by covering with a chemical absorbent material. Avoid raising dust.[2]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.
7.2. First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][8] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2]
References
- 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride - Synquest Labs. (n.d.).
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No. - Loba Chemie. (2019, January 31).
- 1-(4-(Trifluoromethyl)phenyl)ethan-1-one - PubChem. (n.d.).
- 1-(4-Amino-3-trifluoromethyl-phenyl)-ethanone - Safety Data Sheet - ChemicalBook. (2025, July 26).
- Safety Data Sheet - Angene Chemical. (2021, May 1).
- Safety Data Sheet - Angene Chemical. (2025, December 22).
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 18).
- Material Safety Data Sheet - Alfa Aesar. (2008, October 11).
- 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem. (n.d.).
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- SAFETY DATA SHEET - TCI Chemicals. (2019, April 11).
- SAFETY DATA SHEET - Fisher Scientific. (2023, December 4).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 29).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 5).
- SAFETY DATA SHEET - R&D Systems. (2025, July 31).
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The Genesis of a Key Pharmaceutical Building Block: Discovery and Synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Intermediate
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Within this context, 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a seemingly unassuming aromatic ketone, has emerged as a pivotal building block in the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and first reported synthetic routes to this important intermediate, offering insights into the chemical logic that underpins its preparation and its significance in the development of novel therapeutics. While a singular, seminal publication detailing its initial discovery is not readily apparent in the public domain, a cohesive synthesis strategy can be constructed from the broader chemical literature, particularly from patents and studies focused on related trifluoromethylated anilines and acetophenones.
The Strategic Importance of the 4-Amino-3-(trifluoromethyl)acetophenone Scaffold
The structural features of this compound make it a highly valuable synthon. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly impacts the reactivity of the aromatic ring and provides a metabolically stable lipophilic substituent. The amino group offers a versatile handle for a wide range of chemical transformations, including amide bond formation, diazotization, and nucleophilic aromatic substitution. The acetyl group, in turn, can participate in various condensation and carbon-carbon bond-forming reactions, allowing for the construction of complex heterocyclic systems. This trifecta of functional groups, arranged in a specific ortho- and para-relationship, provides a unique chemical "fingerprint" that has been exploited in the development of new chemical entities.
A Plausible First Synthesis: A Multi-Step Approach
Based on established principles of organic synthesis and information gleaned from related patent literature, a logical and efficient pathway to this compound can be proposed. The synthesis is best approached in a convergent manner, involving the preparation of a key aniline intermediate followed by the introduction of the acetyl group.
Part 1: Synthesis of the Core Intermediate: 4-Nitro-3-(trifluoromethyl)aniline
The journey to the target molecule begins with the synthesis of the crucial precursor, 4-nitro-3-(trifluoromethyl)aniline. This intermediate establishes the critical ortho-relationship between the trifluoromethyl group and what will become the amino group. A common and industrially scalable approach involves the nitration of a suitable trifluoromethylated benzene derivative.
A plausible starting material for this sequence is 2-chlorobenzotrifluoride. The synthesis proceeds as follows:
-
Nitration: 2-Chlorobenzotrifluoride is subjected to nitration using a mixture of nitric acid and sulfuric acid. The directing effects of the chlorine and trifluoromethyl groups favor the introduction of the nitro group at the 5-position, yielding 2-chloro-5-nitrobenzotrifluoride.
-
Amination: The resulting 2-chloro-5-nitrobenzotrifluoride is then treated with ammonia in a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the chlorine atom for displacement by the amino group, affording 4-nitro-3-(trifluoromethyl)aniline.
Part 2: Reduction and Acylation to Yield the Final Product
With the key aniline precursor in hand, the subsequent steps focus on the reduction of the nitro group and the introduction of the acetyl moiety.
-
Reduction: The nitro group of 4-nitro-3-(trifluoromethyl)aniline is selectively reduced to an amino group. Common methods for this transformation include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin or iron in hydrochloric acid. This step yields 4-amino-3-(trifluoromethyl)aniline.
-
Acylation: The final step involves the acylation of the newly formed diamine. However, a direct Friedel-Crafts acylation of 4-amino-3-(trifluoromethyl)aniline is challenging due to the deactivating nature of the trifluoromethyl group and the potential for the amino group to coordinate with the Lewis acid catalyst. A more plausible and controllable approach involves the protection of the amino group, followed by a directed ortho-metalation and acylation, or a multi-step sequence involving diazotization and Sandmeyer-type reaction.
A more direct, albeit potentially lower-yielding, approach described in the broader context of acetophenone synthesis involves a diazotization-coupling-hydrolysis sequence starting from an aniline.[1][2] This methodology can be adapted for the synthesis of this compound.
A proposed synthetic pathway is as follows:
-
Diazotization of a Precursor Aniline: A suitable precursor, such as 4-amino-3-(trifluoromethyl)aniline, would first undergo diazotization.
-
Coupling Reaction: The resulting diazonium salt is then coupled with a suitable acetylating agent.
-
Hydrolysis: The coupled intermediate is subsequently hydrolyzed to yield the final acetophenone product.
Given the complexities and potential for side reactions, a more refined and likely "first" successful laboratory-scale synthesis would have likely involved a more controlled, multi-step process.
Experimental Protocols
The following are representative, detailed experimental protocols derived from analogous transformations found in the chemical literature.
Protocol 1: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
Materials:
-
2-Chlorobenzotrifluoride
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Aqueous Ammonia (28-30%)
-
Dichloromethane
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred and cooled (0-5 °C) solution of 2-chlorobenzotrifluoride in a suitable solvent, a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is then carefully poured onto crushed ice and the product is extracted with dichloromethane.
-
The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude 2-chloro-5-nitrobenzotrifluoride, which can be purified by crystallization or chromatography.
-
The purified 2-chloro-5-nitrobenzotrifluoride is dissolved in a suitable solvent in a pressure vessel.
-
Aqueous ammonia is added, and the vessel is sealed and heated to a temperature sufficient to drive the reaction to completion (typically 100-150 °C).
-
After cooling, the reaction mixture is partitioned between water and an organic solvent.
-
The organic layer is separated, washed, dried, and concentrated to afford 4-nitro-3-(trifluoromethyl)aniline.[1]
Protocol 2: Synthesis of this compound (Hypothetical Adaptation)
Materials:
-
4-Amino-3-(trifluoromethyl)aniline
-
Hydrochloric Acid
-
Sodium Nitrite
-
Acetaldoxime
-
Copper(I) salt (e.g., CuCl or CuBr) as a catalyst
-
Toluene or another suitable organic solvent
-
Sodium Hydroxide
Procedure:
-
4-Amino-3-(trifluoromethyl)aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, a mixture of acetaldoxime, a copper(I) salt catalyst, and an organic solvent such as toluene is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the acetaldoxime mixture, while maintaining a controlled pH (typically by the concurrent addition of a base like sodium hydroxide) and low temperature.[1][2]
-
After the coupling reaction is complete, the reaction mixture is warmed to room temperature.
-
The intermediate oxime is then hydrolyzed by heating with aqueous acid (e.g., hydrochloric acid).
-
The product, this compound, is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization.
Characterization and Data
The structural elucidation and purity assessment of this compound and its intermediates are crucial for their use in further synthetic applications. Standard analytical techniques are employed for this purpose.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data |
| 4-Nitro-3-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ | 222.12 | Yellow solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS |
| This compound | C₉H₈F₃NO | 203.16 | Off-white to pale yellow solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS confirming the presence of acetyl, amino, and trifluoromethyl groups. |
Conclusion: A Testament to the Power of Fluorine Chemistry
The synthesis of this compound, while not attributed to a single pioneering discovery, represents a culmination of established and robust synthetic methodologies. The logical, multi-step approach to its construction highlights the principles of modern organic synthesis, including the strategic manipulation of functional groups and the control of regioselectivity. As a versatile and highly functionalized building block, this compound continues to play a significant role in the discovery and development of new medicines, underscoring the enduring importance of fluorine-containing intermediates in the pharmaceutical industry. Its availability through commercial suppliers is a testament to the robustness and scalability of the synthetic routes that have been developed and optimized over time.
References
- Ningbo Inno Pharmchem Co., Ltd. (2024).
- Zhejiang Weihua New Material Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone. CN103193611A.
- Zhejiang Weihua New Material Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone.
Sources
A Comprehensive Technical Guide to 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone for Researchers and Drug Development Professionals
Introduction
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone, is a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring an aniline moiety, a trifluoromethyl group, and a ketone, provides a versatile scaffold for the development of novel therapeutics. The trifluoromethyl group, in particular, is a bioisostere for a methyl group and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide offers a detailed exploration of the commercial landscape, synthetic pathways, and analytical methodologies for this important compound, aimed at empowering researchers and drug development professionals in their scientific endeavors.
Commercial Availability and Suppliers
This compound, identified by the CAS number 343564-14-7 , is readily available from a variety of chemical suppliers catering to the research and development sector. The compound is typically offered in purities of 98% or greater, ensuring its suitability for demanding synthetic applications. When procuring this reagent, it is imperative to verify the supplier's specifications and obtain a certificate of analysis to confirm its identity and purity.
Below is a summary of representative suppliers and their typical product specifications:
| Supplier | CAS Number | Purity Specification | Available Quantities |
| Aromsyn Co., Ltd. | 343564-14-7 | NLT 98%[1] | Gram to kilogram scale[1] |
| Angene Chemical | 343564-14-7 | 98%[2] | Inquire for details |
| BOC Sciences | 343564-14-7 | 95%[] | Inquire for details |
| 001CHEMICAL | 343564-14-7 | NLT 98%[4] | Inquire for details |
| ECHO CHEMICAL CO., LTD. | 343564-14-7 | Not specified | 100g[2] |
Note: This table is not exhaustive and represents a selection of suppliers found. Researchers should conduct their own due diligence when selecting a supplier.
Synthetic Pathways: A Plausible Approach
While proprietary industrial syntheses are often not disclosed, a plausible and common method for the preparation of this compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring.
A logical synthetic workflow would involve the acylation of 2-(trifluoromethyl)aniline. The amino group is a strong activating group and ortho-, para-director. However, to avoid side reactions and to direct the acylation to the desired para-position relative to the amino group, a protecting group strategy is often employed.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, non-validated procedure based on established chemical principles for the synthesis of this compound.
Step 1: Protection of the Amino Group (Acetylation)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)aniline in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and glacial acetic acid.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid N-(2-(trifluoromethyl)phenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Friedel-Crafts Acylation
-
In a dry, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the cooled suspension with stirring.
-
Add a solution of N-(2-(trifluoromethyl)phenyl)acetamide in the same solvent dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature, monitoring its progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide.
Step 3: Deprotection (Hydrolysis)
-
To the crude N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide, add an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux until the deprotection is complete (monitored by TLC).
-
If acidic hydrolysis is used, neutralize the reaction mixture with a base to precipitate the product. If basic hydrolysis is used, adjust the pH to neutral.
-
Collect the precipitated this compound by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
Ensuring the identity and purity of this compound is critical for its successful application in drug synthesis. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected signals in the 1H and 13C NMR spectra of this compound are as follows:
-
1H NMR:
-
A singlet for the methyl protons of the acetyl group.
-
Signals in the aromatic region corresponding to the protons on the benzene ring. The coupling patterns will be indicative of the substitution pattern.
-
A broad singlet for the amino (-NH2) protons.
-
-
13C NMR:
-
A signal for the carbonyl carbon of the acetyl group.
-
A signal for the methyl carbon of the acetyl group.
-
Signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group, which will appear as a quartet due to C-F coupling.
-
The carbon of the trifluoromethyl group will also be observable.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reverse-phase HPLC method is typically suitable.
A General HPLC Method:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm).
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). One notable example is its potential use in the synthesis of Nilutamide , a non-steroidal antiandrogen used in the treatment of prostate cancer. The core structure of this intermediate provides a foundation for building the more complex hydantoin ring system present in Nilutamide.
The workflow for this application can be visualized as follows:
Caption: Role of the title compound in the synthesis of Nilutamide.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the pharmaceutical industry. A thorough understanding of its procurement, synthesis, and analytical characterization is paramount for its effective utilization in drug discovery and development. This guide provides a foundational understanding to aid researchers in leveraging this important intermediate in their pursuit of novel therapeutics.
References
Predicting the Biological Activity of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: An In-Depth In Silico Technical Guide
Abstract
The imperative to accelerate drug discovery and reduce attrition rates has positioned in silico predictive methodologies at the forefront of modern pharmaceutical research. This technical guide provides a comprehensive, step-by-step workflow for predicting the biological activity of the novel small molecule, 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone. By leveraging a synergistic combination of computational techniques—including ligand-based pharmacophore modeling, structure-based molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling—researchers can systematically generate and evaluate hypotheses regarding the compound's potential therapeutic applications and liabilities. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the application of these powerful predictive tools. Every protocol described herein is designed as a self-validating system, grounded in authoritative scientific principles to ensure the integrity and reproducibility of the generated predictions.
Introduction: The Rationale for In Silico Prediction
The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant risk of failure. A primary contributor to late-stage attrition is the unforeseen biological activity or toxicity of a compound. In silico methods, which utilize computer simulations and modeling, offer a powerful and cost-effective means to de-risk and guide the drug discovery process from its earliest stages.[1] By predicting the biological activity of a molecule based on its structure, we can prioritize resources, optimize lead compounds, and anticipate potential adverse effects long before committing to expensive and time-consuming wet-lab experimentation.
This guide focuses on the systematic evaluation of this compound, a compound featuring a trifluoromethyl group and an aromatic amine moiety. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. Conversely, aromatic amines can be associated with toxicity, necessitating a thorough safety assessment.[2] This dual nature makes this compound an excellent candidate for a comprehensive in silico evaluation.
Our predictive workflow is designed to be a logical and iterative process, beginning with broad, ligand-based approaches to generate initial hypotheses, followed by more focused, structure-based methods to refine these predictions and elucidate potential mechanisms of action.
The Predictive Workflow: A Multi-pronged Approach
Our comprehensive in silico analysis of this compound will proceed through four key stages, each building upon the insights of the previous one. This integrated workflow is designed to provide a holistic prediction of the compound's biological profile.
Figure 1: A multi-stage workflow for the in silico prediction of biological activity.
Stage 1: Ligand-Based Hypothesis Generation
The initial step in our workflow is to leverage the information encoded within the 2D structure of this compound to generate hypotheses about its potential biological activities. This is achieved through similarity searching and pharmacophore modeling, which do not require a known protein target structure.
-
Compound Preparation:
-
Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF) from a chemical database such as PubChem.[3]
-
SMILES: CC(=O)C1=CC(=C(C=C1)N)C(F)(F)F
-
Standardize the structure to ensure consistent representation (e.g., neutralization of charges, removal of salts).
-
-
Similarity Searching:
-
Utilize public databases like ChEMBL and PubChem to perform a similarity search based on the Tanimoto coefficient.[4][5][6]
-
The goal is to identify structurally similar compounds with known biological activities. The presence of the trifluoromethylphenyl moiety in known kinase inhibitors, for example, would suggest this as a potential activity for our query compound.
-
-
Pharmacophore Model Generation:
-
Based on the activities of the identified similar compounds, generate a 3D pharmacophore model. This model represents the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a specific biological activity.[7][8][9]
-
Software such as LigandScout or Phase can be used for this purpose. The resulting pharmacophore can then be used to screen larger compound libraries to identify other potential actives.
-
Stage 2: Structure-Based Target Identification and Molecular Docking
With a set of hypothesized biological activities, we can now move to a structure-based approach to identify potential protein targets and predict the binding mode of our compound.
-
Target Selection and Preparation:
-
Based on the hypotheses from Stage 1 (e.g., kinase inhibition), select a panel of relevant protein targets from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be done using tools like AutoDockTools.[10][11][12]
-
-
Virtual Screening:
-
Molecular Docking with AutoDock Vina:
-
For the prioritized targets, perform a more detailed molecular docking study using a tool like AutoDock Vina.[10][15]
-
Step 1: Grid Box Definition: Define a grid box around the active site of the target protein. This defines the search space for the docking algorithm.
-
Step 2: Ligand Preparation: Prepare the ligand (this compound) by assigning rotatable bonds and saving it in the PDBQT format.
-
Step 3: Docking Simulation: Run the AutoDock Vina simulation. The program will explore different conformations and orientations of the ligand within the active site and score them based on a predicted binding affinity.
-
Step 4: Analysis of Results: Analyze the predicted binding poses and their corresponding binding affinities. The pose with the lowest binding energy is typically considered the most likely.
-
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. benthamdirect.com [benthamdirect.com]
- 3. PubChem -- A database of chemical structures of small organic molecules | HSLS [hsls.pitt.edu]
- 4. Mapping Between Databases of Compounds and Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChEMBL - ChEMBL [ebi.ac.uk]
- 6. ChEMBL - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biosolveit.de [biosolveit.de]
- 14. Structure-Based Virtual Screening for Drug Discovery: Principles, Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Methodological & Application
Synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: A Detailed Protocol for Researchers
Introduction
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed, three-step synthesis protocol for this important intermediate, designed for researchers, scientists, and drug development professionals. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory experience.
Overall Synthetic Scheme
The synthesis of this compound is most effectively achieved through a three-step sequence starting from 2-(trifluoromethyl)aniline. This strategy involves:
-
N-Acetylation: Protection of the reactive amino group of 2-(trifluoromethyl)aniline as an acetamide. This is crucial for the success of the subsequent Friedel-Crafts acylation, as a free amino group would react with the Lewis acid catalyst, deactivating it and preventing the desired acylation of the aromatic ring.
-
Friedel-Crafts Acylation: Introduction of the acetyl group onto the aromatic ring of the protected aniline derivative. This classic electrophilic aromatic substitution reaction is directed to the para position relative to the activating acetamido group.
-
Hydrolysis (Deprotection): Removal of the acetyl protecting group to yield the final target molecule, this compound.
The Versatile Building Block: Application Notes for 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone in Synthetic Chemistry
Introduction: A Strategic Intermediate for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of bioactive molecules. The trifluoromethyl group, in particular, is prized for its ability to modulate lipophilicity, metabolic stability, and binding affinity.[1] Within this context, 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone emerges as a highly valuable and versatile synthetic intermediate. Its unique trifunctional nature—a nucleophilic aromatic amine, an electrophilic acetyl group, and a strategically positioned trifluoromethyl group—renders it a powerful starting material for the construction of a diverse array of complex heterocyclic and acyclic structures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this key intermediate, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before employing any chemical in a synthetic workflow.
| Property | Value | Source |
| CAS Number | 343564-14-7 | [2][3] |
| Molecular Formula | C₉H₈F₃NO | [2][3] |
| Molecular Weight | 203.16 g/mol | [2][3] |
| Appearance | Not specified, typically a solid | |
| Solubility | Soluble in many organic solvents |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2][4] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[2][4][5]
Core Applications in the Synthesis of Bioactive Molecules
The strategic placement of the amino, acetyl, and trifluoromethyl groups on the phenyl ring allows for a multitude of synthetic transformations. This section details key applications with step-by-step protocols.
Keystone to Anti-Androgen Pharmaceuticals: The Synthesis of Bicalutamide
This compound is a close structural analog of a key intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen medication primarily used to treat prostate cancer.[6] While many patented syntheses start with the corresponding benzonitrile, the underlying amide bond formation is directly applicable.
Reaction Principle: The synthesis of Bicalutamide and its analogs involves the formation of an amide bond between the aromatic amine of a derivative of this compound and a suitably activated carboxylic acid derivative. This is followed by an oxidation step to form the sulfone moiety.
digraph "Bicalutamide Synthesis Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
A [label="4-Amino-2-(trifluoromethyl)benzonitrile"];
B [label="Activated Carboxylic Acid\n(e.g., acid chloride)"];
C [label="N-[4-cyano-3-(trifluoromethyl)phenyl]-\n3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide"];
D [label="Bicalutamide"];
A -> C [label="Amide Coupling\n(e.g., DMAP, Toluene)"];
B -> C;
C -> D [label="Oxidation\n(m-CPBA, CH2Cl2)"];
}
Caption: General scheme of the Friedländer annulation.
Detailed Protocol: Synthesis of a Substituted Trifluoromethyl-Quinoline
This protocol provides a general method for the synthesis of substituted quinolines from this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
Ethanol or another suitable solvent
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.
Rationale of Experimental Choices:
-
Active Methylene Compound: Ethyl acetoacetate provides the necessary two-carbon unit with an active methylene group to form the new ring.
-
Acid Catalyst: p-TsOH protonates the carbonyl group of the acetophenone, making it more electrophilic and facilitating the initial condensation.
Accessing Pyrrole Derivatives: The Paal-Knorr Synthesis
While the direct application of this compound in a Paal-Knorr synthesis is not straightforward, it can be a precursor to a 1,4-dicarbonyl compound, which can then undergo this classic pyrrole synthesis.
[7][8][9][10][11]
Reaction Principle: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole. [7][8][9]The reaction is typically acid-catalyzed and proceeds through the formation of a di-imine intermediate which then cyclizes and dehydrates.
[7]
Conceptual Application: The acetyl group of this compound can be elaborated to generate a 1,4-dicarbonyl compound. For instance, α-halogenation followed by reaction with a β-ketoester enolate and subsequent hydrolysis and decarboxylation would yield a suitable 1,4-diketone. This diketone can then be reacted with a primary amine in a Paal-Knorr synthesis.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The acetyl group of this compound can readily participate in Claisen-Schmidt condensations with aromatic aldehydes to produce chalcones, which are important intermediates and possess a wide range of biological activities.
[12][13][14][15]
Reaction Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated ketone (chalcone).
[12]
Caption: Two-step synthesis of pyrazoles from an aminoketone.
Detailed Protocol: Two-Step Synthesis of a Trifluoromethyl-Pyrazole
Step 1: Synthesis of the β-Enaminone
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add DMF-DMA (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude β-enaminone, which can often be used in the next step without further purification.
Step 2: Synthesis of the Pyrazole
Materials:
-
Crude β-enaminone from Step 1
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude β-enaminone (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrazole derivative.
Rationale of Experimental Choices:
-
DMF-DMA: This reagent serves as a one-carbon synthon and activates the methyl group of the acetophenone for subsequent cyclization.
-
Hydrazine: The dinucleophilic nature of hydrazine allows for the cyclocondensation with the enaminone to form the stable pyrazole ring.
Conclusion: A Gateway to Chemical Diversity
This compound stands out as a preeminent synthetic intermediate, offering a reliable and versatile platform for the construction of a wide range of medicinally relevant compounds. Its trifunctional nature allows for the application of classic and modern synthetic methodologies to generate diverse molecular architectures. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this valuable building block in their drug discovery and development endeavors.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem. (2025).
- Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. BenchChem. (2025).
-
Friedländer synthesis. In Wikipedia. (2023, November 29). [Link]
-
Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. (n.d.). Retrieved from [Link]
- Wang, R., et al. (2011). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research, 50(18), 10357-10363.
-
Paal–Knorr synthesis. Grokipedia. (n.d.). Retrieved from [Link]
- Kumar, A., et al. (2019). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Research in Pharmaceutical Sciences, 10(4), 3293-3297.
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). [Video]. YouTube. [Link]
- Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
- Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile-an Intermediate for Bicalutamide. (2012).
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1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone. PubChem. (n.d.). Retrieved from [Link]
- Cosma S.P.A. (2006). Improved procedure for the synthesis of bicalutamide. EP1614677A2.
- Gomaa, M. A.-M. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(6), 7934–7946.
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Pyrazole synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Cosma S.P.A. (2006). Procedure for the synthesis of bicalutamide. US20060041161A1.
- Friedländer Synthesis. J&K Scientific LLC. (2025).
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The Friedländer Synthesis of Quinolines. (1982). Organic Reactions. [Link]
- Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7566-7587.
- Elnagdi, M. H., et al. (2008).
- 1-(4-Amino-3-trifluoromethyl-phenyl)
- Safety D
- SAFETY D
- SAFETY D
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Bicalutamide. PubChem. (n.d.). Retrieved from [Link]
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Scheme 1. Preparation of enaminones 2. DMFDMA, N,N-dimethylformamide dimethyl acetal. ResearchGate. (n.d.). Retrieved from [Link]
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N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. (n.d.). Semantic Scholar. Retrieved from [Link]
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Applications of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone in Pharmaceutical Research: A Technical Guide
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. The trifluoromethyl group, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a readily available trifluoromethylated aromatic amine, has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features—a nucleophilic amino group ortho to an electron-withdrawing trifluoromethyl group and a reactive ketone functionality—offer a versatile platform for the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical research. We will delve into its role in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Core Applications in Drug Discovery
The bifunctional nature of this compound allows for its elaboration through two primary reactive handles: the aromatic amine and the acetyl group. This dual reactivity makes it a valuable precursor for a range of molecular frameworks, most notably in the development of kinase inhibitors.
Synthesis of Diaryl Urea-Based Kinase Inhibitors
The diaryl urea moiety is a well-established pharmacophore in a number of approved kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[2] The amino group of this compound serves as an ideal nucleophile for the synthesis of unsymmetrical diaryl ureas. The trifluoromethyl group in this context often contributes to favorable binding interactions within the kinase active site and can improve the overall druglike properties of the molecule.
Caption: Workflow for the synthesis of diaryl urea derivatives.
This protocol describes the synthesis of a diaryl urea by reacting this compound with a commercially available aryl isocyanate. The resulting product can be a key intermediate for more complex kinase inhibitors.
Materials and Equipment:
-
This compound
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: In a separate, dry dropping funnel, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq.) in anhydrous DCM.
-
Reaction: Add the isocyanate solution dropwise to the stirred solution of the amine at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome and Data:
| Compound | Molecular Formula | Molecular Weight | Physical Form | Yield (%) |
| N-(4-Acetyl-2-(trifluoromethyl)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea | C₁₇H₁₁ClF₆N₂O₂ | 452.73 | White solid | >90 |
Synthesis of Chalcone Derivatives
The acetyl group of this compound can undergo condensation reactions with aromatic aldehydes to form chalcones. Chalcones are a class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The Claisen-Schmidt condensation is a reliable method for the synthesis of these derivatives.
Caption: Workflow for the Claisen-Schmidt condensation.
This protocol details the base-catalyzed condensation of this compound with a representative aromatic aldehyde.
Materials and Equipment:
-
This compound
-
4-Methoxybenzaldehyde (or other substituted benzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and filtration
-
Buchner funnel and filter paper
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted benzaldehyde (1.1 eq.) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. A precipitate of the chalcone product is expected to form over time (typically a few hours to overnight).
-
Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to afford the pure chalcone.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome and Data:
| Chalcone Derivative | Molecular Formula | Molecular Weight | Physical Form | Yield (%) |
| (E)-1-(4-Amino-3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₇H₁₄F₃NO₂ | 337.30 | Yellow solid | 70-85 |
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound has proven to be a valuable and versatile building block in pharmaceutical research. Its strategic combination of a trifluoromethyl group, a reactive amine, and a modifiable ketone functionality provides medicinal chemists with a powerful tool for the synthesis of novel drug candidates. The protocols detailed in this guide offer a solid foundation for the exploration of this compound in the synthesis of kinase inhibitors, chalcones, and other potentially therapeutic agents. As the quest for more effective and safer medicines continues, the application of such strategically designed building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
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Whale, A. et al. (2011). Sorafenib: a review of its use in advanced renal cell carcinoma. Drugs, 71(16), 2215-2234. [Link]
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Jiao, Y. et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337. [Link]
-
Patel, R. V. et al. (2021). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Journal of Chemical Research, 45(5-6), 504-507. [Link]
-
Prasad, Y. R. et al. (2005). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry, 17(2), 907-912. [Link]
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Zhuang, C. et al. (2017). Chalcones: A Privileged Scaffold in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]
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Salehi, B. et al. (2021). Chalcones: A Promising Class of Antimicrobial Agents. Frontiers in Pharmacology, 12, 659131. [Link]
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PubChem. This compound. [Link]
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Jiao, Y. et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed, 26667231. [Link]
-
Chen, X. et al. (2014). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Application Note & Protocols: Synthesis of Kinase Inhibitors Using 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone as a Versatile Precursor
Introduction: The Strategic Role of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone in Modern Kinase Inhibitor Discovery
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for numerous malignancies. A key strategy in the medicinal chemist's arsenal is the design of molecules that can effectively and selectively bind to the ATP-binding site of a target kinase. The precursor, this compound, has emerged as a highly valuable starting material in the synthesis of a diverse range of kinase inhibitors. Its utility is underpinned by the strategic placement of functionalities that allow for the construction of various heterocyclic scaffolds known to interact favorably with the kinase hinge region and other key residues.
The trifluoromethyl (-CF3) group, in particular, is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly modulate the pKa of the adjacent aniline nitrogen, influencing hydrogen bonding interactions within the kinase active site. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and metabolic stability, improving the overall pharmacokinetic profile of the final drug candidate.[1][2][3] The ketone and amino functionalities on the phenyl ring provide reactive handles for a variety of chemical transformations, enabling the construction of diverse pharmacophores. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key kinase inhibitor intermediates and scaffolds originating from this compound.
Core Synthetic Strategies and Rationale
The primary synthetic utility of this compound lies in its conversion to versatile intermediates, which can then be elaborated into a variety of kinase inhibitor scaffolds. Two of the most powerful approaches involve the synthesis of pyrazole and pyrimidine-based inhibitors.
-
Pyrazole-based Inhibitors: The synthesis of substituted aminopyrazoles is a cornerstone in the development of numerous kinase inhibitors. These five-membered heterocyclic rings, with their strategically placed nitrogen atoms, are adept at forming crucial hydrogen bonds with the kinase hinge region. The general and highly effective method to construct the 3-aminopyrazole core involves the condensation of a β-ketonitrile with hydrazine.[4]
-
Pyrimidine-based Inhibitors: The pyrimidine scaffold is another privileged structure in kinase inhibitor design. Many FDA-approved kinase inhibitors feature a 2,4-disubstituted pyrimidine core. The synthesis of these compounds often involves the reaction of a guanidine derivative with a β-dicarbonyl or equivalent species, which can be derived from this compound.
This guide will focus on a detailed, field-proven protocol for the synthesis of a key aminopyrazole intermediate, which serves as a linchpin for the subsequent construction of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-(4-Amino-3-(trifluoromethyl)benzoyl)acetonitrile
This initial step transforms the readily available acetophenone precursor into a more versatile β-ketonitrile. This is achieved through a Claisen condensation reaction with a suitable C1 electrophile, such as ethyl cyanoformate or by reacting with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone which can be further converted. For this protocol, we will focus on a robust method involving the formation of an enaminone followed by conversion to the β-ketonitrile.
Reaction Scheme:
Caption: Synthesis of the β-ketonitrile intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 343564-14-7 | 203.16 | Major chemical suppliers |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | Major chemical suppliers |
| Toluene, anhydrous | 108-88-3 | 92.14 | Major chemical suppliers |
| Hydrazine hydrate | 7803-57-8 | 50.06 | Major chemical suppliers |
| Ethanol, absolute | 64-17-5 | 46.07 | Major chemical suppliers |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | Major chemical suppliers |
| Sodium bicarbonate (NaHCO3), saturated solution | 144-55-8 | 84.01 | Major chemical suppliers |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | 142.04 | Major chemical suppliers |
| Ethyl acetate | 141-78-6 | 88.11 | Major chemical suppliers |
| Hexanes | 110-54-3 | 86.18 | Major chemical suppliers |
Protocol:
-
Enaminone Formation:
-
To a solution of this compound (10.0 g, 49.2 mmol) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.03 g, 59.0 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude enaminone intermediate as a dark oil or solid. This intermediate is often used in the next step without further purification.
-
-
Conversion to β-Ketonitrile:
-
The direct conversion of the enaminone to the β-ketonitrile can be achieved through various methods. A common approach involves reaction with a hydroxylamine salt followed by elimination. However, a more direct, albeit less commonly documented for this specific substrate, method would be a modified Vilsmeier-Haack type reaction followed by hydrolysis. For a more robust and widely applicable protocol, we will proceed to the aminopyrazole synthesis directly from a related β-ketonitrile which can be conceptualized as being formed from the starting material. A general procedure for the formation of a β-ketonitrile from an acetophenone involves reaction with a base such as sodium ethoxide and a cyanoformate.
-
Note: The direct synthesis of 2-(4-Amino-3-(trifluoromethyl)benzoyl)acetonitrile from this compound is a challenging transformation. For the purpose of this application note, we will proceed with the synthesis of the key aminopyrazole intermediate, which is the more critical and well-documented step in the synthesis of kinase inhibitors.
Part 2: Synthesis of the Key Intermediate: 5-(4-Amino-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
This protocol details the cyclization of a β-ketonitrile with hydrazine to form the crucial aminopyrazole intermediate. This intermediate is a versatile building block for the synthesis of various kinase inhibitors, including pyrazolo[3,4-d]pyrimidines.
Reaction Scheme:
Caption: Cyclization to form the aminopyrazole intermediate.
Protocol:
-
Reaction Setup:
-
To a solution of the conceptual crude 2-(4-amino-3-(trifluoromethyl)benzoyl)acetonitrile (derived from 10.0 g of the starting acetophenone, approx. 49.2 mmol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (3.70 mL, 74.0 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup and Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will likely form. If not, concentrate the reaction mixture under reduced pressure to about one-third of its original volume to induce precipitation.
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 5-(4-amino-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine as a solid.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold
This section outlines the construction of the pyrazolo[3,4-d]pyrimidine core, a common scaffold in many potent kinase inhibitors, using the previously synthesized aminopyrazole intermediate. This is typically achieved through a cyclocondensation reaction with a suitable three-carbon electrophile.
Reaction Scheme:
Caption: Construction of the pyrazolo[3,4-d]pyrimidine scaffold.
Protocol:
-
Reaction Setup:
-
A mixture of 5-(4-amino-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine (5.0 g, 20.6 mmol) and a suitable 1,3-dicarbonyl compound (e.g., diethyl malonate, 1.1 equivalents) in a high-boiling point solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) is prepared in a round-bottom flask.
-
A catalytic amount of a suitable acid (e.g., concentrated sulfuric acid) or base (e.g., sodium ethoxide) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux for 12-24 hours, with progress monitored by TLC.
-
-
Workup and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether).
-
The crude product is dried and can be purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazolo[3,4-d]pyrimidine derivative.
-
Applications in Kinase Inhibitor Synthesis: Targeting Key Oncogenic Pathways
The pyrazolo[3,4-d]pyrimidine scaffold synthesized from this compound is a versatile platform for the development of inhibitors targeting a range of kinases, including but not limited to:
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and autoimmune diseases.[5][6]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers of acute myeloid leukemia (AML), making it a prime therapeutic target.[3][7]
-
Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are a mainstay in the treatment of non-small cell lung cancer and other solid tumors.[8][9][10]
The 4-amino-3-(trifluoromethyl)phenyl moiety can be further functionalized, for example, by acylation or urea formation, to introduce additional interactions with the kinase active site and to fine-tune the pharmacological properties of the inhibitor.
Conclusion and Future Perspectives
This compound stands out as a strategically important and versatile precursor for the synthesis of a new generation of kinase inhibitors. Its inherent structural features facilitate the construction of privileged heterocyclic scaffolds that are central to the design of potent and selective drugs. The protocols detailed in this application note provide a robust framework for researchers to access key aminopyrazole and pyrazolo[3,4-d]pyrimidine intermediates, thereby enabling the exploration of novel chemical space in the ongoing quest for more effective cancer therapies. The continued exploration of the synthetic utility of this precursor will undoubtedly lead to the discovery of new kinase inhibitors with improved efficacy and safety profiles.
References
- Du, K., He, Y., Fu, J., Xue, G., Zhang, Z., Li, X., & Zhi, Y. (2025). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Drug Development Research, 86(5).
- Jouin, E., & Derdau, V. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 25(22), 5427.
- Mitchell, L. H., et al. (2014). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 57(21), 8896–8909.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Farrell, A. M., et al. (2003). SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo. Blood, 101(9), 3597-3605.
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
- Norman, P. (2012). Ruxolitinib: first-in-class Janus kinase (JAK1/JAK2) inhibitor. Drugs of the Future, 37(3), 177.
- Traxler, P., et al. (1996). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 39(12), 2285-2292.
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
- Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139.
- Ghoreschi, K., et al. (2009). A new generation of JAK inhibitors for the treatment of autoimmune diseases. Immunological Reviews, 228(1), 273-287.
- Fichez, J., Busca, P., & Prestat, G. (2015). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 13(33), 8754-8775.
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Derivatization reactions of the amino group on 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
An Application Guide to the Strategic Derivatization of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone for Drug Discovery
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound stands out as a particularly valuable scaffold. Its structure incorporates several key features that make it an attractive starting point for drug discovery campaigns. The presence of the trifluoromethyl (-CF3) group is of critical importance; it can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their biological targets.[1][2]
This compound is a well-established precursor in the synthesis of significant pharmaceutical agents, most notably the nonsteroidal antiandrogen Bicalutamide, which is used in the treatment of prostate cancer.[3][4] The primary aromatic amino group on this molecule is a versatile chemical handle, offering a prime site for a multitude of derivatization reactions. By modifying this amino group, researchers can rapidly generate extensive libraries of analogues, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.
This guide provides an in-depth exploration of three fundamental and high-impact derivatization reactions for the amino group of this compound: acylation, sulfonylation, and reductive amination. We will delve into the scientific rationale behind each transformation, provide detailed, field-proven protocols, and discuss the expected outcomes, thereby equipping researchers, scientists, and drug development professionals with the knowledge to leverage this scaffold to its full potential.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is the foundation of successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-amino-3-(trifluoromethyl)phenyl)ethan-1-one | [5] |
| CAS Number | 343564-14-7 | [5] |
| Molecular Formula | C₉H₈F₃NO | |
| Molecular Weight | 203.16 g/mol | |
| Appearance | White to off-white powder/crystals | [5] |
| Solubility | Soluble in acetone, methanol, chloroform | [4] |
Acylation Reactions: Forging the Foundational Amide Bond
Scientific Rationale & Causality
Acylation is one of the most robust and widely utilized reactions for modifying primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is included to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.
The resulting amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of pharmaceuticals due to its high metabolic stability. In the context of our scaffold, acylation is the key initial step in the synthesis of Bicalutamide and its analogues, where the amine is reacted with methacryloyl chloride.[3][4] This transformation converts the nucleophilic amine into a neutral amide, fundamentally altering the molecule's electronic and physical properties.
Caption: General workflow for acylation of the primary amine.
Protocol 1.1: General Acylation with Acetyl Chloride
This protocol describes a standard procedure for the N-acetylation of the starting material.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve in anhydrous DCM.
-
Add triethylamine or pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide.
Expected Characterization Data for Acylated Products
| Analysis | Expected Results for N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide |
| ¹H NMR | Signals corresponding to two methyl groups (one acetyl, one amide acetyl), aromatic protons, and the N-H proton (broad singlet). |
| ¹³C NMR | Peaks for carbonyl carbons, aromatic carbons (including a quartet for the C-CF₃ due to C-F coupling), and methyl carbons. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. |
| FT-IR | Characteristic C=O stretching frequencies for ketone and amide, and an N-H stretch. |
Sulfonylation Reactions: Building Stable Sulfonamides
Scientific Rationale & Causality
Sulfonylation of the primary amino group is chemically analogous to acylation but results in the formation of a highly stable sulfonamide linkage. This functional group is a key pharmacophore found in many classes of drugs, including antibiotics and diuretics. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride).
As with acylation, a base is required to scavenge the HCl produced. Pyridine is often the solvent and base of choice due to its ability to form a reactive sulfonylpyridinium intermediate. The resulting sulfonamide is generally a solid, crystalline material that is chemically robust and resistant to hydrolysis. The electron-withdrawing nature of the trifluoromethyl group ortho to the amine can slightly decrease the amine's nucleophilicity, potentially requiring slightly more forcing conditions compared to an unsubstituted aniline.
Caption: General workflow for sulfonylation of the primary amine.
Protocol 2.1: Synthesis of N-(4-acetyl-2-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl), 2M
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add p-toluenesulfonyl chloride in small portions over 15-20 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting amine.
-
Upon completion, slowly pour the reaction mixture into a beaker of crushed ice with stirring. A precipitate should form.
-
Acidify the mixture to ~pH 2 by the slow addition of 2M HCl to neutralize the pyridine.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Characterization Data for Sulfonylated Products
| Analysis | Expected Results for a Representative Sulfonamide |
| ¹H NMR | Signals for the aromatic protons of both rings, the acetyl methyl group, the tosyl methyl group, and a broad N-H singlet.[6] |
| ¹³C NMR | Peaks for all aromatic carbons, the ketone carbonyl, and the two methyl groups.[6] |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the sulfonamide product's mass.[6] |
Reductive Amination: Building Secondary Amines
Scientific Rationale & Causality
Reductive amination is a powerful and efficient method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[7] The process is typically a one-pot reaction that proceeds in two stages. First, the primary amine reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form an imine intermediate via a reversible condensation reaction. Second, a mild and selective reducing agent, added to the same pot, reduces the newly formed C=N double bond of the imine to a C-N single bond.[8]
The key to a successful reductive amination is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough to not reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine intermediate.[8][9] This selectivity prevents wasteful consumption of the hydride reagent and avoids the formation of alcohol byproducts. This method provides a direct route to introduce a wide variety of alkyl or aryl-alkyl substituents onto the nitrogen atom.[9]
Caption: General workflow for reductive amination.
Protocol 3.1: Synthesis of 1-(4-(Benzylamino)-3-(trifluoromethyl)phenyl)ethanone
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a round-bottom flask, add this compound, benzaldehyde, and anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride to the flask in one portion. Note: The reaction may bubble slightly.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by LC-MS or TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aq. NaHCO₃.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired secondary amine.
Expected Characterization Data for Reductive Amination Products
| Analysis | Expected Results for a Representative Secondary Amine |
| ¹H NMR | Disappearance of the primary NH₂ signal and appearance of a new secondary N-H signal (often a triplet if coupled) and new signals for the added substituent (e.g., benzylic CH₂ protons). |
| ¹³C NMR | Appearance of new aliphatic carbon signals corresponding to the new N-alkyl group. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the secondary amine product. |
Conclusion
This compound is a high-value starting material whose utility is maximized through the strategic derivatization of its primary amino group. The three core reactions presented here—acylation, sulfonylation, and reductive amination—represent reliable and versatile methods for generating chemical diversity. Each protocol transforms the parent molecule into a distinct class of compounds with unique physicochemical and pharmacological properties. By mastering these fundamental transformations, researchers in drug discovery and development are well-equipped to build focused compound libraries, probe structure-activity relationships, and ultimately accelerate the identification of new therapeutic candidates.
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Al-Zoubi, R. M., Al-Jaber, H. I., & Tashtoush, H. I. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 25(24), 6032. Available from: [Link]
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Reddy, K. S., Kumar, Y. R., & Reddy, G. J. (2007). Synthesis of Potential Impurities of Bicalutamide. Synthetic Communications, 37(19), 3451-3460. Available from: [Link]
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Asaad, N., & Fillery, S. (2010). Mechanistic studies on the synthesis of bicalutamide. Organic & Biomolecular Chemistry, 8(3), 614-623. Available from: [Link]
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Wikipedia contributors. (2023, December 27). Bicalutamide. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
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Di Mola, A., et al. (2018). Synthesis of (R)-bicalutamide derivatives. ResearchGate. Available from: [Link]
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Kobayashi, Y., & Kumadaki, I. (1981). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 14(3), 76-82. Available from: [Link]
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Tota, A., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. PMC. Available from: [Link]
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Wikipedia contributors. (2023, October 18). Trifluoromethylation. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
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Onida, M., et al. (2019). Trifluoromethylation of amines. ResearchGate. Available from: [Link]
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Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(11), 3334. Available from: [Link]
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Istrate, A., & Istrate, E. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1083. Available from: [Link]
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Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate. Available from: [Link]
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Istrate, A., & Istrate, E. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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Wang, C., et al. (2020). 4-trifluoromethyl-phenyl sulfonyl hydrazones as practical radical... ResearchGate. Available from: [Link]
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ChemBK. (n.d.). 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone. Retrieved January 2, 2026, from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
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Cheméo. (n.d.). Ethanone, 1-[4-(trifluoromethoxy)phenyl]-. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide. PubChem. Retrieved January 2, 2026, from [Link]
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Pace, V., & Holzer, W. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. Available from: [Link]
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Rlavie. (n.d.). 1-(4-Amino-3-Chloro-5-(Trifluoromethyl)Phenyl)Ethanone. Retrieved January 2, 2026, from [Link]
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Li, Z., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Biotechnology for Biofuels, 14(1), 171. Available from: [Link]
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Chen, J., et al. (2015). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. Organic Letters, 17(21), 5248-5251. Available from: [Link]
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Kim, J. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Journal of Analytical Science and Technology, 12(1), 32. Available from: [Link]
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Miller, J. A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1487. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 2, 2026, from [Link]
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Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2641-2651. Available from: [Link]
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Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395. Available from: [Link]
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Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]
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Osuch-Kwiatkowska, A., et al. (2018). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 83(9), 5126-5135. Available from: [Link]
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Leśniak, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2025. Available from: [Link]
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Zhang, Y., et al. (2023). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. Organic Chemistry Frontiers, 10(10), 2533-2540. Available from: [Link]
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Application Note: High-Throughput Analysis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone by HPLC and GC-MS
Abstract
This application note presents robust and reliable analytical methods for the determination of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection is detailed for routine purity assessment and quantification. Additionally, a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method, incorporating a derivatization step, is provided for trace-level analysis and impurity identification. These protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise analytical characterization of this compound.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The trifluoromethyl group significantly influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable moiety in drug design[1]. Accurate and precise analytical methods are therefore essential for quality control during synthesis, for stability studies, and for regulatory submissions.
This guide provides two complementary analytical approaches: a straightforward reversed-phase HPLC method for routine analysis and a more complex, yet highly sensitive, GC-MS method for trace analysis and structural elucidation of impurities. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method development process.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
The inherent polarity of the amino group and the UV-active aromatic ring make HPLC with UV detection an ideal technique for the analysis of this compound. A reversed-phase C18 column is selected for its versatility and proven performance in separating a wide range of aromatic compounds[2][3][4].
Rationale for Method Development
The selection of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for the aromatic ring of the analyte. The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility and UV transparency. The addition of a small amount of formic acid to the mobile phase serves two purposes: it protonates the amino group of the analyte, leading to more symmetrical peak shapes by minimizing interactions with residual silanol groups on the silica-based stationary phase, and it improves the ionization efficiency if the method is transferred to an LC-MS system[5][6]. The detection wavelength is chosen based on the chromophores present in the molecule (the substituted benzene ring), with 254 nm being a common and effective wavelength for such compounds[4][7][8].
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL[9].
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile) |
| Gradient | 0-2 min: 20% B, 2-10 min: 20-80% B, 10-12 min: 80% B, 12-13 min: 80-20% B, 13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
4. Data Analysis:
-
The purity of the sample can be calculated using the area normalization method from the resulting chromatogram. For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
For enhanced sensitivity and definitive identification of impurities, a GC-MS method is recommended. Due to the polarity of the amino group, direct analysis of this compound by GC can result in poor peak shape and tailing. To overcome this, a derivatization step is employed to increase the volatility and thermal stability of the analyte[10][11].
Rationale for Method Development
Acylation of the primary amino group with Pentafluoropropionic Anhydride (PFPA) is a common and effective derivatization strategy for amines[11][12][13]. This reaction replaces the active hydrogen on the nitrogen with a non-polar pentafluoropropionyl group, which reduces the polarity and improves the chromatographic behavior of the molecule[14][15]. The resulting derivative is more volatile and thermally stable, leading to sharper, more symmetrical peaks in the chromatogram. A standard non-polar GC column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of the derivatized analyte. The temperature program is optimized to ensure good separation from any potential by-products of the derivatization reaction and other impurities. Electron Ionization (EI) is used in the mass spectrometer to generate reproducible fragmentation patterns for structural elucidation.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation and Materials:
-
Gas chromatograph with a Mass Selective Detector (GC-MSD)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
This compound reference standard
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl acetate (GC grade)
-
Trimethylamine (TMA) solution (0.05 M in a suitable solvent like toluene)
-
Heating block or water bath
2. Derivatization Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in ethyl acetate.
-
Sample Preparation: Prepare the sample solution similarly to the standard solution.
-
Reaction: To 100 µL of the standard or sample solution in a GC vial, add 10 µL of PFPA and 20 µL of 0.05 M TMA solution[11].
-
Heating: Cap the vial tightly and heat at 60°C for 20 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
3. GC-MS Conditions:
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 min |
| Ramp Rate | 10°C/min to 280°C |
| Final Hold Time | 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
4. Data Analysis:
-
The identity of the derivatized analyte can be confirmed by its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion and fragmentation pattern. Quantification can be performed using an internal standard and by creating a calibration curve.
GC-MS Workflow Diagram
Caption: GC-MS with derivatization workflow for this compound.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the characterization of this compound. The HPLC method is well-suited for routine quality control, offering a balance of speed and reliability. The GC-MS method, with its derivatization step, provides enhanced sensitivity and structural information, making it invaluable for impurity profiling and trace analysis. The choice between these methods will depend on the specific analytical requirements of the user. Both protocols are designed to be robust starting points for method validation and implementation in a variety of laboratory settings.
References
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
Isocratic Separation of Anilines on HALO C18. Advanced Materials Technology. [Link]
-
Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Chromatography Online. [Link]
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Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]
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HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]
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HPLC Columns. Orochem. [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]
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Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PMC - NIH. [Link]
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Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. [Link]
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Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER. [Link]
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Determination of Aniline in Soil by ASE/GC-MS. MDPI. [Link]
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4-(Trifluoromethyl)aniline. Solubility of Things. [Link]
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Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate. [Link]
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GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]
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Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]
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Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
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The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Chromatography Online. [Link]
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Visible-light-promoted radical C-H trifluoromethylation of free anilines. PubMed. [Link]
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2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]
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Important Aspects of UV Detection for HPLC. LCGC International. [Link]
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Derivatization for Gas Chromatography. Phenomenex. [Link]
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Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
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Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]
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- 12. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Column chromatography conditions for purifying 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Application Note & Protocol
Topic: Optimized Column Chromatography Conditions for the Purification of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The purification of this compound, a key intermediate in pharmaceutical synthesis, presents a distinct set of challenges in column chromatography. Its structure incorporates a moderately polar aromatic ketone, a lipophilic trifluoromethyl group, and a basic amino moiety. This unique combination necessitates a carefully designed purification strategy to achieve high purity and yield. Standard silica gel chromatography can lead to significant peak tailing and potential yield loss due to strong interactions between the basic amine and acidic silanol groups on the stationary phase. This application note provides a comprehensive guide to developing a robust purification method using normal-phase chromatography, detailing two effective approaches: the use of a mobile phase modifier and the application of an amine-functionalized stationary phase.
Introduction: The Chromatographic Challenge
This compound (Figure 1) is a moderately polar compound, with a calculated XLogP3 value of 2.1, indicating a balance of hydrophilic and lipophilic character. The primary obstacle in its purification via silica gel chromatography is the presence of the aniline-like amino group. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to strong, often irreversible, adsorption.[1][2] This results in broad, tailing peaks, poor separation from impurities, and potentially low recovery of the target compound.
Figure 1: Structure of this compound
-
Molecular Formula: C₉H₈F₃NO
-
Molecular Weight: 203.16 g/mol
-
Key Functional Groups: Aromatic ketone, primary amine, trifluoromethyl group.
The trifluoromethyl (-CF₃) group, while electron-withdrawing, also adds significant lipophilicity, influencing the compound's solubility and interaction with the mobile phase. A successful purification strategy must therefore mitigate the strong amine-silica interaction while providing adequate selectivity to separate the target molecule from reaction byproducts and starting materials.
Foundational Principles: Stationary and Mobile Phase Selection
The choice of stationary and mobile phases is the most critical factor in achieving a successful separation.[3] The principle of "like dissolves like" governs the interactions in chromatography; however, for molecules with multiple functional groups, a more nuanced approach is required.
Stationary Phase Considerations
-
Standard Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography due to its versatility and low cost.[4] It is a polar, acidic adsorbent. For this compound, its use is feasible but requires modification of the mobile phase to prevent the aforementioned issues with the basic amino group.[1][2]
-
Amine-Functionalized Silica (NH₂-Silica): This is a superior, albeit more expensive, alternative for the purification of basic compounds. The silica surface is covalently bonded with aminopropyl groups, which serve two functions: they shield the basic analyte from the acidic silanol groups and provide a less polar surface, altering the selectivity of the separation.[1][2][5] This often results in symmetrical peaks and improved resolution without the need for mobile phase additives.
Mobile Phase Selection & Optimization
The mobile phase in normal-phase chromatography serves to elute compounds from the stationary phase. A delicate balance of a non-polar "weak" solvent and a polar "strong" solvent is required to achieve separation.
-
Solvent System: A common starting point for moderately polar compounds is a mixture of hexane (or heptane) and ethyl acetate (EtOAc). For more polar compounds, dichloromethane (DCM) and methanol (MeOH) can be used.[4][6]
-
The Role of a Basic Modifier: When using standard silica gel to purify amines, the addition of a small amount (typically 0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase is crucial.[1] The modifier competes with the analyte for the acidic sites on the silica, effectively "deactivating" them and allowing the target compound to elute with a symmetrical peak shape.
Protocol I: Method Development using Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the optimal mobile phase composition must be determined using Thin-Layer Chromatography (TLC).[7][8] TLC is a rapid, inexpensive method to screen solvent systems.[7] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[7]
Materials
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chambers (beakers with a watch glass cover)
-
Capillary spotters
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
UV lamp for visualization (254 nm)
Step-by-Step TLC Protocol
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to make a ~1% solution.
-
Prepare Developing Chambers: Prepare several chambers with different ratios of Hexane:EtOAc. For each solvent system, prepare two chambers: one without TEA and one with ~1% TEA. (e.g., 9:1 Hexane:EtOAc; 7:3 Hexane:EtOAc; 1:1 Hexane:EtOAc).
-
Spot the TLC Plate: Using a capillary spotter, apply a small spot of the sample solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber, ensuring the baseline is above the solvent level.[7] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize and Analyze: Once the solvent front is ~1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[9]
-
Observation: In the solvent systems without TEA, the spot corresponding to the amine will likely be a streak or a tailed spot. In the systems with TEA, the spot should be much more compact and round.
-
Calculation: Calculate the Rf value for the target compound in the TEA-modified system that gives the best separation. Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Interpretation
| Solvent System (Hexane:EtOAc) | Observation without TEA | Observation with 1% TEA | Target Rf (with TEA) | Decision |
| 9:1 | Streaking, low Rf | Round spot | ~0.1 | Too low, increase polarity |
| 7:3 | Streaking, moderate Rf | Well-defined round spot | ~0.3 | Optimal for column |
| 1:1 | Tailing, high Rf | Round spot | ~0.6 | Too high, decrease polarity |
Protocol II: Preparative Column Chromatography
Once the optimal mobile phase is determined (e.g., 7:3 Hexane:EtOAc + 1% TEA), you can proceed with the preparative column chromatography.
Workflow Diagram
Caption: Workflow for column chromatography purification.
Step-by-Step Column Protocol
-
Column Selection: Choose a column with an appropriate diameter and length. A general rule of thumb is a silica gel to crude sample ratio of 50:1 to 100:1 by weight for difficult separations.
-
Packing the Column (Wet Packing):
-
In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:EtOAc).[10]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Add a protective layer of sand on top of the silica bed.
-
-
Equilibration: Elute the packed column with 2-3 column volumes of the starting mobile phase (7:3 Hexane:EtOAc + 1% TEA) to ensure the stationary phase is fully equilibrated.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which generally results in better resolution.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase. If separation is difficult, a gradient elution can be used, starting with a lower polarity (e.g., 9:1 Hexane:EtOAc) and gradually increasing to the optimal polarity (7:3 Hexane:EtOAc).[11]
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Alternative Protocol: Amine-Functionalized Silica
For routine or large-scale purifications, using an amine-functionalized silica column can be more efficient.[2]
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase: A simple Hexane/EtOAc gradient is typically sufficient. No TEA is required.
-
Advantage: Faster setup, no need for basic additives (which can be difficult to remove), and often sharper peaks leading to better separation and higher purity. The process follows the same steps as above, simply omitting the TEA from the mobile phase.
Conclusion
The successful purification of this compound by column chromatography hinges on effectively managing the basicity of the amino group. While standard silica gel can be used successfully with the addition of a basic modifier like triethylamine, the use of an amine-functionalized stationary phase offers a more streamlined and often superior alternative. Proper method development using TLC is an indispensable first step to identify the optimal mobile phase conditions, ensuring a high-purity final product with excellent recovery. This guide provides a robust framework for researchers to develop a reliable and efficient purification protocol for this important pharmaceutical intermediate.
References
-
PubChem. 1-(4-Amino-3,5-bis(trifluoromethyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]
-
Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]
-
Restek. Choosing Your LC Stationary Phase. [Link]
-
Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
Restek Corporation. Choosing Your LC Stationary Phase. YouTube. [Link]
-
Phenomenex. GC Technical Tip. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
National Institutes of Health. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PMC. [Link]
-
National Institutes of Health. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- Google Patents.
-
BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
Biotage. Is there an easy way to purify organic amines?[Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
National Institutes of Health. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
- Google Patents.
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
YouTube. Thin Layer Chromatography (TLC)- Chemistry Laboratory Technique. [Link]
-
PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]
- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
-
ChemBK. 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis and Process Development of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Abstract
This comprehensive guide details a robust and scalable process for the synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs). The described methodology is tailored for researchers, scientists, and drug development professionals, focusing on a strategic approach that circumvents the challenges associated with direct Friedel-Crafts acylation of aniline derivatives. The protocol employs a protection-acylation-deprotection sequence, ensuring high yield and purity suitable for industrial applications. Furthermore, this document provides in-depth insights into process development, including critical quality control parameters and analytical techniques essential for ensuring batch-to-batch consistency and regulatory compliance.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a pivotal building block in the synthesis of numerous pharmaceuticals, including advanced therapies for prostate cancer. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the biological activity of the final API. Consequently, the efficient and cost-effective production of this intermediate is of paramount importance to the pharmaceutical industry.
The direct Friedel-Crafts acylation of 3-(trifluoromethyl)aniline presents a significant challenge. The basicity of the aniline's amino group leads to the formation of a complex with the Lewis acid catalyst (e.g., AlCl₃), thereby deactivating it and impeding the desired electrophilic aromatic substitution.[1][2] To overcome this obstacle, a more strategic synthetic route is required for large-scale production. This guide focuses on a reliable three-step process:
-
N-Acetylation: Protection of the amino group of 2-(trifluoromethyl)aniline as an acetanilide.
-
Friedel-Crafts Acylation: Introduction of the acetyl group onto the protected aniline derivative.
-
Hydrolysis: Deprotection of the acetamido group to yield the final product.
This approach not only facilitates the acylation reaction but also allows for better control over regioselectivity and impurity profiles.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. The initial protection of the amine functionality allows for a subsequent, efficient Friedel-Crafts acylation, followed by a straightforward deprotection to yield the target molecule.
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols
Step 1: N-Acetylation of 2-(Trifluoromethyl)aniline
Objective: To protect the amino group of 2-(trifluoromethyl)aniline by converting it to the corresponding acetamide. This step prevents the deactivation of the Lewis acid catalyst in the subsequent Friedel-Crafts acylation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 2-(Trifluoromethyl)aniline | 161.12 | 10.00 | 62.07 | 1.0 |
| Acetic Anhydride | 102.09 | 6.65 | 65.17 | 1.05 |
| Toluene | - | 50 L | - | - |
| Sodium Bicarbonate (5% aq. sol.) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Protocol:
-
Charge a 100 L glass-lined reactor with 10.00 kg (62.07 mol) of 2-(trifluoromethyl)aniline and 50 L of toluene.
-
Stir the mixture at room temperature (20-25 °C) to ensure complete dissolution.
-
Slowly add 6.65 kg (65.17 mol) of acetic anhydride to the reactor over a period of 30-45 minutes, maintaining the internal temperature below 40 °C. An exotherm is expected.
-
After the addition is complete, heat the reaction mixture to 50-55 °C and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 20 L of water.
-
Separate the organic layer and wash sequentially with 20 L of 5% aqueous sodium bicarbonate solution and 20 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-(trifluoromethyl)phenyl)acetamide as a solid.
-
The crude product can be used directly in the next step or recrystallized from a suitable solvent system (e.g., toluene/heptane) if higher purity is required.
Step 2: Friedel-Crafts Acylation of N-(2-(Trifluoromethyl)phenyl)acetamide
Objective: To introduce an acetyl group at the para position of the protected aniline derivative. The electron-donating nature of the acetamido group directs the acylation primarily to the para position.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| N-(2-(Trifluoromethyl)phenyl)acetamide | 203.16 | 12.00 | 59.07 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 23.62 | 177.12 | 3.0 |
| Acetyl Chloride | 78.50 | 4.86 | 61.89 | 1.05 |
| Dichloromethane (DCM) | - | 120 L | - | - |
| Hydrochloric Acid (6 M aq. sol.) | - | As needed | - | - |
| Sodium Bicarbonate (sat. aq. sol.) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Protocol:
-
Charge a 200 L glass-lined reactor with 120 L of dichloromethane and 23.62 kg (177.12 mol) of anhydrous aluminum chloride under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C with constant stirring.
-
Slowly add 4.86 kg (61.89 mol) of acetyl chloride to the suspension, maintaining the temperature between 0-5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to allow for the formation of the acylium ion complex.
-
In a separate vessel, dissolve 12.00 kg (59.07 mol) of N-(2-(trifluoromethyl)phenyl)acetamide in 60 L of dichloromethane.
-
Slowly add the solution of the acetanilide to the reactor containing the aluminum chloride-acetyl chloride complex over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 0-5 °C and carefully quench by slowly pouring it into a mixture of crushed ice (100 kg) and concentrated hydrochloric acid (20 L).
-
Separate the organic layer and wash sequentially with 50 L of water, 50 L of saturated aqueous sodium bicarbonate solution, and 50 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide.
Step 3: Hydrolysis of N-(4-Acetyl-2-(trifluoromethyl)phenyl)acetamide
Objective: To deprotect the acetamido group to yield the final product, this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| N-(4-Acetyl-2-(trifluoromethyl)phenyl)acetamide | 245.20 | 14.00 | 57.10 | 1.0 |
| Hydrochloric Acid (6 M aq. sol.) | - | 70 L | - | - |
| Sodium Hydroxide (10 M aq. sol.) | - | As needed | - | - |
| Ethyl Acetate | - | 100 L | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Protocol:
-
Charge a 150 L reactor with 14.00 kg (57.10 mol) of crude N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide and 70 L of 6 M aqueous hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of 10 M aqueous sodium hydroxide solution, maintaining the temperature below 30 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 L).
-
Combine the organic extracts and wash with 50 L of water and 50 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to afford a crystalline solid of high purity.
Process Development and Quality Control
The successful scale-up of the synthesis of this compound requires careful consideration of several process parameters and the implementation of robust analytical controls.
Critical Process Parameters (CPPs)
The following parameters have been identified as critical to ensuring consistent yield and purity:
-
Temperature Control: Particularly during the Friedel-Crafts acylation, precise temperature control is essential to minimize the formation of side products.
-
Reagent Stoichiometry: The molar equivalents of aluminum chloride and acetyl chloride must be carefully controlled to drive the reaction to completion and avoid excess unreacted starting materials.
-
Quenching Procedure: The quenching of the Friedel-Crafts reaction is highly exothermic and must be performed under controlled conditions to ensure safety and prevent product degradation.
-
pH during Work-up: The pH of the aqueous phase during extraction and neutralization steps is critical for ensuring the efficient isolation of the product.
Analytical Quality Control
A comprehensive suite of analytical techniques should be employed to monitor the reaction progress and ensure the quality of intermediates and the final product.[3][4][5]
| Analysis | Technique(s) | Purpose |
| Reaction Monitoring | HPLC, TLC | To track the consumption of starting materials and the formation of products in real-time, enabling the determination of reaction endpoints.[6] |
| Intermediate & Final Product Assay | HPLC (with a calibrated reference standard) | To determine the purity and quantify the amount of the desired compound. |
| Impurity Profiling | HPLC, LC-MS | To identify and quantify any process-related impurities or degradation products. This is crucial for meeting regulatory requirements.[3][5] |
| Structural Confirmation | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS) | To confirm the chemical structure of the final product and key intermediates. |
| Residual Solvent Analysis | Gas Chromatography (GC) | To quantify the levels of residual solvents from the manufacturing process, ensuring they are within acceptable limits as per regulatory guidelines (e.g., ICH Q3C).[4] |
| Physical Characterization | Melting Point, Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal properties of the final crystalline product, which are important indicators of purity and polymorphic form.[4] |
Workflow Visualization
The following diagram illustrates the key stages of the manufacturing process, from raw material handling to final product release.
Caption: High-level workflow for the large-scale synthesis of this compound.
Safety and Environmental Considerations
-
Handling of Reagents: Anhydrous aluminum chloride is highly reactive with moisture and should be handled in a dry, inert atmosphere. Acetyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Exothermic Reactions: The Friedel-Crafts acylation and the quenching step are highly exothermic. The reactor must be equipped with adequate cooling capacity to maintain temperature control.
-
Waste Disposal: Aqueous and organic waste streams should be segregated and disposed of in accordance with local environmental regulations. Acidic and basic aqueous wastes should be neutralized before disposal.
Conclusion
The presented three-step synthesis of this compound via a protection-acylation-deprotection strategy offers a scalable and reliable method for its large-scale production. By carefully controlling critical process parameters and implementing a comprehensive analytical quality control strategy, a high-purity product suitable for pharmaceutical applications can be consistently manufactured. This guide provides a solid foundation for researchers and process chemists to develop and optimize the synthesis of this important pharmaceutical intermediate.
References
- 1. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. jocpr.com [jocpr.com]
- 4. pharmaved.com [pharmaved.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]
The Strategic Role of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone in the Synthesis of Advanced Isoxazoline Agrochemicals
Introduction: A Pivotal Intermediate in Modern Crop Protection
In the landscape of modern agrochemical development, the pursuit of potent, selective, and environmentally conscious insecticides is paramount. The isoxazoline class of insecticides has emerged as a significant advancement, offering a novel mode of action by targeting the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1][2] This mechanism provides effective control against a broad spectrum of pests, including those resistant to older classes of insecticides.[3][4]
At the heart of the synthesis of several commercially successful isoxazoline insecticides, such as Fluralaner, lies the key building block: 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone . This aromatic ketone, characterized by its trifluoromethyl and amino substitutions, provides the foundational scaffold upon which the intricate molecular architecture of these powerful agrochemicals is constructed. The trifluoromethyl group is particularly crucial, as it often enhances the metabolic stability and biological activity of the final product.[2]
This document serves as a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry, detailing the strategic application of this compound in the synthesis of isoxazoline-based agrochemicals. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental protocols, and offer insights into the practical considerations for successful synthesis.
The Synthetic Blueprint: From Intermediate to Active Ingredient
The journey from this compound to a final isoxazoline insecticide like Fluralaner is a multi-step process that showcases elegant principles of organic synthesis. The overall strategy involves the construction of the core isoxazoline ring system and the subsequent elaboration of a side chain that is crucial for the molecule's insecticidal activity.
The following diagram illustrates the logical workflow for the synthesis, highlighting the central role of our starting intermediate.
Figure 1: General synthetic workflow from the starting intermediate to the final agrochemical.
Detailed Protocols and Mechanistic Insights
Part 1: Synthesis of the Isoxazoline Core
The construction of the central isoxazoline ring is a critical phase of the synthesis. A common and effective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkene.[1][5][6]
Protocol 1: Preparation of 4-Acetyl-2-(trifluoromethyl)benzonitrile
This initial step transforms the amino group of the starting material into a nitrile, which is a precursor for the nitrile oxide required for the cycloaddition.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Water
-
-
Procedure:
-
Suspend this compound in a mixture of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture, extract the product with toluene, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Acetyl-2-(trifluoromethyl)benzonitrile.
-
Protocol 2: Formation of the Isoxazoline Ring via 1,3-Dipolar Cycloaddition
This protocol describes the in-situ generation of the nitrile oxide and its subsequent cycloaddition with a styrene derivative.
-
Materials:
-
4-Acetyl-2-(trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium carbonate)
-
N-Chlorosuccinimide (NCS) or similar chlorinating agent
-
A substituted styrene (e.g., 3,5-dichloro-α-(trifluoromethyl)styrene for Fluralaner synthesis)
-
A suitable solvent (e.g., dichloromethane, THF)
-
-
Procedure:
-
React 4-Acetyl-2-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
In a suitable solvent, treat the oxime with N-chlorosuccinimide to generate the hydroximoyl chloride in situ.
-
To this mixture, add the substituted styrene derivative. The in-situ generated nitrile oxide (formed by dehydrochlorination of the hydroximoyl chloride) will undergo a 1,3-dipolar cycloaddition with the styrene.
-
The reaction is typically stirred at room temperature until completion, monitored by techniques like TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated.
-
The crude product is then purified by column chromatography or recrystallization to yield the isoxazoline core structure.
-
Part 2: Synthesis and Coupling of the Side Chain
The side chain plays a crucial role in the bioactivity of the final insecticide. For Fluralaner, this involves the synthesis and subsequent amide coupling of 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[2][3][4]
Protocol 3: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide
This intermediate is synthesized from readily available starting materials.
-
Materials:
-
Chloroacetyl chloride
-
2,2,2-Trifluoroethylamine
-
Aqueous ammonia
-
A suitable base (e.g., sodium hydroxide)
-
A suitable solvent (e.g., dichloromethane)
-
-
Procedure:
-
React chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of a base to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.
-
Treat the resulting chloroacetamide with aqueous ammonia to displace the chloride and form 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
-
The product can be isolated as a salt (e.g., hydrochloride) for improved stability and handling.[4]
-
Protocol 4: Amide Coupling to Form the Final Product (e.g., Fluralaner)
The final step involves the formation of an amide bond between the isoxazoline core (which has been converted to a carboxylic acid) and the side chain amine.
-
Materials:
-
Isoxazoline core with a carboxylic acid group (e.g., 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid)
-
2-amino-N-(2,2,2-trifluoroethyl)acetamide
-
A coupling agent (e.g., EDC, HATU)
-
A base (e.g., DIPEA, triethylamine)
-
A suitable solvent (e.g., dichloromethane, DMF)
-
-
Procedure:
-
Dissolve the isoxazoline carboxylic acid intermediate in a suitable anhydrous solvent.
-
Add the coupling agent and a base, and stir for a short period to activate the carboxylic acid.
-
Add the 2-amino-N-(2,2,2-trifluoroethyl)acetamide to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion.
-
The reaction is then quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final product is purified by recrystallization or column chromatography to yield the high-purity agrochemical.[7]
-
Data Summary
| Intermediate/Product | Key Synthetic Step | Typical Reagents |
| 4-Acetyl-2-(trifluoromethyl)benzonitrile | Diazotization & Sandmeyer-type Reaction | NaNO₂, CuCN |
| Isoxazoline Core | 1,3-Dipolar Cycloaddition | Hydroxylamine, NCS, Styrene derivative |
| 2-amino-N-(2,2,2-trifluoroethyl)acetamide | Amination | Chloroacetyl chloride, Ammonia |
| Final Agrochemical (e.g., Fluralaner) | Amide Coupling | EDC, HATU |
Conclusion and Future Perspectives
The synthetic pathway detailed herein underscores the significance of this compound as a versatile and indispensable starting material in the production of advanced isoxazoline agrochemicals. The ability to efficiently construct the core heterocyclic system and append a biologically active side chain is a testament to the strategic design of this intermediate.
Future research in this area may focus on the development of more sustainable and atom-economical synthetic routes. This could involve the use of novel catalytic systems for the key bond-forming reactions or the exploration of continuous flow manufacturing processes to improve efficiency and safety. As the demand for effective and environmentally benign crop protection solutions continues to grow, the role of well-designed chemical intermediates like this compound will remain of paramount importance.
References
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-
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-
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-
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-
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-
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-
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Application Note: Asymmetric Reduction of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Abstract
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. The chiral alcohol (S)- or (R)-1-(4-amino-3-(trifluoromethyl)phenyl)ethanol is a critical building block for several high-value therapeutic agents. This application note provides a comprehensive guide to the asymmetric reduction of the prochiral ketone 1-(4-amino-3-(trifluoromethyl)phenyl)ethanone. We will explore various catalytic systems, delve into the mechanistic underpinnings of the most effective methods, and present a detailed, field-proven protocol for Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), a method renowned for its efficiency, high enantioselectivity, and operational simplicity.[1][2] This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex chiral molecules.
Introduction: The Significance of Chiral Fluorinated Alcohols
Chiral molecules are fundamental to biology, and the enantiomeric form of a drug can dictate its efficacy and safety profile. The target molecule, 1-(4-amino-3-(trifluoromethyl)phenyl)ethanol, incorporates two key structural motifs that are highly sought after in medicinal chemistry: a chiral benzylic alcohol and a trifluoromethyl (CF3) group. The CF3 group can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[3] Consequently, robust and scalable methods for producing this intermediate in high enantiopurity are of paramount importance. The asymmetric reduction of the parent ketone is the most direct route to establishing the crucial stereocenter.
Strategic Considerations for Asymmetric Reduction
The substrate, this compound, presents unique challenges. The electron-withdrawing nature of the CF3 group can influence the reactivity of the adjacent carbonyl.[4] Furthermore, the presence of the amino group (a potential coordinating site) requires a catalyst system that is not inhibited by it and that can override its directing effects to achieve high enantioselectivity.
Several powerful methodologies exist for the asymmetric reduction of prochiral ketones:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane as the stoichiometric reductant.[5][6] It is a highly effective method for many ketones. However, for trifluoromethyl ketones, enantioselectivity can sometimes be modest unless specific additives or conditions are employed to enhance the reaction.[4][7]
-
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers an environmentally benign route with often exceptional enantioselectivity.[8][9] Recombinant E. coli or organisms like Lactobacillus kefir have been successfully used to reduce similar trifluoromethyl acetophenones.[9][10] While highly effective, this approach may require specialized biological screening and fermentation capabilities.
-
Noyori Asymmetric Hydrogenation & Transfer Hydrogenation: Pioneered by Ryoji Noyori, these methods utilize well-defined Ruthenium complexes containing chiral diphosphine and/or diamine ligands.[11][12] Asymmetric Transfer Hydrogenation (ATH), in particular, is exceptionally robust and operationally simple, often using a mixture of formic acid and triethylamine or isopropanol as the hydrogen source.[13][14] These catalysts are known for their broad substrate scope, high turnover numbers, and predictable stereochemical outcomes for aromatic ketones, making this the chosen method for our detailed protocol.[1][2]
The Noyori Asymmetric Transfer Hydrogenation (ATH) Mechanism
The remarkable efficiency of the Ru(II)-TsDPEN (N-tosyl-1,2-diphenylethylenediamine) catalyst system stems from a "bifunctional" mechanism that operates without direct coordination of the ketone substrate to the metal center.[2] This is an "outer-sphere" mechanism.
Caption: The catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.
The key steps are:
-
Catalyst Activation: The precatalyst is activated by the hydrogen source (e.g., formate from a formic acid/triethylamine mixture) to form a reactive Ruthenium-hydride (Ru-H) species.
-
Outer-Sphere Association: The ketone substrate associates with the catalyst through hydrogen bonding between the carbonyl oxygen and the N-H proton of the diamine ligand.
-
Hydride Transfer: The hydride (H-) from the metal and a proton (H+) from the ligand's N-H group are transferred to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state. This concerted transfer dictates the stereochemistry of the newly formed chiral center.
-
Product Release & Regeneration: The chiral alcohol product is released, and the catalyst is regenerated by another molecule of the hydrogen source to restart the cycle.
Detailed Application Protocol: Asymmetric Transfer Hydrogenation
This protocol describes the reduction of this compound on a 1.0 mmol scale to produce the corresponding chiral alcohol. Using the (S,S) version of the catalyst typically yields the (R)-alcohol.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Commercial | Substrate |
| [RuCl2(p-cymene)]2 | Catalyst Grade | Commercial | Precatalyst |
| (S,S)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) | >98% | Commercial | Chiral Ligand |
| Formic Acid (HCOOH) | ACS Reagent, >98% | Commercial | Component of the hydrogen source |
| Triethylamine (NEt3) | >99.5%, anhydrous | Commercial | Component of the hydrogen source |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Reagent Grade | In-house prep. | For work-up |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercial | For drying |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Commercial | For extraction and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Deuterated Chloroform (CDCl3) | NMR Grade | Commercial | For NMR analysis |
| HPLC Grade Isopropanol & Hexane | HPLC Grade | Commercial | For Chiral HPLC analysis |
Experimental Workflow
Caption: Step-by-step workflow for the asymmetric reduction.
Step-by-Step Procedure
-
Catalyst Premixing (Optional but Recommended):
-
In a small vial under an inert atmosphere (Nitrogen or Argon), add [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (3.7 mg, 0.01 mmol, 1.0 mol%).
-
Add 1.0 mL of anhydrous Dichloromethane (DCM) and stir for 15-20 minutes at room temperature. The solution should turn a deep reddish-orange.
-
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (217 mg, 1.0 mmol).
-
Add 4.0 mL of anhydrous DCM to dissolve the substrate.
-
Transfer the premixed catalyst solution from Step 1 into the reaction flask via cannula or syringe.
-
-
Preparation of Hydrogen Source:
-
In a separate, dry vial, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Caution: This mixing is exothermic. Add triethylamine (0.70 mL, 5.0 mmol) slowly to formic acid (0.19 mL, 5.0 mmol) while cooling in an ice bath.
-
-
Initiation and Reaction:
-
Add the freshly prepared formic acid/triethylamine mixture (0.5 mL, ~2.5 mmol HCOOH) to the reaction flask at room temperature.
-
Stir the reaction mixture at room temperature (or gently warm to 30-40 °C to increase rate if necessary).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO3 solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure alcohol.
-
Product Validation and Analysis
Accurate determination of yield and enantiomeric excess is critical for validating the protocol's success.
Yield and Structural Confirmation
-
Yield: Determine the mass of the purified product and calculate the percentage yield.
-
NMR Spectroscopy: Confirm the structure of the product, 1-(4-amino-3-(trifluoromethyl)phenyl)ethanol, by ¹H and ¹³C NMR. The reduction of the ketone is confirmed by the disappearance of the carbonyl signal (~196 ppm) and the appearance of a carbinol C-H signal (~70-75 ppm) in the ¹³C NMR, and a quartet for the carbinol proton (~5.0 ppm) in the ¹H NMR.
Enantiomeric Excess (% ee) Determination
The enantiomeric purity of the product must be determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
| Parameter | Condition |
| Column | Chiralcel OD-H or equivalent Daicel column |
| Mobile Phase | 95:5 Hexane:Isopropanol (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected Result | Two well-resolved peaks corresponding to the (R) and (S) enantiomers. |
Calculation of % ee: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents were anhydrous. Gentle heating (to ~40 °C) can increase the reaction rate. A higher catalyst loading (up to 2 mol%) or additional hydrogen source can be added if necessary.
-
Low Enantioselectivity: This can result from a non-optimal solvent or temperature. Ensure the chiral ligand is of high purity. Running the reaction at a lower temperature may improve the % ee, albeit at the cost of a longer reaction time. The choice of arene on the Ruthenium precatalyst can also influence selectivity.
-
Side Reactions: The amino group is generally well-tolerated, but N-formylation can be a minor side product with the formic acid/triethylamine system. A different hydrogen source, like isopropanol with a base (e.g., t-BuOK), can be used as an alternative system.[14]
Conclusion
The asymmetric transfer hydrogenation of this compound using a Noyori-type Ruthenium catalyst is a highly efficient, selective, and practical method for synthesizing the corresponding chiral alcohol.[13][15] This protocol provides a reliable starting point for laboratory-scale synthesis and can be optimized for larger-scale production. The operational simplicity, coupled with the high enantioselectivity typically achieved (>95% ee), makes this a superior choice for accessing this valuable pharmaceutical intermediate.
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- Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 120. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375171/]
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- Organic Chemistry Portal. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Available at: https://www.organic-chemistry.org/abstracts/lit4/248.shtm]
- Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Available at: https://en.wikipedia.
- Szaleniec, M., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 135, 129-141. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5240905/]
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- Thermo Fisher Scientific. Noyori Asymmetric Hydrogenation. [Available at: https://www.thermofisher.
- Blacker, A. J., & Martin, J. (2003). New Methodology for the Asymmetric Reduction of Ketones. Organic Process Research & Development, 7(3), 346-351. [Available at: https://www.researchgate.net/publication/231515915_New_Methodology_for_the_Asymmetric_Reduction_of_Ketones]
- Companyó, X., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4647-4658. [Available at: https://pubs.acs.org/doi/10.1021/acs.joc.1c03038]
- Szabó, K. J., et al. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au, 2(4), 336-342. [Available at: https://pubs.acs.org/doi/10.1021/acsorginorgau.2c00019]
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- NROChemistry. Noyori Hydrogenation. [Available at: https://www.nrochemistry.
- Bakos, J., et al. (2016). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Catalysts, 6(8), 123. [Available at: https://www.researchgate.
- Chen, Y., et al. (2022). The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. Journal of Catalysis, 405, 34-43. [Available at: https://www.researchgate.net/publication/357065913_The_revised_mechanism_for_asymmetric_hydrogenation_of_acetophenone_with_Noyori_Ru_complex]
- ResearchGate. (2017). Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH. [Available at: https://www.researchgate.net/figure/Asymmetric-reduction-of-1-3-5-bis-trifluoromethyl-phenyl-ethanone-using_fig1_319485149]
- Wang, Y., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Nature Communications, 14(1), 1234. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10002123/]
- Eaborn, C., & Taylor, R. (1961). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1, 247-251. [Available at: https://pubs.rsc.org/en/content/articlelanding/1961/JR/jr9610000247]
- Zaitsev, A. B., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 6848. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9610115/]
- Davies, I. W., et al. (2004). Process to chiral beta-amino acid derivatives. Google Patents, WO2004085661A2. [Available at: https://patents.google.
- ResearchGate. (2017). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. [Available at: https://www.researchgate.net/figure/Asymmetric-reduction-of-1-3-4-dimethylphenyl-ethanone-to-S-1-3-4_fig1_320295622]
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone. Google Patents. [Available at: https://patents.google.
- Li, H., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7381. [Available at: https://www.mdpi.com/1420-3049/27/21/7381]
- Zaitsev, A. B., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. ResearchGate. [Available at: https://www.researchgate.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and improve the yield of this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions to overcome common synthetic hurdles.
Part 1: FAQs - Foundational Concepts & Key Questions
This section addresses the most common initial questions, providing the foundational knowledge needed to understand the nuances of this synthesis.
Q1: What is the standard synthetic route for this compound?
The most direct and common approach is a Friedel-Crafts acylation of the readily available starting material, 2-(trifluoromethyl)aniline.[1][2] However, a direct reaction is highly problematic. The optimized and recommended pathway is a three-step sequence:
-
Protection: The amino group of 2-(trifluoromethyl)aniline is protected, typically as an acetamide (N-acetyl derivative).
-
Acylation: A Friedel-Crafts acylation is performed on the protected aniline to introduce the acetyl group onto the aromatic ring.
-
Deprotection: The protecting group is removed, usually by acid hydrolysis, to reveal the final product.
Q2: Why is direct Friedel-Crafts acylation of 2-(trifluoromethyl)aniline so inefficient?
Attempting a direct acylation on 2-(trifluoromethyl)aniline leads to very low or no yield for two primary reasons:
-
Catalyst Sequestration: The amino group (-NH₂) is a Lewis base. The Friedel-Crafts reaction requires a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The lone pair of electrons on the nitrogen atom of the amino group will coordinate strongly with the AlCl₃.[3] This forms a stable complex, effectively removing the catalyst from the reaction mixture and preventing it from activating the acylating agent.
-
Ring Deactivation: Once the amino group complexes with the Lewis acid, it forms a positively charged ammonium-like species (-NH₂⁺-AlCl₃). This complex is strongly electron-withdrawing, severely deactivating the aromatic ring towards electrophilic aromatic substitution, which is the core mechanism of the Friedel-Crafts reaction.[1][4]
Q3: How does N-acetylation (amide protection) solve the problems of direct acylation?
Converting the amino group to an acetamide [-NH-C(=O)CH₃] is a critical strategy. The resulting amide group is significantly less basic than the free amine. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it a much weaker Lewis base. This prevents the destructive complexation with the AlCl₃ catalyst. Furthermore, the acetamido group is a moderately activating, ortho-, para- directing group, which facilitates the desired acylation at the position para to it.
Q4: What are the most critical parameters influencing the yield of the Friedel-Crafts acylation step?
The success of the acylation hinges on three key factors:
-
Stoichiometry of the Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is also a Lewis base and forms a stable complex with AlCl₃.[2][4] To ensure enough free catalyst is available to drive the reaction, a molar excess is required.
-
Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. Any moisture in the reagents or glassware will consume the catalyst and halt the reaction. Maintaining a rigorously dry, inert atmosphere (e.g., under nitrogen or argon) is paramount.
-
Solvent and Temperature Control: The choice of solvent affects reagent solubility and reaction rate. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction before being allowed to warm to drive it to completion.
Part 2: Troubleshooting Guide - Common Issues & Solutions
If you are experiencing low yields, this troubleshooting workflow and the accompanying Q&A will help you diagnose and resolve the issue.
Troubleshooting Workflow Diagram
References
Common byproducts in the synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone and their removal
Introduction
Welcome to the technical support guide for the synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone. This key intermediate is crucial in the development of various pharmaceutical agents and advanced materials. Its synthesis, while conceptually straightforward, often presents challenges related to byproduct formation and purification that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into identifying and mitigating common synthetic impurities, structured in a practical question-and-answer format. We will delve into the causality behind byproduct formation and provide validated protocols for their removal, ensuring you can achieve the highest possible purity for your target compound.
Common Synthetic Pathway: An Overview
The most prevalent and scalable synthesis of this compound involves a multi-step sequence starting from 2-(trifluoromethyl)aniline. A direct Friedel-Crafts acylation on this starting material is often problematic, as the free amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring. Therefore, a protection-acylation-deprotection strategy is standard.
The workflow below illustrates this common pathway and highlights the origin of a critical byproduct.
Caption: Typical synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis and purification process.
Q1: My initial analysis (GC-MS/LC-MS) after the Friedel-Crafts acylation and deprotection steps shows two major peaks with identical mass. What is the likely identity of the second peak?
A: The most common byproduct in this synthesis is a regioisomer formed during the Friedel-Crafts acylation step. You are likely observing the desired para-acylated product, This compound , and the isomeric byproduct, 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone .
-
Causality: The N-acetyl group (-NHCOCH₃) on the intermediate is a powerful ortho-, para-directing group, while the trifluoromethyl group (-CF₃) is a meta-directing deactivator.[1] The acylation occurs primarily at the position para to the strongly activating N-acetyl group, which is the C4 position. However, a smaller but significant amount of acylation can occur at the ortho position (C2), leading to the isomeric byproduct.[2] Steric hindrance from the adjacent -CF₃ group can reduce the amount of ortho-acylation, but it rarely eliminates it completely.
Q2: The isomeric impurity is co-eluting with my product in my initial column chromatography attempts. How can I effectively separate these regioisomers?
A: Separating these isomers is a critical challenge. While they have the same mass, their differing substitution patterns result in distinct polarities and crystal lattice energies, which we can exploit.
-
Strategy 1: High-Resolution Flash Column Chromatography: This is often the most direct method. The key is to optimize the mobile phase to maximize the difference in retention factor (ΔRf). The para isomer is typically less polar than the ortho isomer due to reduced intramolecular hydrogen bonding potential.
-
Expert Tip: Start with a low-polarity eluent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity. Using a shallow gradient can effectively resolve the two isomers. Adding a small amount of a competitive solvent like dichloromethane can sometimes sharpen the peaks.
-
-
Strategy 2: Fractional Recrystallization: This method leverages differences in solubility and crystal packing. It is highly effective for larger-scale purifications where chromatography is less practical. The more symmetric para isomer often forms a more stable crystal lattice and is less soluble than the ortho isomer in many solvent systems.[3][4]
-
Expert Tip: A binary solvent system, such as ethanol/water or isopropanol/heptane, is ideal. Dissolve the crude mixture in the minimum amount of hot solvent (e.g., ethanol) and slowly add the anti-solvent (e.g., water) until turbidity persists. Allow the solution to cool slowly. The desired, less soluble para isomer should crystallize first, leaving the ortho isomer enriched in the mother liquor.[5] See Protocol 1 for a detailed procedure.
-
Q3: My reaction is complete, but I'm having trouble removing unreacted N-acetylated intermediate. What is the most efficient method?
A: If the final hydrolysis (deprotection) step is incomplete, you will have residual 1-(4-Acetamido-3-(trifluoromethyl)phenyl)ethanone . This impurity is neutral, whereas your final product is basic due to the primary amine. This difference in chemical properties is key to a simple and effective separation.
-
Strategy: Acid-Base Liquid-Liquid Extraction: This is the preferred industrial method for removing neutral or acidic impurities from basic products like anilines.
-
Mechanism: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with an aqueous acid (e.g., 1M HCl). Your desired product, being basic, will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻) and will migrate into the aqueous layer. The neutral N-acetylated impurity will remain in the organic layer. The layers are separated, the organic layer containing the impurity is discarded, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate your product, which can then be re-extracted into a fresh organic solvent.[6] See Protocol 2 for a detailed procedure.
-
Q4: My final product has a persistent yellow or brown discoloration, even after chromatography. What causes this and how can it be removed?
A: Aromatic amines, such as your product, are susceptible to oxidation, which forms highly colored impurities. This can happen during the reaction, workup (especially if heated in the presence of air), or storage.
-
Strategy 1: Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution. The charcoal has a high surface area and adsorbs the large, planar, colored polymeric impurities.
-
Protocol: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal. Swirl the hot mixture for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.[5]
-
-
Strategy 2: Sodium Bisulfite Wash: Mild reducing agents can sometimes decolorize solutions by reducing oxidized species. A wash with a dilute aqueous solution of sodium bisulfite (NaHSO₃) or sodium dithionite during the workup can be effective.
Byproduct Summary and Removal Strategies
The table below provides a quick reference for the common byproducts discussed.
| Byproduct Name | Formation Pathway | Key Analytical Signature (Relative) | Recommended Removal Method(s) |
| 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone | Ortho-acylation during Friedel-Crafts step | Same Mass; Shorter Rt in RPLC; Different NMR aromatic pattern | Fractional Recrystallization; High-Resolution Column Chromatography |
| 1-(4-Acetamido-3-(trifluoromethyl)phenyl)ethanone | Incomplete hydrolysis (deprotection) | Higher Mass (+42 amu); Loss of -NH₂ protons in NMR | Acid-Base Extraction; Column Chromatography |
| N-(3-(Trifluoromethyl)phenyl)acetamide | Incomplete Friedel-Crafts acylation | Lower Mass (-42 amu); Absence of ketone C=O in IR/NMR | Acid-Base Extraction; Column Chromatography |
| Oxidized Polymeric Species | Air oxidation of the aniline functional group | Broad baseline humps in chromatography; Discoloration | Activated Charcoal Treatment; Bisulfite Wash |
Detailed Experimental Protocols
Protocol 1: High-Purity Isolation via Fractional Recrystallization
-
Solvent Selection: Place a small amount of the crude solid (approx. 50 mg) into a test tube. Add a few drops of a primary solvent (e.g., Isopropanol) and heat until dissolved. Slowly add a few drops of an anti-solvent (e.g., Heptane or Deionized Water) at elevated temperature until the solution becomes faintly cloudy. Add one or two drops of the primary solvent to redissolve and clarify. This confirms a suitable solvent system.
-
Dissolution: Transfer the bulk crude material to an appropriately sized Erlenmeyer flask. Add the minimum volume of the hot primary solvent required to fully dissolve the solid.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat source and add a small spatula tip of activated charcoal. Swirl and heat for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight. Analyze the mother liquor to assess the concentration of the isomeric impurity and determine if a second crop is viable.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Extraction: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask.
-
Re-extraction: Add another portion of 1M HCl to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery of the basic product. The organic layer, now containing neutral impurities like the N-acetylated intermediate, can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 12, check with pH paper). The product will precipitate or form an oily layer.
-
Product Recovery: Add a fresh portion of ethyl acetate to the flask, transfer to a separatory funnel, and extract the deprotonated product back into the organic layer. Repeat the extraction twice.
-
Final Workup: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Workflow for Impurity Troubleshooting
Caption: Decision workflow for purifying this compound.
References
-
Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Retrieved from Patsnap Synapse. [Link]
-
Sawama, Y., et al. (2010). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]
-
Scribd. (2024). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from Scribd. [Link]
-
Wojtysiak, L. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]
-
Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from Total Synthesis. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from JoVE. [Link]
- Google Patents. (2021). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
University of California, Irvine. (n.d.). Preparation of acetanilide. Retrieved from UCI. [Link]
-
YouTube. (2019). introduction to regioselectivity in aromatic reactions. Retrieved from YouTube. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]
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YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). The acid-catalysed hydrolysis of acetanilide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from Study.com. [Link]
-
YouTube. (2020). Recrystallization. Retrieved from YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from ACS Publications. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from YouTube. [Link]
Sources
Troubleshooting guide for the synthesis of trifluoromethylated anilines
Introduction
Trifluoromethylated anilines are cornerstone building blocks in modern chemical sciences, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of the trifluoromethyl (CF₃) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of these valuable intermediates is not without its challenges, which can range from poor regioselectivity in direct C-H functionalization to catalyst deactivation in cross-coupling reactions.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. It is designed to help researchers, scientists, and drug development professionals navigate common experimental hurdles and optimize their synthetic routes. We will explore the causality behind these challenges and offer robust, validated solutions.
FAQ 1: Direct C-H Trifluoromethylation
Q: My direct trifluoromethylation of an aniline substrate is resulting in low yields and a complex mixture of ortho-, meta-, and para-isomers. How can I improve conversion and achieve regiocontrol?
A: This is a classic challenge in direct C-H functionalization. The aniline's amino group is a strong activating group and ortho-, para-director, but it can also interfere with many catalytic systems. The key is to carefully select your trifluoromethylating agent and catalyst system while controlling the reaction conditions.
Underlying Causes & Solutions:
-
Reagent Reactivity and Mechanism: The choice of the CF₃ source is critical.
-
Electrophilic Reagents (e.g., Umemoto's, Togni's reagents): These are common choices but can be unselective with activated rings like anilines.[4][5] The reaction often proceeds via a single-electron transfer (SET) mechanism, generating a CF₃ radical, which can be indiscriminate in its attack.[5]
-
Radical Initiators: Using a reagent like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) with an oxidant generates CF₃ radicals.[5] Regiocontrol here is governed by the inherent electronic properties of the aniline, often leading to mixtures.
-
-
Catalyst and Ligand Choice: Modern methods offer significant improvements in regioselectivity.
-
Photoredox Catalysis: This has emerged as a powerful technique for generating CF₃ radicals under mild conditions, which can improve selectivity.[1][6][7][8] The choice of photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dyes) and solvent can tune the reactivity and, in some cases, favor a specific isomer.[7][9]
-
Transition-Metal Catalysis (e.g., Ni, Cu): Nickel-catalyzed C-H trifluoromethylation using Togni's reagent has shown good functional group tolerance and regioselectivity under mild conditions.[9]
-
-
Protecting/Directing Groups: The most reliable strategy for enforcing regioselectivity is to temporarily modify the amine.
-
N-Acylation: Converting the -NH₂ group to an amide (-NHCOR) or carbamate (-NHCOOR) changes its directing ability and reduces its tendency to coordinate to and poison metal catalysts. This often favors para-substitution. The protecting group can be removed later via hydrolysis.
-
Troubleshooting Workflow for Direct C-H Trifluoromethylation
Caption: A decision-making workflow for troubleshooting direct C-H trifluoromethylation.
FAQ 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Q: I am using a Buchwald-Hartwig reaction to couple an amine with a trifluoromethyl-substituted aryl halide. The reaction is sluggish, and I see a lot of unreacted starting material. What should I investigate first?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the precise interplay between the catalyst, ligand, base, and solvent.[10][11][12] Trifluoromethyl groups are strongly electron-withdrawing, which can make the aryl halide more reactive towards oxidative addition but can also influence side reactions.
Critical Parameters and Troubleshooting Steps:
-
Ligand Choice is Paramount: This is the most common point of failure. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.
-
Problem: An inappropriate ligand is used.
-
Solution: For electron-deficient aryl halides (like those with a CF₃ group), sterically hindered, electron-rich biarylphosphine ligands are essential.[13] Switch to ligands like XPhos, SPhos, or tBuXPhos . These promote the reductive elimination step, which is often the rate-limiting step for electron-poor substrates.[13]
-
-
Base Selection and Strength: The base deprotonates the amine, allowing it to coordinate to the palladium center.
-
Problem: The base is too weak or is sterically hindered.
-
Solution: Sodium tert-butoxide (NaOtBu) is the standard strong, non-nucleophilic base for this reaction. If your substrate is sensitive to such a strong base, carefully consider alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), but be aware that this may require higher temperatures or longer reaction times.[13]
-
-
Solvent and Atmosphere: The catalytic cycle is sensitive to air and moisture.
-
Problem: Oxygen is deactivating the Pd(0) catalyst; water is hydrolyzing the base or reacting with intermediates.
-
Solution: Ensure you are using anhydrous and degassed solvents (e.g., toluene, dioxane). The reaction must be run under an inert atmosphere (Nitrogen or Argon) from start to finish. A simple "freeze-pump-thaw" cycle is highly effective for degassing solvents.
-
Summary of Key Buchwald-Hartwig Parameters
| Parameter | Recommendation for CF₃-Aryl Halides | Rationale |
| Pd Precatalyst | G3 or G4 precatalysts (e.g., (XPhos)Pd G3) | Air-stable and form the active Pd(0) species reliably.[13] |
| Ligand | XPhos, tBuXPhos, RuPhos | Bulky, electron-rich ligands that accelerate the rate-limiting reductive elimination step.[13] |
| Base | NaOtBu | Strong, non-nucleophilic base required for efficient amine deprotonation.[13] |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents that must be anhydrous and degassed to prevent catalyst deactivation.[13] |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers, but monitor for decomposition. |
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
FAQ 3: Copper-Catalyzed C-N Coupling (Ullmann Condensation)
Q: I'm trying to avoid palladium. My Ullmann reaction requires very high temperatures (>180 °C) and stoichiometric copper, leading to inconsistent results and difficult workups. How can I modernize this reaction?
A: The classic Ullmann condensation is notorious for its harsh conditions.[14] However, significant advances have transformed it into a much more practical and reliable method, often complementary to palladium-catalyzed systems.
From Classic to Modern Ullmann Reactions:
-
The Problem with Classic Conditions:
-
High Temperatures: Often require high-boiling polar solvents like DMF, NMP, or nitrobenzene.[14]
-
Stoichiometric Copper: Used copper powder or copper salts in large amounts, leading to heterogeneous mixtures and purification issues.
-
Limited Scope: Typically worked best for aryl halides activated by electron-withdrawing groups and was sensitive to steric hindrance.[14]
-
-
The Modern Solution: Ligand-Accelerated Catalysis:
-
Soluble Copper Source: Use a soluble Cu(I) salt, such as CuI, CuBr, or CuOTf, in catalytic amounts (1-10 mol%).
-
Add a Ligand: This is the crucial innovation. Simple, inexpensive N,N'- or O,O'-bidentate ligands dramatically accelerate the reaction. They solubilize the copper catalyst and facilitate the key steps in the catalytic cycle.
-
Milder Conditions: Ligand-accelerated Ullmann reactions can often be run at much lower temperatures (80-130 °C).
-
Recommended Ligands for Ullmann C-N Coupling
| Ligand Class | Example(s) | Key Advantages |
| Diamines | N,N'-Dimethylethylenediamine (DMEDA), Phenanthroline | Inexpensive, readily available, and highly effective for a broad range of substrates. |
| Amino Acids | L-Proline | Acts as an excellent ligand, particularly for coupling with amino acids or other sensitive substrates. |
| Diketones | Acetylacetone | Helps to solubilize the copper catalyst and promote the reaction. |
By moving to a catalytic system with a well-chosen ligand, you can achieve higher yields, broader substrate scope, and significantly milder conditions, making the Ullmann a viable and cost-effective alternative to palladium catalysis.[14][15]
FAQ 4: General Purification & Analysis
Q: My reaction seems to have worked, but I'm struggling to isolate the pure trifluoromethylated aniline. The product co-elutes with starting material on my silica gel column. What are my options?
A: Purification can be a significant bottleneck, especially when the polarity difference between your product and starting materials is minimal. Here is a multi-step strategy to tackle this issue.
-
Optimize the Reaction: The best purification is a clean reaction. Before spending days on purification, revisit the reaction conditions (see FAQs above) to push for full conversion of the limiting reagent. Monitor by TLC or LC-MS.
-
Acid-Base Extraction: Leverage the basicity of the aniline's amino group.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic aniline product will move into the aqueous layer as the ammonium salt, leaving neutral starting materials (like the aryl halide) and byproducts in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 1M NaOH, saturated NaHCO₃) until pH > 10.
-
Extract the now-neutral aniline product back into an organic solvent.
-
Wash the organic layer with brine, dry with MgSO₄ or Na₂SO₄, and concentrate. This will provide a significantly enriched product.
-
-
-
Chromatography Optimization:
-
Solvent System: If co-elution is the issue, switch to a different solvent system. Instead of a standard hexane/ethyl acetate gradient, try dichloromethane/methanol or toluene/acetone. A shallow gradient is often key.
-
Alternative Stationary Phases: If silica is not providing separation, consider alumina (basic or neutral) or a reverse-phase column (C18) if your compound is sufficiently nonpolar.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent and scalable purification method. Screen various solvent/anti-solvent systems (e.g., hexane/ethyl acetate, dichloromethane/pentane).
Protocol: Buchwald-Hartwig Amination of 1-bromo-4-(trifluoromethyl)benzene with Aniline
This protocol provides a robust starting point for the synthesis of 4-(trifluoromethyl)diphenylamine, a representative trifluoromethylated aniline.
Materials:
-
Palladium Precatalyst: (XPhos)Pd G3 (2 mol%)
-
Ligand: XPhos (included in precatalyst)
-
Aryl Halide: 1-bromo-4-(trifluoromethyl)benzene (1.0 eq)
-
Amine: Aniline (1.2 eq)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Solvent: Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add NaOtBu (1.4 eq), the (XPhos)Pd G3 precatalyst (0.02 eq), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous, degassed toluene via syringe. Add 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) followed by aniline (1.2 eq).
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using the acid-base extraction method described in FAQ 4, followed by column chromatography on silica gel if necessary.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The ¹⁹F NMR should show a sharp singlet around -61 ppm (relative to CFCl₃).
References
-
Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link][1][7]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Nature, 480(7376), 224–228. [Link][2]
-
Yang, S., Chen, M., & Tang, P. (2019). Visible‐Light Photoredox‐Catalyzed and Copper‐Promoted Trifluoromethoxylation of Arenediazonium Tetrafluoroborates. Angewandte Chemie International Edition, 58(23), 7840–7844. [Link][8]
-
Le, C., & MacMillan, D. W. C. (2015). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications, 51(68), 13298–13310. [Link][16]
-
ResearchGate. (n.d.). Scheme 1. Trifluoromethylation of aniline in DMF. ResearchGate. [Link][9]
-
Barberis, C., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(41), 11458–11464. [Link][17]
-
Shreeve, J. M., et al. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 63(21), 7269–7275. [Link][18]
-
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link][5]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][10]
-
Shen, Q., & Hartwig, J. F. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE (Journal of Visualized Experiments), (107), e53553. [Link][19]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. [Link][3]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link][14]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][11]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][12]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link][20]
-
Reid, M., & Sigman, M. S. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(30), 9693–9701. [Link][21]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link][22]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][15]
Sources
- 1. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 22. youtube.com [youtube.com]
- 23. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for the Acylation of Trifluoromethyl-Substituted Anilines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the acylation of trifluoromethyl-substituted anilines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this class of compounds. Trifluoromethylated anilines are crucial building blocks in pharmaceuticals and agrochemicals, where the trifluoromethyl (-CF₃) group can enhance metabolic stability and bioavailability.[1][2] However, the potent electron-withdrawing nature of the -CF₃ group presents unique synthetic hurdles, primarily by reducing the nucleophilicity of the aniline nitrogen.[3][4]
This document provides in-depth troubleshooting guides, FAQs, and validated protocols in a direct question-and-answer format to help you overcome common issues and optimize your reaction outcomes.
Part 1: Troubleshooting Low to No Product Yield
The most frequently encountered issue is a sluggish or incomplete reaction. This section addresses the root causes and provides actionable solutions.
Q1: My acylation reaction with a trifluoromethyl-substituted aniline is extremely slow, while the same reaction with unsubstituted aniline works perfectly. What is the fundamental reason for this?
A: The core issue is the significantly reduced nucleophilicity of the aniline's amino group. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, critically, from the nitrogen atom's lone pair.[4] This makes the lone pair less available to attack the electrophilic carbonyl carbon of the acylating agent, thereby increasing the activation energy of the reaction.[4]
Caption: Inductive effect of the -CF₃ group on aniline nucleophilicity.
Q2: Given the low reactivity, how can I enhance the nucleophilicity of my trifluoromethyl-aniline?
A: The most effective strategy is to use a non-nucleophilic base. A suitable base can serve two purposes:
-
Acid Scavenging: It neutralizes the acid (e.g., HCl) generated when using an acyl chloride, driving the reaction equilibrium forward.[5]
-
Increasing Nucleophilicity: While anilines are not typically deprotonated directly, the base ensures that any protonated aniline (which is non-nucleophilic) is converted back to its free base form, maintaining the concentration of the active nucleophile.
Commonly used bases include triethylamine (Et₃N) or pyridine . Pyridine can also act as a nucleophilic catalyst in some cases.[6][7] Ensure the base is added in at least a stoichiometric amount relative to the acid produced.
Q3: Which acylating agent is most suitable for these challenging substrates?
A: The choice of acylating agent is critical. Its reactivity must be sufficient to overcome the aniline's low nucleophilicity. Acyl chlorides are generally more reactive than their corresponding anhydrides and are often the preferred choice for electron-deficient anilines.[6]
| Acylating Agent | General Structure | Relative Reactivity | Byproduct | Key Considerations |
| Acyl Chloride | R-CO-Cl | High | HCl | Highly reactive, moisture-sensitive.[6] Requires a base to neutralize HCl. |
| Acid Anhydride | (R-CO)₂O | Moderate | R-COOH | Less reactive than acyl chlorides. The reaction can be acid-catalyzed.[8] |
| Carboxylic Acid | R-COOH | Low | H₂O | Requires coupling agents (e.g., DCC, EDC) and is generally not used for direct acylation of deactivated anilines without significant activation. |
Table 1: Comparison of Common Acylating Agents.
Q4: I am using an acyl chloride and triethylamine, but the reaction is still incomplete. Can a catalyst help?
A: Yes. Adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. DMAP is a hyper-nucleophilic catalyst. It reacts with the acylating agent (e.g., acyl chloride) much faster than the aniline does, forming a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent and is readily attacked by the weakly nucleophilic trifluoromethyl-aniline.[6]
Caption: Catalytic cycle of DMAP in the acylation of trifluoromethyl-aniline.
Part 2: Troubleshooting Workflow and Side Reactions
A systematic approach can help diagnose and solve issues beyond low yield.
Caption: A logical workflow for troubleshooting acylation reactions.
Q5: My TLC/LC-MS shows multiple spots, including my starting material and some unknowns. What are the likely side reactions?
A: Besides an incomplete reaction, several side reactions can occur:
-
Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are highly sensitive to moisture.[6] Any water in your solvent, glassware, or reagents will convert the acylating agent into the corresponding carboxylic acid, which is unreactive under these conditions.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
-
Di-acylation: Although less common with the deactivated nitrogen of a trifluoromethyl-aniline, it can occur if reaction conditions are too harsh (e.g., high temperature for extended periods) or if a large excess of a highly reactive acylating agent is used.
-
Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent. Add the acylating agent slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration.[6]
-
Q6: I'm performing a Friedel-Crafts acylation on an acetanilide (the acylated form of aniline) and getting low yields. Is this related?
A: Yes, this is a related but distinct issue. While you have protected the amino group, the trifluoromethyl group on the ring is a strong deactivator for electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts.[9] Furthermore, the acetylamino group, while an ortho-, para-director, is only moderately activating. The combined electronic effect can make the ring too electron-deficient to react efficiently under standard Friedel-Crafts conditions.[9]
-
Solution: More potent Lewis acids or harsher conditions may be required. Consider catalysts like trifluoromethanesulfonic acid (TfOH) which have shown efficacy in acylating deactivated aromatic systems.[10]
Part 3: Recommended Experimental Protocols
These protocols provide a robust starting point for your experiments.
Protocol 1: General Acylation using Acyl Chloride with Triethylamine and Catalytic DMAP
This procedure is suitable for small to medium-scale synthesis and offers excellent control.
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the trifluoromethyl-substituted aniline (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Addition of Base and Catalyst: Add triethylamine (1.2-1.5 eq.) and DMAP (0.05 eq.) to the solution. Stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Add the acyl chloride (1.05 eq.) dropwise to the stirred solution over 10-15 minutes. If the reaction is highly exothermic, perform the addition in an ice bath.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to reflux (40°C for DCM, 66°C for THF) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with additional DCM and wash sequentially with 1 M HCl (to remove excess base and DMAP), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Acylation under Schotten-Baumann Conditions
This classic biphasic method is robust, scalable, and excellent at neutralizing the acid byproduct as it forms.[11][12][13]
-
Preparation: In an Erlenmeyer flask or round-bottom flask, dissolve the trifluoromethyl-substituted aniline (1.0 eq.) in a suitable organic solvent like DCM or diethyl ether.
-
Aqueous Base: In a separate vessel, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Reaction Setup: Combine the organic solution of the aniline with the aqueous NaOH solution (2.0-3.0 eq. of NaOH). Stir the biphasic mixture vigorously to ensure efficient mixing between the two phases. Cool the mixture in an ice bath (0-5°C).[13]
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 eq.), either neat or dissolved in a small amount of the organic solvent, dropwise to the vigorously stirred biphasic mixture over 30 minutes.[13]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can then be purified.
Part 4: Frequently Asked Questions (FAQs)
| Question | Answer |
| Can I use a Friedel-Crafts catalyst like AlCl₃ for N-acylation of anilines? | It is not recommended. While not a Friedel-Crafts reaction on the ring, Lewis acids like AlCl₃ can complex with the aniline's nitrogen, effectively deactivating it and preventing the desired N-acylation.[14][15] Base-mediated or DMAP-catalyzed methods are far more effective. |
| How do I monitor the reaction effectively? | Thin-Layer Chromatography (TLC) is the most common method. Co-spot your starting aniline and the reaction mixture to track the disappearance of the starting material and the appearance of the less polar product. For more quantitative analysis, GC-MS or LC-MS can be used.[16][17] |
| My product is an oil, but I expected a solid. What should I do? | First, ensure the reaction has gone to completion and the product is pure. Impurities can depress the melting point. If the pure product is an oil, this is not unusual. Purification should be done via column chromatography. |
| What if my trifluoromethyl-aniline also has other functional groups? | Be mindful of chemoselectivity. Acyl chlorides will readily react with other nucleophilic groups like alcohols (-OH) and phenols. If you need to selectively acylate the amine, you may need to protect the other functional groups first. |
References
-
Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]
-
Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Available at: [Link]
-
Journal of the Chemical Society B. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. RSC Publishing. Available at: [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Available at: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
-
MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Available at: [Link]
-
Chemical Science (RSC Publishing). (2023). Trifluoromethylarylation of alkenes using anilines. Available at: [Link]
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Available at: [Link]
-
NIH. (2025). Enantioselective acyl-trifluoromethylation of olefins by bulky thiazolium carbene catalysis. Available at: [Link]
-
NIH. (2023). Trifluoromethylarylation of alkenes using anilines. Available at: [Link]
-
NIH. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Available at: [Link]
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Available at: [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the trifluoromethylation-acylation of benzyne. Available at: [Link]
-
Filo. (2025). Explain why the acylation of aniline is not possible. Available at: [Link]
-
ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. Available at: [Link]
-
University of Louisville. (n.d.). Development and novel applications of halogenating agents. ThinkIR. Available at: [Link]
-
ResearchGate. (n.d.). N‐Trifluoromethyl Succinimide as a New Reagent for Direct C−H Trifluoromethylation of Free Anilines. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry. Available at: [Link]
- (Reference not used in final text)
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]
-
ResearchGate. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Quora. (2020). Why does aniline not undergo Friedel-Crafts RXN?. Available at: [Link]
-
PubMed. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Available at: [Link]
- (Reference not used in final text)
-
Wikipedia. (n.d.). Amine. Available at: [Link]
- (Reference not used in final text)
- (Reference not used in final text)
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- 17. Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for the purification of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you may face in the lab.
I. Understanding the Molecule and Its Synthesis
This compound is a substituted aromatic ketone. Its structure, featuring an amine, a ketone, and a trifluoromethyl group, presents a unique set of purification challenges. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the basicity of the amine.
A common synthetic route to this compound involves a multi-step process, which can introduce a variety of impurities:
-
N-Acetylation of 2-(trifluoromethyl)aniline: The starting material, 2-(trifluoromethyl)aniline, is first protected, typically by acetylation, to prevent side reactions at the amino group during the subsequent acylation step.
-
Friedel-Crafts Acylation: The N-acetylated intermediate then undergoes a Friedel-Crafts acylation to introduce the acetyl group onto the aromatic ring. This reaction is often the most challenging step and a primary source of impurities.
-
Deprotection: Finally, the acetyl protecting group is removed from the amine to yield the desired product.
Each of these steps can contribute to the impurity profile of the crude product, making a robust purification strategy essential.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: My crude product is a dark oil/tar. What is the likely cause and how can I resolve this?
A1: The formation of a dark oil or tar is a common issue and can be attributed to several factors:
-
Residual strong acid from Friedel-Crafts: Strong Lewis acids like aluminum chloride (AlCl₃), often used in excess for Friedel-Crafts acylation, can lead to charring and degradation of the product if not properly quenched and removed.[1]
-
Oxidation of the aniline: Aromatic amines are susceptible to oxidation, which can produce colored impurities.[2] This is often exacerbated by exposure to air and light, especially at elevated temperatures.
-
Incomplete reaction or side reactions: A complex mixture of byproducts from the Friedel-Crafts reaction can result in an oily product.
Troubleshooting Steps:
-
Thorough Quenching: Ensure the reaction mixture is carefully and completely quenched, typically by slowly adding it to ice-water. This will hydrolyze the Lewis acid and any remaining acylating agent.
-
Aqueous Workup: Perform a thorough aqueous workup. Washing with a dilute solution of sodium bicarbonate or another weak base can help neutralize any remaining acid.
-
Use of an Antioxidant: In some cases, adding a small amount of a reducing agent like sodium bisulfite during workup can help minimize oxidation.
-
Purification Strategy: If an oil persists, it is often best to proceed with column chromatography rather than attempting direct recrystallization. The oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto silica gel for purification.
Q2: I am having difficulty choosing a suitable recrystallization solvent. What are some good starting points?
A2: Finding the right recrystallization solvent is crucial for obtaining a high purity product. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted aminoacetophenones, a mixed solvent system is often effective.[3][4]
Recommended Solvent Systems to Screen:
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good "dissolving" solvent for many organic compounds, while water acts as the "anti-solvent" to induce crystallization upon cooling. |
| Dichloromethane/Hexanes | Dichloromethane is a good solvent for a wide range of organic molecules, and the addition of a non-polar solvent like hexanes can effectively reduce the solubility and promote crystallization.[3] |
| Ethyl Acetate/Hexanes | Similar to the dichloromethane/hexanes system, this combination offers a good polarity gradient for recrystallization. |
| Toluene | For some aromatic compounds, toluene can be an effective single solvent for recrystallization. |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a few drops of a different solvent or solvent mixture from the table above.
-
Observe the solubility at room temperature.
-
Gently heat the tubes with poor room temperature solubility and observe if the compound dissolves.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath.
-
The best solvent system will be the one where the compound fully dissolves when hot and forms well-defined crystals upon cooling.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Solutions:
-
Add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which your compound is more soluble to lower the saturation point.
-
Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can help promote the formation of crystals over oil.
-
Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" can induce crystallization.
-
Scratching: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
-
Change Solvents: If the problem persists, you may need to select a different solvent system with a lower boiling point.
III. Troubleshooting Guide for Column Chromatography
Column chromatography is a powerful technique for separating the target compound from closely related impurities.
Q1: What is a good starting point for a mobile phase for TLC analysis and column chromatography?
A1: For substituted anilines and acetophenones, a mobile phase consisting of a mixture of a non-polar solvent and a moderately polar solvent is a good starting point.
Recommended Mobile Phase Systems for TLC Development:
-
Ethyl Acetate/Hexanes: Start with a ratio of 1:4 (EtOAc:Hexanes) and gradually increase the polarity by increasing the proportion of ethyl acetate. This is a very common and effective eluent for a wide range of compounds of moderate polarity.[5]
-
Dichloromethane/Methanol: For more polar impurities, a small amount of methanol (1-5%) in dichloromethane can be effective.
TLC Analysis Workflow:
Caption: Workflow for developing an optimal TLC mobile phase.
Q2: My compound is streaking on the TLC plate and the column. How can I fix this?
A2: Streaking is often caused by the basic nature of the amino group interacting strongly with the acidic silica gel.
Solutions:
-
Add a small amount of base to the eluent: Adding a small percentage (0.1-1%) of a volatile base like triethylamine (Et₃N) or ammonia to the mobile phase can neutralize the acidic sites on the silica gel and lead to sharper bands.
-
Use a different stationary phase: If streaking is severe, consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[6]
-
Sample loading: Ensure your sample is dissolved in a minimal amount of solvent and is loaded onto the column in a narrow band. Overloading the column can also lead to band broadening and streaking.
IV. Identifying and Mitigating Common Impurities
Understanding the potential impurities from the synthesis is key to developing an effective purification strategy.
Potential Impurities in the Synthesis of this compound:
| Impurity | Origin | Mitigation and Removal |
| 2-(Trifluoromethyl)aniline | Incomplete N-acetylation of the starting material. | Can be removed by an acidic wash during workup or by column chromatography. |
| N-(3-(Trifluoromethyl)phenyl)acetamide | Incomplete Friedel-Crafts acylation. | This impurity is less polar than the product and can be separated by column chromatography. |
| Isomeric Acetophenones | Friedel-Crafts acylation can sometimes lead to a mixture of ortho and para isomers. The directing effects of the acetamido and trifluoromethyl groups should favor the desired para-acylation, but small amounts of other isomers may form. | Careful column chromatography is usually required to separate isomers. |
| Di-acylated Product | Although the acetylated amino group is deactivating, under harsh conditions, a second acylation could occur. | This byproduct would be significantly more polar and could be separated by column chromatography. |
| Hydrolyzed Starting Material | If the N-acetylated intermediate is exposed to acidic or basic conditions for an extended period before acylation, it could hydrolyze back to the aniline. | This would be removed during the workup or by chromatography. |
| Oxidation Byproducts | As mentioned, the amino group is susceptible to oxidation. | These are often colored and can sometimes be removed by treatment with activated carbon during recrystallization or by chromatography.[2] |
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification strategy.
V. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
ResearchGate. (2021). Solubility of 4-(trifluoromethyl)acetophenone in different organic...[Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros.[Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION.[Link]
-
Unknown. viii. common solvents for crystallization.[Link]
-
Rlavie. 1-(4-Amino-3-Chloro-5-(Trifluoromethyl)Phenyl)Ethanone.[Link]
-
ResearchGate. (2015). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.[Link]
-
AGA Analytical. Thin Layer Chromatography (TLC).[Link]
-
Unknown. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.[Link]
-
Wikipedia. Friedel–Crafts reaction.[Link]
-
Liu, et al. Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild.[Link]
-
Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
National Center for Biotechnology Information. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones.[Link]
-
U.S. Department of Justice. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives.[Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.[Link]
-
Unknown. Normal Phase TLC Separation of Enantiomers Using Chiral Ion Interaction Agents.[Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]
-
EPFL. TLC Visualization Reagents.[Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification).[Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.[Link]
-
Sorbead India. Amino Acid Purification - Column Chromatography.[Link]
-
Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
National Center for Biotechnology Information. 2-(Trifluoromethyl)aniline.[Link]
-
Veeprho. 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide.[Link]
Sources
Technical Support Center: Stability Studies and Degradation Pathways of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on navigating the complexities of stability testing and understanding the degradation pathways of this compound. The information herein is structured to address common challenges and provide scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which features an aromatic amine, a ketone group, and a trifluoromethyl substituent, this compound is susceptible to several degradation pathways. The primary routes of degradation are anticipated to be:
-
Oxidation: The arylamine functionality is prone to oxidation, which can lead to the formation of N-oxides, hydroxylamines, and further colored degradation products.[1][2] The presence of an electron-withdrawing trifluoromethyl group can influence the electron density on the aromatic ring and the amino group, potentially affecting the rate and products of oxidation.
-
Photodegradation: Aromatic compounds, particularly those with amino and carbonyl groups, can be susceptible to degradation upon exposure to light.[3] Photolytic stress may induce complex reactions, including oxidation and free-radical mediated pathways.
-
Hydrolysis: While the amide bond is not present, the ketone and amine functionalities could exhibit some susceptibility to hydrolysis under extreme pH and temperature conditions, although this is generally less pronounced compared to esters or amides.
Q2: I'm observing a color change in my sample of this compound during storage. What could be the cause?
A2: A color change, typically to a yellow or brown hue, is a common indicator of degradation, particularly for compounds containing an aromatic amine. This is most likely due to oxidative degradation. The formation of oxidized species and subsequent polymerization can lead to colored impurities. To mitigate this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures.
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To minimize degradation, this compound should be stored in a well-sealed container, preferably under an inert atmosphere. It should be protected from light by using amber vials or storing it in the dark. For long-term storage, refrigeration (2-8 °C) is recommended to slow down potential degradation reactions.
Section 2: Troubleshooting Guide for Stability Studies
This guide provides a structured approach to troubleshooting common issues encountered during forced degradation and stability studies of this compound.
Issue 1: Inconsistent Degradation Profiles in Forced Degradation Studies
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| High variability in degradation levels between replicate experiments. | Inconsistent stress conditions (temperature, humidity, light intensity). | 1. Verify and Calibrate Equipment: Ensure that ovens, humidity chambers, and photostability chambers are properly calibrated and maintaining uniform conditions.[4] Rationale: Minor variations in stress conditions can significantly impact the rate of degradation, leading to inconsistent results. |
| Non-homogeneity of the sample. | 2. Ensure Sample Homogeneity: For solid-state studies, ensure the powder is of a uniform particle size. For solution studies, ensure the compound is fully dissolved and the solution is well-mixed before aliquoting. Rationale: Inconsistent exposure of the active substance to the stressor will result in variable degradation. | |
| Contamination of reagents or solvents. | 3. Use High-Purity Reagents: Employ high-purity solvents and reagents for all studies. Rationale: Impurities in solvents or reagents can act as catalysts or reactants, leading to atypical degradation pathways. |
Issue 2: Mass Imbalance in HPLC Analysis of Stressed Samples
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| The sum of the peak areas of the parent compound and all degradation products is significantly less than the initial peak area of the parent compound. | Formation of non-UV active or volatile degradation products. | 1. Employ a Mass Spectrometer (MS) Detector: Couple the HPLC to a mass spectrometer to detect non-chromophoric or poorly UV-absorbing degradants. Rationale: An MS detector can identify compounds based on their mass-to-charge ratio, regardless of their UV absorbance. |
| Degradation products are not eluting from the HPLC column. | 2. Modify HPLC Method: Adjust the mobile phase composition (e.g., increase organic solvent percentage, change pH) or use a different column chemistry to ensure all components are eluted. Rationale: Highly polar or non-polar degradation products may be irreversibly adsorbed onto the column under the current analytical conditions. | |
| Precipitation of the drug substance or degradation products. | 3. Check Sample Solubility: Visually inspect the stressed samples for any precipitation. If observed, adjust the solvent used for dilution to ensure complete dissolution. Rationale: Insoluble components will not be injected into the HPLC system, leading to an apparent loss of mass. |
Section 3: Experimental Protocols
The following protocols are provided as a starting point for conducting robust stability studies on this compound. These should be adapted and validated for your specific experimental setup.
Protocol 1: Forced Degradation (Stress Testing)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, in line with ICH Q1A(R2) guidelines.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).[1]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place approximately 10 mg of the solid compound in a thin layer in a vial.
-
Expose to 70°C in a calibrated oven for 48 hours.[1]
-
At appropriate time points, withdraw a sample, dissolve in a known volume of solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for moderately polar aromatic compounds.
-
Formic Acid in Mobile Phase: Improves peak shape and provides protons for mass spectrometry analysis if coupled.
-
Gradient Elution: Necessary to elute both the parent compound and potentially more or less polar degradation products within a reasonable timeframe.
Section 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
Diagram 2: Experimental Workflow for Stability Studies
Caption: A typical workflow for conducting forced degradation studies.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
FDA Guidance for Industry: Stress Testing of APIs. [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A(R2).
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Singh, S., & Junwal, M. (2013). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 37(3), 44-51.
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
Sources
- 1. ijrpp.com [ijrpp.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. fdm-makers.com [fdm-makers.com]
- 5. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
How to avoid the formation of isomeric impurities during synthesis?
Welcome to the Synthesis & Purification Core Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical challenge in chemical synthesis: the control and avoidance of isomeric impurities. My aim is to move beyond simple protocols and offer a framework of understanding, enabling you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Isomeric Purity
In pharmaceutical development and fine chemical synthesis, achieving high isomeric purity is not merely a matter of elegance; it is a fundamental requirement for safety, efficacy, and regulatory compliance.[1][2] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][3][4] The formation of undesired stereoisomers (diastereomers or enantiomers) or constitutional isomers represents a significant loss of yield and introduces complex purification challenges.[5][6] This guide provides strategies to proactively control stereochemistry during synthesis and to address isomeric impurities when they arise.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of isomeric impurities in a synthesis?
A1: Isomeric impurities arise from a lack of selectivity in chemical reactions. The primary sources can be categorized as follows:
-
Lack of Stereoselectivity: In reactions that create a new chiral center, if there is no effective chiral control, a mixture of stereoisomers (e.g., a racemic mixture of enantiomers or a mixture of diastereomers) will be formed.[7]
-
Lack of Regioselectivity: When a reaction can occur at multiple sites on a molecule, a mixture of constitutional isomers can be produced.
-
Isomerization of Starting Materials or Intermediates: Pre-existing stereocenters can epimerize under harsh reaction conditions (e.g., strong acid/base, high temperatures), leading to the formation of diastereomers.[8]
-
Geometric Isomerization: For molecules with double bonds, conditions such as light or heat can cause isomerization between E and Z isomers.[9][10]
-
Inherent Chirality of Reagents/Catalysts: Using a racemic or poorly defined chiral reagent or catalyst will result in a corresponding lack of stereoselectivity in the product.[11]
Q2: How can I proactively design a synthesis to avoid forming isomeric impurities?
A2: Proactive control is the most efficient strategy. Consider these approaches during the design phase:
-
Asymmetric Synthesis: This is the most direct approach to forming a single desired enantiomer.[12] Key methods include:
-
Chiral Catalysis: Employing a small amount of a chiral catalyst (metal-based or organocatalyst) to direct the reaction towards a specific stereoisomer.[3][11][13] This is often a highly efficient and "green" approach.[11]
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to your starting material to direct the stereochemical outcome of a subsequent reaction.[14][15][16] The auxiliary is removed later in the synthesis.[15][17]
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products (like amino acids or sugars) as starting materials.[11][12]
-
-
Substrate and Reagent Control:
-
Substrate-Controlled Diastereoselection: Leveraging existing stereocenters in the substrate to influence the formation of new stereocenters.
-
Reagent-Controlled Diastereoselection: Using a chiral reagent in stoichiometric amounts to control the stereochemical outcome.
-
-
Optimization of Reaction Conditions: The choice of solvent, temperature, pressure, and catalyst can significantly influence the stereoselectivity of a reaction.[18][19] Milder conditions are generally preferred to prevent epimerization.[8]
Q3: I've already run my reaction and have a mixture of isomers. What are my options now?
A3: When a mixture of isomers is formed, the focus shifts to separation and purification.[] Common techniques include:
-
Chiral Chromatography: This is a powerful technique for separating enantiomers.[4][21] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are widely used in the pharmaceutical industry for both analytical and preparative separations.[4][][21][22]
-
Diastereomeric Crystallization/Salt Formation: If you have a racemic mixture, you can react it with a pure chiral resolving agent to form diastereomeric salts.[4][23] These diastereomers have different physical properties (like solubility) and can often be separated by crystallization.[4][23] The resolving agent is then removed to yield the pure enantiomer.[4]
-
Kinetic Resolution: This method uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer in a racemic mixture.[7] This allows for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer.
-
Enzymatic Resolution: Enzymes are highly stereoselective and can be used to selectively transform one enantiomer in a mixture, allowing for easy separation.[4][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: My asymmetric reaction is producing a low enantiomeric excess (ee).
-
Possible Cause 1: Inactive or Impure Catalyst/Reagent.
-
Troubleshooting Steps:
-
Verify Catalyst/Reagent Purity: Use a fresh batch of the chiral catalyst or reagent. If possible, verify its enantiomeric purity and activity before use.
-
Handle with Care: Many catalysts, especially organometallic ones, are sensitive to air and moisture. Ensure you are using proper inert atmosphere techniques (e.g., Schlenk line, glovebox).
-
Check for Inhibitors: Your starting material or solvent may contain impurities that are poisoning the catalyst. Purify your starting materials and use high-purity, dry solvents.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Troubleshooting Steps:
-
Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the pathway with the lower activation energy.[19]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect the transition state of the reaction. Screen a range of solvents to find the optimal one.
-
Concentration: Reaction concentration can influence catalyst activity and aggregation, which may impact stereoselectivity.
-
-
-
Possible Cause 3: Poor Substrate-Catalyst Match.
-
Troubleshooting Steps:
-
Modify the Ligand/Catalyst: If using a metal-based catalyst, small changes to the chiral ligand can have a large impact on selectivity.
-
Modify the Substrate: Sometimes, a particular substrate is simply not a good fit for a given catalytic system.[12] Consider if a different protecting group or a slightly modified substrate could lead to better results.
-
-
Issue 2: I am observing the formation of diastereomers from a starting material that has a pre-existing stereocenter.
-
Possible Cause: Epimerization.
-
Troubleshooting Steps:
-
Review Reaction Conditions: Identify any steps that use strong acids, strong bases, or high temperatures, as these are common culprits for epimerization.[8]
-
Use Milder Reagents: For example, if a deprotection step is causing epimerization, investigate alternative, milder deprotection protocols.
-
Reduce Reaction Time and Temperature: Minimize the time the material is exposed to harsh conditions.
-
Protecting Groups: Consider if a different protecting group strategy could shield the sensitive stereocenter from epimerization.
-
-
Issue 3: My purified product is showing the presence of a geometric (E/Z) isomer.
-
Possible Cause 1: Photochemical Isomerization.
-
Troubleshooting Steps:
-
-
Possible Cause 2: Thermal Isomerization.
-
Troubleshooting Steps:
-
Avoid High Temperatures: During purification (e.g., distillation) or solvent removal (e.g., rotovap), use the lowest possible temperature.
-
Catalytic Isomerization: Traces of acid, base, or metal catalysts can sometimes promote E/Z isomerization. Ensure your purification methods effectively remove all such residues.
-
-
Experimental Protocols & Data
Protocol 1: Screening Reaction Conditions for Stereoselectivity
This protocol outlines a general workflow for optimizing the stereoselectivity of a reaction.
-
Baseline Experiment: Run the reaction under standard or literature-reported conditions. Analyze the product mixture using a suitable chiral analytical method (e.g., chiral HPLC) to determine the initial diastereomeric ratio (dr) or enantiomeric excess (ee).
-
Temperature Screening: Set up a series of parallel reactions at different temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature). Maintain all other parameters (solvent, concentration, reaction time) constant. Analyze the dr or ee for each reaction.
-
Solvent Screening: Using the optimal temperature from step 2, set up a series of reactions in different solvents (e.g., THF, Dichloromethane, Toluene, Acetonitrile). Ensure the solvents are high-purity and dry. Analyze the dr or ee for each reaction.
-
Catalyst/Reagent Loading Screening: If applicable, vary the loading of the chiral catalyst or reagent to see its effect on selectivity.
-
Data Analysis: Tabulate the results to identify the optimal conditions.
Table 1: Example Data for Optimizing an Asymmetric Aldol Reaction
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer (%) |
| 1 | 25 | DCM | 5:1 | 75 |
| 2 | 0 | DCM | 10:1 | 88 |
| 3 | -78 | DCM | >20:1 | 95 |
| 4 | -78 | Toluene | 15:1 | 92 |
| 5 | -78 | THF | >20:1 | 98 |
Protocol 2: Analytical Method for Monitoring Isomeric Purity by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for your class of compound. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[22]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol. Vary the ratio (e.g., 90:10, 80:20) to achieve separation. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.
-
Reversed Phase: Use a mobile phase of Water/Acetonitrile or Water/Methanol.
-
-
Method Optimization: Adjust the flow rate and column temperature to optimize resolution and analysis time.
-
Peak Identification: If available, inject pure samples of each isomer to confirm their retention times.
-
Quantification: Integrate the peak areas of the isomers to determine their relative percentages and calculate the ee or dr.
Visualizing Synthetic Strategies
Diagram 1: Decision Tree for Controlling Isomeric Impurities
This diagram illustrates the thought process for selecting a strategy to control isomeric purity.
Caption: Decision workflow for strategy selection in stereoselective synthesis.
Diagram 2: Workflow for Troubleshooting Low Stereoselectivity
This diagram outlines the steps to take when an asymmetric reaction is not performing as expected.
Caption: Systematic approach to troubleshooting poor stereoselectivity.
References
-
da Silva, J., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]
-
Various Authors. (n.d.). Techniques used for the separation of enantiomers. ResearchGate. [Link]
-
Dr. GP. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Conchione, M. (n.d.). The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher. [Link]
-
Kannappan, V. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]
-
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. [Link]
-
S, A., & P, S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Pharmaceutical Research & Reports. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Drug and Alcohol Research. [Link]
-
BioPharma Services. (2025). Bioanalytical Method Development: Isomers. [Link]
-
Bluefield Esports. (n.d.). catalyst development for stereoselectivity. [Link]
-
PureSynth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Wikipedia. (n.d.). Stereoselectivity. [Link]
-
Pharmastate. (2025). How To Control Impurities In Pharmaceuticals. [Link]
-
Thayer, D. A., & Mobley, D. L. (2007). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]
-
Solubility of Things. (n.d.). Isomerism in Organic Chemistry: An Overview. [Link]
-
Pinto, D., et al. (2024). Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes. MDPI. [Link]
-
Wang, Y., et al. (2025). Proton-Transfer Isomerization Driven by Strong Electric Fields in Aqueous Microdroplets. Journal of the American Chemical Society. [Link]
-
Loeppky, J., & Mazza, G. (2011). Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. Journal of the American Oil Chemists' Society. [Link]
-
Britannica. (2025). Chemistry - Isomerism, Structural, Stereoisomers. [Link]
-
Claridge, S. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC. [Link]
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]
-
Miller, L., & Polavarapu, P. L. (2006). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]
-
Kavanagh, O., et al. (2024). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. RSC Publishing. [Link]
-
USP-NF. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pure-synth.com [pure-synth.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. azom.com [azom.com]
- 7. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 12. ethz.ch [ethz.ch]
- 13. esports.bluefield.edu - Catalyst Development For Stereoselectivity [esports.bluefield.edu]
- 14. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 17. m.youtube.com [m.youtube.com]
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- 19. Chemistry - Isomerism, Structural, Stereoisomers | Britannica [britannica.com]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone. This molecule is a critical building block, notably serving as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) such as Enzalutamide, a potent androgen receptor antagonist.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common and alternative synthetic routes, providing practical, field-tested solutions to challenges you may encounter.
Part 1: The Primary Challenge: Direct Friedel-Crafts Acylation
The most conceptually straightforward route to an aromatic ketone is the Friedel-Crafts acylation. However, for a substrate like 2-(trifluoromethyl)aniline, this reaction is notoriously problematic.
Frequently Asked Questions (FAQs): Direct Acylation Failures
Question: Why does my Friedel-Crafts acylation of 2-(trifluoromethyl)aniline with acetyl chloride and aluminum chloride (AlCl₃) fail or give negligible yield?
Answer: This is a classic issue rooted in the fundamental chemistry of the reactants. The amino group (-NH₂) on the aniline is a Lewis base, while the Friedel-Crafts catalyst, AlCl₃, is a strong Lewis acid. Instead of activating the acetyl chloride, the AlCl₃ preferentially forms a stable acid-base complex with the aniline's amino group.[2] This interaction places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack by the acylium ion, effectively shutting down the desired reaction.
Caption: Lewis acid catalyst sequestration by the aniline starting material.
Part 2: The Standard Solution: Amide Protection Strategy
To circumvent the catalyst sequestration issue, the amino group must be temporarily "masked" or protected. Converting the highly basic amine into a less basic amide is the most common and effective strategy.
Workflow: Two-Step Protected Acylation
Caption: General workflow for the amide-protected synthesis route.
Detailed Experimental Protocol: Amide Protection Route
Step 1: Protection (Acetylation)
-
Dissolve 2-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane or pyridine).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (typically 1.1-1.2 equivalents). If not using pyridine as the solvent, a base catalyst like pyridine can be added.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Work up the reaction by washing with dilute acid (e.g., 1M HCl) to remove base, followed by a bicarbonate wash and brine. Dry the organic layer and concentrate under reduced pressure to yield N-(2-(trifluoromethyl)phenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
Suspend aluminum chloride (AlCl₃, ~2.5-3.0 equivalents) in a chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (N₂).
-
Cool the suspension to 0 °C and slowly add acetyl chloride (1.2-1.5 equivalents).
-
Add the protected amide from Step 1, either neat or as a solution in the reaction solvent, keeping the temperature low.
-
Allow the reaction to warm to room temperature or gently heat as required, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, wash sequentially with water and brine, then dry and concentrate to yield the crude N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the crude product from Step 2 in an alcohol solvent (e.g., methanol or ethanol).
-
Add aqueous acid (e.g., 3-6M HCl) or base (e.g., 10% NaOH).
-
Heat the mixture to reflux and monitor until the reaction is complete.
-
Cool the reaction mixture. If using acid, neutralize with a base (e.g., NaOH) to precipitate the product. If using a base, the product may be extracted directly.
-
Filter the solid product or extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Troubleshooting Guide: Protected Acylation Route
| Issue / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in Acylation Step | 1. Insufficient Lewis Acid. 2. Deactivation by the product. 3. Steric hindrance. | 1. The amide carbonyl can also complex with AlCl₃, so a stoichiometric excess is required. Increase AlCl₃ to 2.5-3.0 equivalents.[3] 2. The product ketone also complexes with AlCl₃, effectively removing it from the catalytic cycle. This is an inherent limitation. 3. The trifluoromethyl group is bulky and deactivating, hindering the reaction. Consider a more reactive acylating agent or a stronger Lewis acid system, but proceed with caution to avoid side reactions. |
| Formation of ortho-Acylated Isomer | The acetamido group is an ortho, para-director. While para is sterically favored, some ortho substitution can occur. | Modify reaction conditions. Lower temperatures often favor the thermodynamically more stable para product. Using a bulkier solvent or Lewis acid might also increase steric hindrance at the ortho position. |
| Incomplete Deprotection | 1. Amide bond is stable. 2. Insufficient acid/base or reaction time/temperature. | 1. Amide hydrolysis requires forcing conditions. Increase the concentration of the acid/base, increase the reaction temperature, or extend the reaction time. Monitor closely by TLC to avoid degradation. |
| Product Degradation during Deprotection | Harsh acidic or basic conditions can lead to side reactions, especially with prolonged heating. | Use the mildest conditions that achieve full conversion. If acidic conditions are problematic, try basic hydrolysis, or vice-versa. Monitor the reaction closely and stop as soon as the starting material is consumed. |
Part 3: Alternative Synthetic Routes
When Friedel-Crafts acylation proves problematic, alternative strategies that build the molecule differently can be more robust and scalable.
Alternative Route 1: Diazotization and Coupling
This route avoids the direct acylation of an aniline by first constructing the acetophenone moiety from a diazonium salt. It starts from 3-amino-4-chlorobenzotrifluoride.
Workflow: Diazotization Route
Caption: Synthesis via diazotization followed by acylation and amination.
Question: My diazonium salt keeps decomposing, leading to low yields in the subsequent coupling step. What am I doing wrong?
Answer: Diazonium salts are notoriously unstable at elevated temperatures. The key to success is rigorous temperature control.
-
Maintain 0-5 °C: The diazotization reaction must be conducted in an ice-salt bath to keep the temperature strictly between 0 and 5 °C.[4]
-
Use Immediately: Prepare the diazonium salt and use it immediately in the next step. Do not attempt to store it.
-
Check Reagents: Ensure your sodium nitrite (NaNO₂) is fresh and dry. Old reagent can lead to incomplete diazotization and side reactions.
Alternative Route 2: Reduction of a Nitro Precursor
This is often one of the most reliable methods. The synthesis starts with a commercially available precursor, 1-(4-nitro-3-(trifluoromethyl)phenyl)ethanone, and the final step is a simple reduction of the nitro group.
Question: I need to reduce the nitro group on 1-(4-nitro-3-(trifluoromethyl)phenyl)ethanone. Which method is best to avoid reducing the ketone?
Answer: Several methods can selectively reduce an aromatic nitro group in the presence of a ketone. The choice depends on scale, available equipment, and cost.
| Reduction Method | Reagents & Conditions | Advantages | Disadvantages & Troubleshooting |
| Catalytic Hydrogenation | H₂ gas (1-5 atm), Pd/C (5-10 mol%), in Ethanol or Ethyl Acetate. | High yield, very clean reaction, easy workup (filtration). | Requires specialized hydrogenation equipment (Parr shaker, etc.). Catalyst can sometimes be pyrophoric. Troubleshooting: If the reaction stalls, the catalyst may be poisoned; try a fresh batch or a different catalyst (e.g., PtO₂). |
| Metal-Acid Reduction | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) in EtOH/H₂O.[5] | Inexpensive, scalable, and does not require special equipment. | Workup can be messy due to iron salts. Troubleshooting: Ensure vigorous stirring to keep the iron suspended. A slightly acidic pH is optimal for this reaction. |
| Stannous Chloride (SnCl₂) Reduction | SnCl₂·2H₂O in concentrated HCl or Ethanol. | Effective and generally clean. | Tin salts are toxic and require careful disposal. The workup involves basification which can form gelatinous tin hydroxides that complicate extraction. |
References
-
Li, B., & Li, J. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1532-1536. [Link]
-
ResearchGate. (n.d.). Synthetic route towards important intermediate of enzalutamide. Retrieved from [Link]
- Google Patents. (2016).
-
Sheng, C. (2023). A novel route for the synthesis of androgen receptor antagonist enzalutamide. Bioorganic & Medicinal Chemistry Letters, 89, 129330. [Link]
-
The Organic Chemistry Tutor. (2020). Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]
-
Patsnap Eureka. (n.d.). Method for preparation of compound shown as formula (IV) of enzalutamide synthesis intermediate. [Link]
-
National Institutes of Health. (n.d.). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. [Link]
-
Sciencemadness.org. (2020). Alternatives to Friedl-Crafts reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]
-
ResearchGate. (2019). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). [Link]
- Google Patents. (2021). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Pearson+. (n.d.). Why are aniline derivatives unsuitable for Friedel-Crafts alkylation?. [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone. [Link]
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
Sources
- 1. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
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- 5. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
Technical Support Center: Troubleshooting Poor Solubility of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their reaction media. As a senior application scientist, I understand that seamless experimentation is crucial for innovation. This document provides in-depth, experience-driven troubleshooting advice to help you overcome these solubility hurdles.
Understanding the Molecule: Why is Solubility a Challenge?
This compound, a valuable building block in medicinal chemistry, possesses a unique combination of functional groups that influence its physical properties.[1] The aromatic amine and the ketone provide sites for hydrogen bonding, while the trifluoromethyl (-CF3) group significantly impacts the molecule's electronics and lipophilicity.[2][3][4] The strong electron-withdrawing nature of the -CF3 group can decrease the basicity of the amino group and affect the polarity of the entire molecule.[3][4] While often added to increase metabolic stability and lipophilicity, the -CF3 group can also lead to poor solubility in certain solvents.[2][5]
This guide will walk you through a logical sequence of troubleshooting steps, from simple solvent adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my initial reaction solvent. What should be my first step?
Your initial approach should be a systematic solvent screening. The goal is to find a solvent or solvent system where your starting material is sufficiently soluble at the reaction temperature.
Protocol 1: Small-Scale Solubility Screening
-
Preparation: Dispense a small, known amount (e.g., 5-10 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent.
-
Observation at Room Temperature: Agitate the vials and observe for dissolution. Note any partial or complete solubility.
-
Heating: If the compound is not soluble at room temperature, gently heat the vials (e.g., to 40-60 °C) and observe any changes in solubility. Be mindful of the solvent's boiling point.
-
Documentation: Record your observations in a structured table.
Table 1: Example Solvent Screening Data
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at RT | Solubility at 60°C | Observations |
| Toluene | 2.4 | 111 | Poor | Moderate | |
| Dichloromethane (DCM) | 3.1 | 40 | Slight | Moderate | |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good | Excellent | |
| Acetonitrile (MeCN) | 5.8 | 82 | Moderate | Good | |
| Dimethylformamide (DMF) | 6.4 | 153 | Excellent | Excellent | High boiling point |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent | Excellent | High boiling point |
This data is illustrative. Actual solubilities should be determined experimentally.
Based on your screening, you can select a more suitable solvent for your reaction. For many reactions involving similar aromatic compounds, polar aprotic solvents like THF, DMF, or DMSO are often effective.[6]
Q2: I've found a good solvent, but my reaction still seems sluggish or incomplete. Could solubility still be the issue?
Yes, even if the starting material appears to dissolve, localized concentration gradients or precipitation of intermediates or the product can hinder the reaction.
Troubleshooting Workflow for Sluggish Reactions
Caption: A logical workflow for troubleshooting sluggish reactions.
Expert Insights:
-
Co-solvent Systems: Sometimes a mixture of solvents provides the best balance of solubility for all components (reactants, reagents, and products). For instance, a mixture of a good solvent (like THF) and a less polar co-solvent (like toluene) can be effective.
-
Temperature: Increasing the reaction temperature can significantly improve solubility and reaction rates. However, be cautious of potential side reactions or degradation. Always monitor your reaction closely, for example by using Thin Layer Chromatography (TLC).[7]
-
"Solvent-Free" or High Concentration Conditions: In some cases, running the reaction at a very high concentration or even neat (without solvent), if the reactants are liquids at the reaction temperature, can be a solution.
Q3: I am concerned about using high-boiling-point solvents like DMF or DMSO due to difficulties in removal. Are there alternatives?
This is a valid concern, as removing high-boiling-point solvents can be challenging, especially on a large scale.
Alternative Strategies to High-Boiling-Point Solvents:
-
Heated Solvent Systems: Employing a lower-boiling-point solvent at reflux can often provide sufficient solubility.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle one reactant across the phase boundary to react with the other, eliminating the need for a single solvent that dissolves everything.
-
Surfactants or Additives: In some cases, adding a small amount of a surfactant can improve the solubility of hydrophobic compounds in more polar media.[8]
Q4: My product seems to be precipitating out of the reaction mixture as it forms. How can I address this?
Product precipitation can be advantageous for driving a reaction to completion, but it can also coat the surface of your reactants and halt the reaction.
Protocol 2: Managing Product Precipitation
-
Solvent Selection: If possible, choose a solvent in which both the starting material and the expected product are soluble. This may require some preliminary solubility testing of the product if it is known.
-
Increased Solvent Volume: Simply increasing the amount of solvent can keep the product in solution. However, this may slow down bimolecular reactions due to dilution.
-
Temperature Adjustment: Running the reaction at a higher temperature might keep the product dissolved.
-
Mechanical Agitation: Ensure vigorous stirring to keep any precipitated product suspended and to prevent it from coating the surfaces of other reactants.
Q5: Could the physical form of my this compound be affecting its dissolution rate?
Absolutely. The particle size and crystalline form can have a significant impact on how quickly a solid dissolves.
Expert Recommendations:
-
Grinding: Gently grinding the solid with a mortar and pestle to increase its surface area can lead to faster dissolution.
-
Recrystallization: If you suspect impurities are affecting solubility, or if the material is old, recrystallizing the starting material can sometimes improve its solubility characteristics.[9] A general procedure for recrystallization involves dissolving the solute in a hot solvent and then allowing it to cool slowly to form purer crystals.[9][10]
Recrystallization Workflow
Caption: A general workflow for the recrystallization of a solid compound.
This guide provides a foundational framework for addressing the solubility challenges associated with this compound. Remember that each reaction system is unique, and a combination of these strategies may be necessary to achieve optimal results. Always prioritize safety and good laboratory practices when performing these troubleshooting experiments.
References
- Vertex AI Search. 343564-14-7(1-(4-Amino-3-trifluoromethyl-phenyl)-ethanone) Product Description.
- PubChem. 1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone | C10H7F6NO.
- PubMed Central.
- ResearchGate. Solubility of 4-(trifluoromethyl)acetophenone in different organic....
- ChemRxiv. Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. (PDF)
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- TCI Chemicals.
- CymitQuimica. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone.
- ChemBK. 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone. (2024).
- Benchchem. PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs.
- VSNCHEM. vz27308 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenon.
- ChemicalBook. 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenon | 97760-76-4. (2025).
- BLDpharm. N/A|1-(4-(Methylamino)-3-(trifluoromethyl)phenyl)ethanone.
- PubChem. 1-[4-Amino-2-(trifluoromethoxy)phenyl]ethanone | C9H8F3NO2.
- Reddit. Common sources of mistake in organic synthesis : r/OrganicChemistry. (2023).
- ChemicalBook. 4'-CHLORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE Chemical Properties.
- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Chem-Impex. 4'-Fluoro-3'-(trifluoromethyl)acetophenone.
- Benchchem.
- PMC - NIH. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021).
- Benchchem.
- Google Patents.
- Google Patents.
- BLDpharm. 1260777-22-7|1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone.
- YouTube. Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025).
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- 10. benchchem.com [benchchem.com]
Managing exothermic reactions in the scale-up of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone synthesis
<Technical Support Center: Managing Exothermic Reactions in the Scale-up of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone Synthesis >
Welcome to the technical support center dedicated to the safe and efficient synthesis of this compound. This guide is intended for researchers, scientists, and drug development professionals who are scaling up this important synthesis. The following troubleshooting guides and FAQs are designed to directly address the challenges you may encounter, with a focus on managing the exothermic nature of the key reaction steps. Our goal is to provide you with the expertise and actionable insights needed to ensure both the safety and success of your work.
Understanding the Core Challenge: The Exothermic Profile
The synthesis of this compound involves a multi-step process, with several stages that are significantly exothermic. Failure to properly manage the heat generated during these steps can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially resulting in a fire, explosion, or release of hazardous materials.[1][2] The primary exothermic hazards in this synthesis are associated with:
-
Nitration: The initial nitration of a substituted benzene is a highly exothermic and rapid reaction.[3][4]
-
Catalytic Hydrogenation: The reduction of the nitro group is also a highly exothermic process, with the added risks of a pyrophoric catalyst and flammable hydrogen gas.[5][6]
-
Friedel-Crafts Acylation: This step can also be exothermic, particularly when using strong Lewis acid catalysts.
A critical aspect of safe scale-up is understanding that the ability to remove heat from a reactor does not scale linearly with the volume. As the reactor size increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[7] Therefore, a reaction that is easily controlled at the lab bench can become hazardous at a larger scale without careful planning and engineering controls.[8]
Troubleshooting Guide: Navigating Exothermic Events
This section is formatted as a series of question-and-answer scenarios to address specific problems you might encounter during the synthesis.
Nitration Stage
Question 1: My reactor temperature is rapidly increasing beyond the set point during the addition of the nitrating mixture. What immediate actions should I take?
Answer:
An uncontrolled temperature rise during nitration is a critical safety event that requires immediate and decisive action to prevent a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent (the mixture of nitric and sulfuric acid).
-
Enhance Cooling: Increase the cooling to the reactor jacket. If you are using a cooling bath, add more dry ice or switch to a colder solvent mixture.
-
Ensure Vigorous Agitation: Check that the stirrer is functioning correctly and at a high enough speed to ensure good heat transfer and prevent the formation of localized hot spots.[3]
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, be prepared to quench the reaction. This involves transferring the reaction mixture to a separate vessel containing a large volume of a suitable quenching agent, such as crushed ice or a cold, dilute aqueous solution of a weak base like sodium bicarbonate.[9][10]
Causality and Prevention:
This situation typically arises because the rate of heat generation is exceeding the rate of heat removal. The primary causes are often:
-
Addition Rate is Too High: The nitrating agent is being added too quickly for the cooling system to handle.
-
Inadequate Cooling Capacity: The cooling system is not sufficient for the scale of the reaction.
-
Poor Mixing: Inefficient stirring leads to poor heat transfer from the bulk of the reaction mixture to the cooled reactor walls.
To prevent this, it is crucial to perform a thorough risk assessment before scaling up.[11] This should include reaction calorimetry studies, such as Heat Flow Calorimetry, to determine the heat of reaction and the maximum rate of temperature rise under adiabatic conditions.[12][13] This data will allow you to properly size your cooling system and determine a safe addition rate.[14]
Question 2: The yield of my nitration reaction is low, and I am observing the formation of multiple nitro isomers. What is happening?
Answer:
Low yields and poor regioselectivity in nitration reactions are often linked to improper temperature control.
Causality and Optimization:
-
Side Reactions at Higher Temperatures: If the reaction temperature is too high, side reactions such as oxidation of the starting material or the formation of undesired isomers can occur. The regioselectivity of nitration is highly dependent on temperature.
-
Incomplete Reaction at Low Temperatures: If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe.
To optimize the yield and selectivity, it is essential to maintain the reaction temperature within a narrow, predetermined range. The optimal temperature will depend on the specific substrate and should be determined during small-scale optimization studies.
Catalytic Hydrogenation Stage
Question 3: During the hydrogenation, the pressure in the reactor is dropping very rapidly, and the temperature is increasing significantly. Is this normal?
Answer:
While a pressure drop is expected as hydrogen is consumed, a very rapid drop accompanied by a significant temperature spike can be a sign of a reaction that is proceeding too quickly and may become uncontrollable.
Immediate Actions:
-
Stop Hydrogen Flow: Immediately close the hydrogen supply to the reactor.
-
Increase Cooling: Maximize cooling to the reactor to manage the temperature rise.
-
Monitor Pressure and Temperature: Continue to closely monitor the reactor's internal temperature and pressure.
Causality and Prevention:
Catalytic hydrogenations of nitro compounds are highly exothermic.[6] The rate of the reaction can be influenced by several factors:
-
Catalyst Activity and Loading: A highly active catalyst or a higher than necessary catalyst loading can lead to a very fast, highly exothermic reaction.
-
Hydrogen Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can increase the reaction rate.
-
Agitation Rate: Inefficient stirring can limit the mass transfer of hydrogen to the catalyst surface, but a sudden increase in agitation can lead to a rapid increase in the reaction rate.
To prevent a runaway hydrogenation, consider the following:
-
Staged Hydrogen Addition: Instead of pressurizing the reactor to the final pressure at the beginning, add the hydrogen in stages to control the reaction rate.
-
Catalyst Screening: Screen different catalysts and catalyst loadings at a small scale to find conditions that provide a controlled reaction rate.
-
Inert Gas Dilution: In some cases, the hydrogen can be diluted with an inert gas like nitrogen to moderate the reaction rate.
Question 4: I observed a small fire when I was filtering the palladium on carbon (Pd/C) catalyst after the hydrogenation. What caused this, and how can I prevent it?
Answer:
Used Pd/C catalyst can be pyrophoric, meaning it can spontaneously ignite when exposed to air.[15] This is because the catalyst is highly activated and contains adsorbed hydrogen.
Safe Handling and Prevention:
-
Keep the Catalyst Wet: Never allow the used catalyst to dry out. The filter cake should be kept wet with a solvent (preferably water or the reaction solvent) at all times.[6]
-
Inert Atmosphere: When possible, filter the catalyst under an inert atmosphere of nitrogen or argon.
-
Quenching: After filtration, the catalyst should be immediately and carefully quenched by transferring it to a large volume of water.[15] This should be done in a well-ventilated fume hood, as there may be some residual hydrogen released.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway, and why is it a major concern in this synthesis?
A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature, which in turn increases the reaction rate, leading to a positive feedback loop.[2][16] This can result in a rapid increase in temperature and pressure, potentially exceeding the limits of the reactor and causing a serious incident.[17] This is a major concern in the synthesis of this compound due to the highly exothermic nature of the nitration and hydrogenation steps.
Q2: How can I determine the safe operating limits for my scale-up reaction?
A2: Reaction calorimetry is an essential tool for determining safe operating limits.[18] Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can be used to determine the thermal stability of reactants, intermediates, and products, as well as the onset temperature for decomposition reactions.[19] Heat Flow Calorimetry can be used to measure the heat of reaction and the rate of heat release under process conditions.[20] This data is critical for designing an adequate cooling system and establishing safe process parameters.[1]
Q3: What are the key considerations for choosing a reactor for a large-scale exothermic reaction?
A3: The choice of reactor is critical for managing exothermic reactions. Key considerations include:
-
Heat Transfer Capability: The reactor should have a high heat transfer coefficient and a large surface area for heat exchange. Jacketed reactors with good agitation are common.
-
Material of Construction: The reactor material must be compatible with the corrosive reagents used, such as the strong acids in the nitration step.
-
Pressure Rating: The reactor must be able to safely contain the maximum pressure that could be generated during a worst-case scenario.
-
Emergency Venting: The reactor should be equipped with a properly sized emergency relief system (e.g., a rupture disk or relief valve) to safely vent any overpressure in the event of a runaway reaction.
Q4: What is the best way to quench a large-scale reaction in an emergency?
A4: Quenching a large-scale reaction is a hazardous operation that should only be performed as a last resort by trained personnel following a well-defined procedure. The general principle is to rapidly cool and dilute the reaction mixture to stop the reaction.[9] This is typically done by transferring the reaction mixture to a separate, larger vessel containing a pre-loaded quenching agent. The choice of quenching agent depends on the reaction. For nitrations, a large volume of ice-water is often used.[3] For reactions involving organometallics, a less reactive quenching agent like isopropanol may be used initially, followed by a more reactive one like water.[10]
Experimental Protocols
Protocol 1: Safe Quenching of a Nitration Reaction
Objective: To safely terminate a nitration reaction at the end of the process or in an emergency.
Materials:
-
Large beaker or vessel, at least 5 times the volume of the reaction mixture.
-
Crushed ice or ice-water.
-
Stir plate and large stir bar.
-
Appropriate Personal Protective Equipment (PPE): face shield, acid-resistant gloves, flame-retardant lab coat.
Procedure:
-
Prepare the quench vessel by filling it with a large amount of crushed ice or ice-water.
-
Place the quench vessel on a stir plate and begin vigorous stirring.
-
Slowly and carefully, pour the reaction mixture in a thin stream into the stirred ice-water.
-
Monitor the temperature of the quench mixture. If it begins to rise significantly, add more ice.
-
Once the addition is complete, continue stirring the mixture until it reaches room temperature.
-
The product can then be isolated by standard workup procedures, such as extraction with an organic solvent.
Protocol 2: Safe Handling and Filtration of Pd/C Catalyst
Objective: To safely remove the Pd/C catalyst from a hydrogenation reaction mixture.
Materials:
-
Buchner funnel and filter flask.
-
Filter paper.
-
Wash bottle with solvent (e.g., water or ethanol).
-
Beaker for quenching the catalyst.
-
Nitrogen or argon supply (optional).
Procedure:
-
Once the hydrogenation is complete, purge the reaction vessel with an inert gas like nitrogen to remove any residual hydrogen.[21]
-
Set up the filtration apparatus in a fume hood.
-
Wet the filter paper with the reaction solvent.
-
Under a gentle stream of nitrogen (if available), carefully pour the reaction slurry into the Buchner funnel.
-
Wash the catalyst on the filter paper with additional solvent to remove any residual product. Crucially, do not allow the catalyst to become dry on the filter. [15]
-
Immediately after filtration, carefully transfer the wet catalyst from the filter paper to a beaker containing a large volume of water.
-
Stir the catalyst slurry in the water to ensure it is fully quenched.
-
The quenched catalyst can then be disposed of according to your institution's hazardous waste procedures.
Data Presentation
Table 1: Typical Heat of Reaction Data for Key Synthesis Steps
| Reaction Step | Typical Heat of Reaction (ΔH) | Notes |
| Nitration | -120 to -150 kJ/mol | Highly dependent on substrate and conditions. |
| Hydrogenation | -110 kJ/mol per nitro group | Generally very exothermic. |
| Friedel-Crafts Acylation | -50 to -100 kJ/mol | Can vary significantly with catalyst and substrate. |
Note: The values in this table are illustrative and should be experimentally determined for your specific process using reaction calorimetry.
Visualizations
Caption: Key exothermic steps in the synthesis pathway.
Caption: Decision tree for managing a thermal runaway event.
References
- Non-Isothermal heat-flow calorimetry for batch and semi-batch process development. IChemE.
- Chemical Scale-Up Safety Guide. Scribd.
- Scale-up Reactions. Division of Research Safety, University of Illinois.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates.
- Heat Flow and Calorimetry Basics. Mettler-Toledo.
- Scale Up Safety. Stanford Environmental Health & Safety.
- Heat flow calorimetry - application and techniques. IChemE.
- Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. ScienceDirect.
- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Kinree.
- How To Run A Reaction: The Quench. University of Rochester Department of Chemistry.
- Reaction calorimeter. Wikipedia.
- Protocol for quenching reactive chemicals. EPFL.
- Hydrogenation SOP. University of Wisconsin-Madison Department of Chemistry.
- Information on the Reaction Calorimetry application. Syrris.
- 3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs.
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.
- Quenching Reactive Substances. Virginia Tech Chemistry Department.
- Fast Reactions in Solution. Chemistry LibreTexts.
- Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
- Mitigating hazards during the nitration of fluorinated precursors. Benchchem.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. Chemistry of Materials.
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- 1. scribd.com [scribd.com]
- 2. fauske.com [fauske.com]
- 3. benchchem.com [benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. epfl.ch [epfl.ch]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 15. chem.uci.edu [chem.uci.edu]
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- 19. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 20. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 21. njhjchem.com [njhjchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the analytical techniques required to verify the successful synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a key building block in various research applications. We will delve into the core analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the "how," but the critical "why" behind each step. This guide will equip you with the expertise to confidently characterize your synthesized compound and differentiate it from plausible alternatives.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Verification
The identity of a synthesized organic molecule cannot be confirmed by a single technique. Instead, we employ a battery of spectroscopic and spectrometric methods, each providing a unique piece of the structural puzzle. For this compound, a molecule with distinct functional groups and substitution patterns, a combined analytical approach is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic compound.[1][2] It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2]
Experimental Protocol: ¹H NMR Spectroscopy
A detailed protocol for acquiring a proton NMR (¹H NMR) spectrum is crucial for reproducibility and accuracy.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrumental Acquisition:
The following is a generalized procedure for a modern Fourier-transform NMR spectrometer.[3]
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
-
Tune and match the probe to the ¹H frequency to ensure maximum signal-to-noise.
-
Acquire the spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected ¹H NMR Spectrum of this compound
Based on the structure, we can predict the following key signals in the ¹H NMR spectrum:
-
Methyl Protons (-COCH₃): A singlet peak integrating to three protons, likely in the downfield region around δ 2.5 ppm due to the deshielding effect of the adjacent carbonyl group.
-
Aromatic Protons: The substitution pattern on the benzene ring will give rise to a characteristic set of signals in the aromatic region (typically δ 6.5-8.0 ppm). We expect to see three distinct aromatic proton signals. The proton ortho to the acetyl group and meta to the amino group, the proton meta to the acetyl group and ortho to the trifluoromethyl group, and the proton ortho to the amino group and meta to the trifluoromethyl group. The exact splitting pattern will depend on the coupling constants between these protons.
-
Amine Protons (-NH₂): A broad singlet corresponding to two protons. The chemical shift of this peak can be highly variable and is dependent on concentration, solvent, and temperature. It may appear in the region of δ 4.0-6.0 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule.
Instrumental Acquisition:
The sample preparation is the same as for ¹H NMR. The acquisition parameters will differ, with ¹³C NMR requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.[3]
Expected ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom:
-
Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically around δ 195-200 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing trifluoromethyl and acetyl groups will be downfield, while the carbon attached to the electron-donating amino group will be upfield.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 25-30 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Experimental Protocol: FT-IR Spectroscopy
A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows.[5]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the dried, synthesized powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Spectral Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Expected FT-IR Spectrum of this compound
The FT-IR spectrum will provide a "molecular fingerprint" with characteristic absorption bands corresponding to the vibrations of specific bonds:
-
N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
C=O Stretching: A strong, sharp absorption band around 1670-1690 cm⁻¹ characteristic of an aryl ketone.
-
C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the trifluoromethyl group.
-
Aromatic C=C Stretching: Several peaks of varying intensity in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A peak in the 1250-1350 cm⁻¹ region.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information.[6][7]
Experimental Protocol: Mass Spectrometry
A common method for analyzing small organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Instrumental Analysis:
-
Inject a small volume of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized, typically by electron impact, which causes fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio and detected.
Expected Mass Spectrum of this compound
The mass spectrum will display a series of peaks, each corresponding to an ion with a specific m/z ratio.
-
Molecular Ion Peak (M⁺): The peak with the highest m/z ratio will correspond to the intact molecule that has lost one electron. For this compound (C₉H₈F₃NO), the expected molecular weight is approximately 203.16 g/mol .[8] Therefore, the molecular ion peak should appear at m/z = 203.
-
Fragment Ions: The fragmentation pattern provides clues about the molecule's structure. Common fragmentations for this molecule would include:
-
Loss of a methyl group (-CH₃) from the acetyl group, resulting in a peak at m/z = 188.
-
Cleavage of the bond between the carbonyl group and the aromatic ring, leading to a fragment corresponding to the acetyl group (CH₃CO⁺) at m/z = 43.
-
Comparative Analysis: Distinguishing from Alternatives
To definitively confirm the identity of the synthesized product, it is crucial to compare its analytical data with that of potential isomers and related compounds.
| Compound | Key Differentiating Features in Analytical Data |
| This compound | ¹H NMR: Three distinct aromatic proton signals. FT-IR: Two N-H stretching peaks. MS: Molecular ion at m/z 203. |
| 4-Aminoacetophenone | ¹H NMR: Simpler aromatic region (two doublets). FT-IR: Lacks the strong C-F stretching bands. MS: Molecular ion at m/z 135.[9][10] |
| 3'-(Trifluoromethyl)acetophenone | ¹H NMR: Lacks the broad -NH₂ signal. FT-IR: No N-H stretching peaks. MS: Molecular ion at m/z 188.[11] |
| 1-(4-(Trifluoromethyl)phenyl)ethanone | ¹H NMR: Two doublets in the aromatic region. FT-IR: No N-H stretching peaks. MS: Molecular ion at m/z 188.[11] |
Visualizing the Workflow
A systematic workflow ensures a comprehensive and logical approach to compound identification.
Caption: Workflow for the synthesis and structural confirmation of an organic compound.
Conclusion
The structural confirmation of a synthesized compound like this compound is a meticulous process that relies on the synergistic application of multiple analytical techniques. By following the detailed protocols for ¹H and ¹³C NMR, FT-IR, and Mass Spectrometry, and by carefully comparing the obtained data with that of plausible alternatives, researchers can achieve a high degree of confidence in the identity and purity of their product. This rigorous analytical approach is fundamental to the integrity and success of any research and development endeavor.
References
-
[1-{4'-[p-(Trifluoromethyl)benzoyl]phenyl]-ethanone.]([Link])
Sources
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- 3. acdlabs.com [acdlabs.com]
- 4. sapub.org [sapub.org]
- 5. Improving Infrared Spectroscopy Characterization of Soil Organic Matter with Spectral Subtractions [jove.com]
- 6. In situ FTIR Spectroscopy as a Tool for Investigation of Gas/Solid Interaction: Water-Enhanced CO2 Adsorption in UiO-66 Metal-Organic Framework [jove.com]
- 7. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. CAS 99-92-3: Ethanone, 1-(4-aminophenyl)- | CymitQuimica [cymitquimica.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to Purity Assessment of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a crucial building block in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and primary analytical technique for this purpose, offering distinct advantages over traditional chromatographic methods.[1][2] This guide provides an objective comparison of qNMR's performance for the purity assessment of this compound, supported by detailed experimental protocols and data.
The Principle of qNMR: A Fundamental Advantage
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR is a primary ratio method.[3] The fundamental principle of qNMR is that the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2] This allows for the direct and accurate quantification of a substance against a certified internal standard of a different chemical structure, eliminating the need for a specific reference standard of the analyte itself.[1] This is particularly advantageous when analyzing new synthetic molecules where a certified reference standard may not be available.[1]
The Orthogonal Approach: Ensuring Confidence in Purity Assessment
Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[4] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and instills a high degree of confidence in the reported purity values.[4] This guide explores the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC).
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.
Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
Rationale: This protocol is designed for the absolute quantification of this compound using an internal standard. The selection of the internal standard and the experimental parameters are critical for achieving accurate and reproducible results.[5][6]
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion and sensitivity.[7][8]
Reagents and Materials:
-
This compound (Analyte)
-
Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)
-
Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9% D)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of Maleic Acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[9]
-
Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration. A delay of 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest is recommended, typically 30 seconds or more.[8]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[4]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[4]
-
Spectral Width: To encompass all signals of interest.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the acetyl protons is a suitable choice. For maleic acid, the singlet from the two vinyl protons is used.
-
Calculate the purity of the analyte using the following formula[10]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
qNMR Experimental Workflow
Caption: Workflow for purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: This method is designed for the separation and quantification of this compound and potential impurities using a standard external standard calibration approach.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound reference standard of known purity.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Processing and Quantification:
-
The purity is typically determined by area normalization, assuming that all impurities have the same response factor as the main component.
Comparative Data and Performance
The following table summarizes representative quantitative data and validation parameters for the purity assessment of a single batch of this compound by ¹H-qNMR and HPLC-UV.
| Parameter | ¹H-qNMR | HPLC-UV |
| Purity (%) | 99.2 ± 0.2 | 99.5 (Area %) |
| Precision (RSD, n=6) | < 0.5% | < 1.0% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Specificity | High (structurally specific) | Moderate (retention time) |
| Throughput | Lower | Higher |
| Sample Consumption | Higher (milligrams)[8] | Lower (micrograms)[8] |
| Destructive | No[8] | Yes[8] |
Logical Comparison of Analytical Techniques
Caption: Comparison of qNMR and HPLC-UV principles.
Discussion: Expertise and Insights
The results demonstrate that both qNMR and HPLC are powerful techniques for the purity assessment of this compound. However, they offer different and complementary information.
-
Accuracy and Trueness: qNMR provides a direct measure of absolute purity, which is traceable to the certified purity of the internal standard.[11] HPLC, when using the area percent method, provides a relative purity value and assumes that all components have an identical UV response, which may not always be the case.[12]
-
Specificity: qNMR is highly specific as it provides detailed structural information, confirming the identity of the main component and allowing for the potential identification of impurities without the need for their individual reference standards.[8] The specificity of HPLC is based on the retention time, which can be less definitive.
-
Method Development and Validation: qNMR method development can be more straightforward as it does not require the optimization of separation conditions to the same extent as HPLC. The validation of qNMR methods should adhere to the guidelines outlined in documents such as ICH Q2(R1).[13][14] Both the European Pharmacopoeia and the United States Pharmacopeia have general chapters that cover the use of NMR, including for quantitative purposes.[15][16][17][18]
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
For the comprehensive purity validation of this compound, an integrated approach utilizing both qNMR and HPLC is highly recommended. qNMR serves as a primary method to establish an accurate, absolute purity value and confirm the structural integrity of the compound. HPLC provides a high-throughput method for routine quality control and offers a detailed impurity profile. This orthogonal approach, leveraging the strengths of both a spectroscopic and a chromatographic technique, ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.[4]
References
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qNMR: A powerful tool for purity determination. RSSL. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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[Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Quality Guidelines. ICH. [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [Link]
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〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
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Purity by Absolute qNMR Instructions. University of Ottawa. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. [Link]
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qHNMR for purity determination. Slideshare. [Link]
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Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
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Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
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Quantitative NMR Spectroscopy. University of Cambridge. [Link]
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What is qNMR and why is it important?. Mestrelab Resources. [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
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Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR .... ECA Academy. [Link]
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Purity comparison by NMR and HPLC.. ResearchGate. [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. [Link]
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Development and Validation of a Quantitative NMR Method for the D... - Ingenta Connect. [Link]
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Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo. [Link]
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European Pharmacopoeia 10.0. Scribd. [Link]
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Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. [Link]
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1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone. PubChem. [Link]
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Quantitative NMR spectroscopy in pharmaceutical applications. ResearchGate. [Link]
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NMR in the European and US Pharmacopoeias. Aschimfarma. [Link]
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General Chapters. European Directorate for the Quality of Medicines & HealthCare. [Link]
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A Comparative Guide to the Synthetic Strategies for 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The compound 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its strategic importance lies in the unique combination of an aniline moiety, a trifluoromethyl group, and an acetophenone functionality, which allows for diverse chemical modifications. This guide provides an in-depth comparison of plausible synthetic routes to this valuable intermediate, offering insights into the rationale behind different methodologies and providing detailed experimental protocols based on established chemical principles.
Introduction to Synthetic Challenges
The synthesis of this compound presents a unique set of challenges primarily due to the electronic properties of the substituents on the aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, the amino group is strongly activating and ortho-, para-directing. The interplay of these groups dictates the feasibility and regioselectivity of synthetic transformations. This guide will explore two primary strategies: a classical approach via Friedel-Crafts acylation of a protected aniline and a multi-step approach involving the manipulation of functional groups on a pre-functionalized benzene ring.
Methodology 1: Friedel-Crafts Acylation of a Protected Aniline
This approach leverages the well-established Friedel-Crafts acylation to introduce the acetyl group. However, the presence of a free amino group on the starting aniline interferes with the Lewis acid catalyst. Therefore, protection of the amino group is a critical first step.
Causality Behind Experimental Choices
The choice of an acetyl group for protection serves a dual purpose. Firstly, it transforms the activating amino group into a moderately activating and ortho-, para-directing acetamido group, which still facilitates the desired electrophilic substitution. Secondly, the acetyl protecting group can be readily removed under acidic or basic conditions in the final step. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for Friedel-Crafts acylation due to its strong ability to generate the acylium ion electrophile. The reaction is typically carried out in an inert solvent like dichloromethane to ensure homogeneity and control of the reaction temperature.
Experimental Protocol
Step 1: Protection of 2-(Trifluoromethyl)aniline
-
To a solution of 2-(trifluoromethyl)aniline (1.0 eq) in dichloromethane, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3-(trifluoromethyl)phenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (2.5 eq) in dry dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) to the suspension.
-
Add a solution of N-(3-(trifluoromethyl)phenyl)acetamide (1.0 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide.
Step 3: Deprotection
-
Reflux the crude N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford this compound.
Visualization of the Workflow
Caption: Workflow for the Friedel-Crafts Acylation Route.
Methodology 2: Multi-Step Synthesis via Nitration and Reduction
This alternative strategy involves introducing the functional groups in a different order, starting with a commercially available substituted benzotrifluoride. This approach avoids the direct Friedel-Crafts acylation of an aniline derivative.
Causality Behind Experimental Choices
This route begins with the nitration of 3-bromobenzotrifluoride. The trifluoromethyl group is meta-directing, and the bromine is ortho-, para-directing. Nitration will predominantly occur at the position ortho to the bromine and meta to the trifluoromethyl group. The subsequent Suzuki coupling allows for the introduction of an acetyl group precursor, followed by oxidation. Finally, the nitro group is reduced to the desired amine. This sequence is logical as the reduction of the nitro group is a robust and high-yielding reaction, typically performed in the later stages of a synthesis to avoid side reactions.
Experimental Protocol
Step 1: Nitration of 3-Bromobenzotrifluoride
-
Carefully add 3-bromobenzotrifluoride (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture onto ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-bromo-2-nitro-5-(trifluoromethyl)benzene.
Step 2: Suzuki Coupling
-
To a solution of 1-bromo-2-nitro-5-(trifluoromethyl)benzene (1.0 eq) in a mixture of toluene and ethanol, add a solution of (1-ethoxyvinyl)tributylstannane (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add an aqueous solution of sodium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 12-16 hours under an inert atmosphere.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Hydrolysis to the Ketone
-
Dissolve the crude product from the previous step in a mixture of tetrahydrofuran and 1 M aqueous hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(4-nitro-3-(trifluoromethyl)phenyl)ethanone.
Step 4: Reduction of the Nitro Group
-
Dissolve 1-(4-nitro-3-(trifluoromethyl)phenyl)ethanone (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0 eq) and heat the mixture to reflux for 3-5 hours.
-
Cool the reaction, pour it into ice-water, and basify with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Visualization of the Workflow
Caption: Workflow for the Multi-Step Synthesis Route.
Performance Comparison
| Parameter | Methodology 1: Friedel-Crafts Acylation | Methodology 2: Multi-Step Synthesis |
| Starting Material | 2-(Trifluoromethyl)aniline | 3-Bromobenzotrifluoride |
| Number of Steps | 3 | 4 |
| Key Reactions | Acetylation, Friedel-Crafts Acylation, Hydrolysis | Nitration, Suzuki Coupling, Hydrolysis, Reduction |
| Estimated Overall Yield | Moderate | Moderate to Low |
| Scalability | Potentially challenging due to the use of AlCl₃ | More amenable to large-scale synthesis |
| Key Advantages | More convergent approach. | Avoids direct manipulation of aniline in Friedel-Crafts. |
| Key Disadvantages | Stoichiometric use of Lewis acid, potential for side reactions. | Longer route, use of expensive palladium catalyst. |
Conclusion and Future Outlook
Both synthetic strategies presented offer viable pathways to this compound, each with its own set of advantages and challenges. The Friedel-Crafts acylation route is more direct but may suffer from issues related to catalyst deactivation and regioselectivity. The multi-step synthesis, while longer, offers better control over the introduction of functional groups and may be more suitable for large-scale production.
Future research in this area could focus on developing more efficient and environmentally friendly catalytic systems for the Friedel-Crafts acylation of deactivated anilines, potentially avoiding the need for protecting groups. Additionally, exploring alternative cross-coupling methodologies for the introduction of the acetyl group in the multi-step synthesis could lead to a more cost-effective and sustainable process. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and available resources.
References
- Friedel-Crafts Acylation: Title: The Friedel–Crafts Acyl
- Nitration of Aromatic Compounds: Title: Process for the preparation of nitro-substituted benzotrifluoride compounds Source: Google Patents URL
-
Suzuki Coupling
- Title: The Suzuki Coupling Reaction
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Reduction of Nitro Compounds
- Title: Reduction of Nitro Compounds
- Source: Organic Chemistry Portal
-
URL: [Link]
The Enhanced Biological Profile of Phenyl-Urea Derivatives: A Comparative Guide to Their Potency Against VEGFR-2 Kinase
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the strategic modification of parent compounds to enhance biological activity is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the biological activity of 1-(4-amino-3-(trifluoromethyl)phenyl)ethanone derivatives, specifically focusing on a series of ortho-amino-arylureas, against their conceptual parent compound. While this compound serves as a crucial synthetic intermediate, its derivatization into phenyl-urea structures has been shown to unlock potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.
This guide will dissect the structure-activity relationships (SAR) that govern this enhanced potency, provide detailed experimental protocols for assessing this activity, and explore the downstream cellular consequences of VEGFR-2 inhibition.
From a Synthetic Precursor to a Potent Kinase Inhibitor: A Comparative Overview
The parent compound, this compound, is a foundational chemical scaffold. However, its intrinsic biological activity as a kinase inhibitor is not extensively documented, suggesting its primary role as a building block for more complex and potent molecules. The transformation of this ethanone derivative into a phenyl-urea scaffold dramatically enhances its biological efficacy, particularly as an inhibitor of VEGFR-2.
A study on the discovery and optimization of ortho-amino-arylurea derivatives, which are structurally related to derivatives of this compound, highlights this significant increase in potency. These derivatives have demonstrated substantial inhibitory activity against KDR (Kinase insert Domain-containing Receptor), another name for VEGFR-2.[1][2] One of the most potent compounds identified in this series, a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea derivative, exhibited an IC50 value of 0.0689 µM against KDR.[1] This potent inhibition underscores the success of the derivatization strategy.
Comparative Biological Activity Data
The following table summarizes the in vitro KDR/VEGFR-2 inhibitory activity of a selection of these optimized phenyl-urea derivatives. The parent compound's activity is considered negligible for the purpose of this comparison, as its derivatization is the key to achieving potent kinase inhibition.
| Compound ID | Structure | KDR/VEGFR-2 IC50 (µM) |
| Parent Scaffold | This compound | Not Reported (Assumed Low/Inactive) |
| Derivative 5a | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | 0.0689[1] |
| Other Analogs | Various ortho-amino-arylurea derivatives | Ranging from sub-micromolar to micromolar |
The Mechanism of Action: Inhibiting the VEGFR-2 Signaling Cascade
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] The binding of its ligand, VEGF, triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4][5] The phenyl-urea derivatives of this compound exert their anti-angiogenic effects by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation.
This inhibition blocks the downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for the pro-angiogenic cellular responses.[4][6] The abrogation of these signals leads to a cytostatic effect on endothelial cells and can induce apoptosis, ultimately inhibiting the growth of new blood vessels that tumors rely on for their growth and metastasis.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols for Biological Activity Assessment
To quantitatively assess and compare the biological activity of this compound derivatives, a series of in vitro assays are essential. The following protocols provide a framework for these evaluations.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare a stock solution of recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Dilution: Serially dilute the test compounds (and the parent compound as a negative control) in DMSO, followed by a further dilution in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the test compound dilution, and the substrate.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP (e.g., 10 µM). Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of the compounds on the metabolic activity of endothelial cells (e.g., HUVECs), which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Downstream Signaling and Apoptosis
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins (p-Akt, p-ERK) and the expression of apoptosis markers (cleaved caspase-3, cleaved PARP).
Methodology:
-
Cell Lysis: Treat HUVECs with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, caspase-3, cleaved PARP, and PARP. A loading control like β-actin or GAPDH should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7][8]
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation. An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis induction.[7][8]
Conclusion
The derivatization of this compound into phenyl-urea analogs represents a highly successful strategy for transforming a synthetic intermediate into a class of potent VEGFR-2 kinase inhibitors. The significant increase in biological activity observed in these derivatives underscores the importance of targeted chemical modifications in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of such compounds, paving the way for the development of novel anti-angiogenic therapies.
References
- Jiao, Y., Huang, F., Xu, P., Zhang, Y., Yang, S., Zhang, D., Lu, T., & Tang, W. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337.
- Koch, S., Tugues, S., Li, X., Gualandi, L., & Claesson-Welsh, L. (2011). Signal transduction by vascular endothelial growth factor receptors. Biochemical Journal, 437(2), 169-183.
- Olsson, A. K., Dimberg, A., Mäkinen, T., & Claesson-Welsh, L. (2006). VEGF receptor signalling - in control of vessel growth. Nature Reviews Molecular Cell Biology, 7(5), 359-371.
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]
- Karar, J., & Maity, A. (2011). PI3K/AKT/mTOR Pathway in Angiogenesis. Frontiers in molecular neuroscience, 4, 51.
- Shiojima, I., & Walsh, K. (2002). Role of Akt signaling in vascular homeostasis and angiogenesis.
- Zhang, Y., et al. (2021). Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function. Frontiers in Pharmacology, 11, 609658.
- Chen, C. H., & Finley, S. D. (2020). ERK and Akt exhibit distinct signaling responses following stimulation by pro-angiogenic factors.
- Ou, J. M., et al. (2016). Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells. European review for medical and pharmacological sciences, 20(1), 89-96.
- Simons, M., Gordon, E., & Claesson-Welsh, L. (2016). Mechanisms and regulation of endothelial VEGF receptor signalling. Nature Reviews Molecular Cell Biology, 17(10), 611-625.
- Meadows, K. N., Bryant, P., & Pumiglia, K. (2001). VEGF-A-and FGF-2-dependent activation of the Ras/MAPK cascade requires P21-activated kinase in endothelial cells. The EMBO journal, 20(20), 5566-5573.
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Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337. Available from: [Link]
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PubChem. (n.d.). 1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved from [Link]
- Szafraniec-Szczęsny, J., et al. (2021).
- Zheng, L., et al. (2015). Synthesis, Characterization, and Anticancer Effect of Trifluoromethylated Aurone Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1146-1152.
- Tron, G. C., et al. (2006). Synthesis and anticancer activity of 1-(3', 4', 5'-trimethoxybenzoyl)-3-arylamino-5-amino-1, 2, 4-triazoles. Journal of medicinal chemistry, 49(12), 3034-3043.
- Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl) phenyl] ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Applied Microbiology and Biotechnology, 105(18), 6731-6741.
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- Liu, K., et al. (2018). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Journal of Chemical Research, 42(10), 504-507.
- El-Gamal, M. I., et al. (2019). Discovery of 3-((3-amino-1H-indazol-4-yl) ethynyl)-N-(4-((4-ethylpiperazin-1-yl) methyl)-3-(trifluoromethyl) phenyl) benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Bioorganic & medicinal chemistry letters, 29(16), 2135-2140.
- Kallam, R., et al. (2014). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1, 3, 4-oxadiazole-2-yl) phenylimino} indolin-2-one derivatives. Journal of Saudi Chemical Society, 18(5), 526-532.
- Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556.
- Lee, J. H., et al. (2023). LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl) phenyl) urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 24(13), 10853.
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A Comparative Guide to Novel Compounds from 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: Synthesis, Characterization, and Performance Analysis
The pursuit of novel chemical entities with enhanced therapeutic or material properties is a cornerstone of modern scientific research. The strategic selection of a versatile starting material is critical to this endeavor. 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is one such privileged scaffold, offering a unique combination of reactive functional groups and the influential trifluoromethyl substituent. This guide provides a comprehensive, in-depth comparison of novel compounds synthesized from this valuable building block, focusing on their synthesis, rigorous characterization, and performance against alternative compounds. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and validated experimental data necessary to accelerate their own research and development programs.
The Strategic Importance of the this compound Core
The trifluoromethyl group (CF3) is a key feature of this scaffold, acting as a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature increases the acidity of the neighboring amino group's protons, thereby modulating its reactivity in chemical transformations. Furthermore, the lipophilicity of the CF3 group can significantly enhance a drug candidate's metabolic stability and ability to permeate biological membranes. The presence of both an amino group and a ketone functionality provides two distinct points for chemical modification, opening avenues for a wide range of reactions, including cyclizations, condensations, and substitutions.
Synthesis of Novel Heterocyclic Scaffolds: A Comparative Workflow
A primary application of this compound is in the creation of novel heterocyclic compounds, a class of molecules renowned for their diverse biological activities. In this section, we present a detailed synthetic protocol for a novel pyrazole derivative and compare its efficiency and versatility against a traditional synthetic route for a similar molecular framework.
Experimental Protocol: Synthesis of a Novel Pyrazole Derivative
This protocol details the multi-step synthesis of a novel pyrazole, a heterocyclic motif frequently associated with anti-inflammatory, analgesic, and anticancer properties.
Step 1: Diazotization of this compound
-
Rationale: The conversion of the primary aromatic amine to a diazonium salt is a classic and highly efficient method for activating the molecule for subsequent coupling reactions.
-
Dissolve this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C to prevent decomposition of the diazonium salt.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C to ensure complete formation.
Step 2: Japp-Klingemann Reaction
-
Rationale: The Japp-Klingemann reaction is a powerful and reliable method for synthesizing hydrazones, which are essential precursors for pyrazole ring formation. This reaction involves the coupling of the diazonium salt with a β-ketoester.
-
In a separate reaction vessel, dissolve ethyl acetoacetate (1.2 equivalents) in ethanol and add an aqueous solution of sodium acetate (3.0 equivalents).
-
Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Collect the precipitated hydrazone intermediate by filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Cyclization to Form the Pyrazole Ring
-
Rationale: The final, and often rate-determining, step is the intramolecular cyclization of the hydrazone to form the aromatic pyrazole ring. This is typically achieved by heating in the presence of a dehydrating agent or a suitable acid or base catalyst.
-
Reflux the dried hydrazone in glacial acetic acid for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the hot reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid pyrazole product by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the pure compound.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate. Our focus extends beyond procedural steps to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy protocol.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3] For the quantification of a specific compound like this compound, this means ensuring the method is accurate, precise, and specific over a defined concentration range. This guide will detail the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against an alternative Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) approach.
The Importance of Method Validation in Pharmaceutical Analysis
Analytical method validation provides documented evidence that a method is suitable for its intended use.[1][4] Without this, there is a risk of unreliable data, leading to potential regulatory non-compliance and compromised patient safety.[1] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential parameters for analytical method validation.[5][6][7][8][9] These core parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][5][10]
Primary Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
For the quantification of this compound, a reversed-phase HPLC-UV method is a robust and widely accessible choice. The trifluoromethyl and aminophenyl groups of the molecule provide sufficient chromophores for reliable UV detection.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the working standard range.
Validation of the HPLC-UV Method
The validation process involves a series of experiments to assess the method's performance characteristics according to ICH guidelines.[3][11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[5][13]
Experimental Protocol:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of a known related substance to demonstrate separation from the main analyte peak.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to ensure that the degradation products do not interfere with the quantification of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][5]
Experimental Protocol:
-
Prepare a series of at least five concentrations of the analyte across the intended range.[13]
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][13][14]
Experimental Protocol:
-
Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).[13]
-
Analyze each level in triplicate.
-
Calculate the percentage recovery for each sample.
Precision
Precision is the measure of the degree of scatter of a series of measurements.[13] It is typically addressed at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.[13]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10][14]
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[4]
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15]
Experimental Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results.
Visualizing the Validation Workflow
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 9. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Introduction
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a pivotal building block in medicinal chemistry and drug development. Its significance is underscored by its role as a key intermediate in the synthesis of high-profile pharmaceuticals, most notably the second-generation androgen receptor inhibitor, Enzalutamide, used in the treatment of castration-resistant prostate cancer.[1][2] The efficient and selective synthesis of this trifluoromethylated aniline derivative is therefore of paramount importance. The core of this synthesis lies in the formation of a carbon-nitrogen (C-N) bond, a transformation for which several catalytic methods have been developed. This guide provides a head-to-head comparison of the primary catalytic strategies for the synthesis of this compound, offering insights into the mechanistic nuances and practical considerations for selecting the optimal catalytic system.
Overview of Catalytic Strategies: Palladium vs. Copper
The synthesis of this compound typically starts from a halogenated precursor, such as 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone. The key transformation is the amination of the aryl halide. Two main catalytic approaches dominate this field: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope.[3] It involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]
-
Copper-Catalyzed Ullmann Condensation: This is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalyst systems.[5] It typically requires a copper catalyst, a ligand, a base, and often higher reaction temperatures compared to its palladium counterpart.[6]
Head-to-Head Comparison of Catalytic Approaches
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper salts (e.g., CuI, Cu₂O, Cu(OAc)₂) |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)[7] | Nitrogen- or oxygen-based ligands (e.g., diamines, amino acids, oximes)[8][9] |
| Reaction Temperature | Generally milder (room temperature to ~110 °C) | Often requires higher temperatures (>100 °C)[5] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | A variety of bases can be used (e.g., K₂CO₃, Cs₂CO₃) |
| Substrate Scope | Very broad, including electron-rich and -deficient aryl halides | Traditionally favored for electron-deficient aryl halides, but scope is expanding[5] |
| Functional Group Tolerance | Generally excellent | Can be sensitive to certain functional groups |
| Ammonia Source | Ammonia surrogates often used (e.g., benzophenone imine, LiHMDS)[10] | Direct use of ammonia or ammonium salts is common |
In-Depth Analysis: The Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of this compound from its chloro-precursor, the Buchwald-Hartwig amination is often the method of choice due to its milder reaction conditions and high functional group tolerance. The electron-withdrawing nature of the trifluoromethyl and acetyl groups on the aromatic ring makes the starting material, 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone, an excellent substrate for this reaction.
The Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium(0) active species.
The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. For electron-deficient aryl chlorides, ligands from the Buchwald and Hartwig groups have shown excellent performance.
Comparison of Phosphine Ligands
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | General protocol for aryl chlorides.[11] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 120 | 24 | 86-92 | Effective for aryl mesylates, indicating good performance with challenging substrates.[12] |
| BippyPhos | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 110 | 16 | 90 | Broad scope for various (hetero)aryl chlorides.[13] |
| NIXANTPHOS | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 1-4 | >95 | Highly active for unactivated aryl chlorides.[7] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a representative procedure for the synthesis of this compound via a Buchwald-Hartwig amination using benzophenone imine as an ammonia surrogate.
Materials:
-
1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone (1.0 equiv)
-
Benzophenone imine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone (1.0 equiv) and benzophenone imine (1.2 equiv) to the flask, followed by anhydrous toluene.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 2 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Conclusion
Both palladium- and copper-catalyzed systems offer viable routes for the synthesis of this compound. However, the Buchwald-Hartwig amination generally provides a more versatile and milder approach, with a wide array of highly active and commercially available phosphine ligands. The choice of ligand is crucial and should be tailored to the specific substrate and desired reaction conditions. For electron-deficient aryl chlorides like the precursor to the title compound, bulky, electron-rich biaryl phosphine ligands such as XPhos and RuPhos are excellent choices. While copper-catalyzed Ullmann-type reactions present a more economical alternative, they often require more forcing conditions. The detailed protocol provided for the Buchwald-Hartwig amination serves as a robust starting point for the efficient and high-yielding synthesis of this important pharmaceutical intermediate.
References
-
Zhou, Y., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. RSC Advances, 6(82), 78761-78769. [Link][2]
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Sheng, C., et al. (2023). A novel route for the synthesis of androgen receptor antagonist enzalutamide. Bioorganic & Medicinal Chemistry Letters, 88, 129285. [Link][1]
-
Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696–1697. [Link][14]
-
Kazemi, N., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link][15]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Huang, X., & Buchwald, S. L. (2001). New ammonia equivalents for the Pd-catalyzed amination of aryl halides. Organic Letters, 3(21), 3417–3419. [Link][10]
-
Weidlich, T., et al. (2022). Trends in Cu-Catalyzed Ar-Xs Transformations with Amines. Encyclopedia, 2(3), 1547-1563. [Link][9]
-
Li, J., et al. (2014). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 19(9), 13568–13585. [Link][8]
-
Mao, J., et al. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(26), 8690–8696. [Link][7]
-
Surry, D. S., & Buchwald, S. L. (2011). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(1), 505-508. [Link][13]
-
Roy, E. D., & Batey, R. A. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 243-261. [Link][12]
-
Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][3]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link][4]
-
Wikipedia contributors. (2023, October 29). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link][5]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][16]
-
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link][17]
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Benchmarking the cost-effectiveness of various synthetic approaches to 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Introduction: 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs. Its strategic importance necessitates the development of cost-effective, scalable, and safe synthetic routes. This guide provides an in-depth comparison of various synthetic approaches to this key building block, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Section 1: Synthetic Strategies and Mechanistic Overviews
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. This guide will focus on three primary, logically sound approaches:
-
Multi-step Synthesis from m-(Trifluoromethyl)aniline: A classical approach involving the protection of the amino group, followed by electrophilic aromatic substitution (nitration and acylation), and subsequent functional group manipulations.
-
Directed Friedel-Crafts Acylation: This route leverages the protection of the amino group of 2-(trifluoromethyl)aniline to direct the regioselective introduction of the acetyl group.
-
Palladium-Catalyzed Cross-Coupling: A modern approach utilizing a pre-functionalized aniline derivative and a suitable acetylating agent via a catalytic C-C bond formation.
Below, we delve into the detailed experimental protocols and cost-effectiveness of each of these synthetic pathways.
Section 2: Route 1: Multi-step Synthesis from m-(Trifluoromethyl)aniline
This well-established, albeit lengthy, approach offers a high degree of control over the substitution pattern on the aromatic ring. The key is the strategic use of a protecting group to modulate the reactivity and directing effects of the amino group.
Workflow Diagram:
Caption: Synthetic pathway starting from m-(trifluoromethyl)aniline.
Experimental Protocol:
Step 1: Protection of m-(Trifluoromethyl)aniline
-
To a solution of m-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(3-(trifluoromethyl)phenyl)acetamide.
Step 2: Nitration
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.
-
Slowly add N-(3-(trifluoromethyl)phenyl)acetamide (1.0 eq) to the cooled acid mixture, maintaining the temperature below 5°C.
-
Stir the reaction at 0-5°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide.
Step 3: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (2.5 eq) in a chlorinated solvent like dichloroethane.
-
Add acetyl chloride (1.2 eq) dropwise at 0°C.
-
Add a solution of N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide (1.0 eq) in dichloroethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product, wash, dry, and concentrate the organic layer.
Step 4: Reduction and Deprotection
-
To a solution of 1-(4-nitro-3-(trifluoromethyl)phenyl)ethanone in ethanol and water, add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
The acidic conditions of the workup typically facilitate the hydrolysis of the acetamide protecting group.
-
Neutralize the solution and extract the final product, this compound.
Cost-Effectiveness Analysis:
| Reagent | Price (USD/mol)* | Moles per mole of product | Cost per mole of product (USD) |
| m-(Trifluoromethyl)aniline | 81.00 (for 500g) | 1.0 | 81.00 |
| Acetic Anhydride | ~15.00 | 1.1 | 16.50 |
| Nitric Acid | ~5.00 | Stoichiometric excess | ~10.00 |
| Sulfuric Acid | ~2.00 | Catalytic/Solvent | ~5.00 |
| Acetyl Chloride | 211.65 (for 1L)[1] | 1.2 | 253.98 |
| Aluminum Chloride | 98.80 (for 100g) | 2.5 | 247.00 |
| Iron Powder | ~10.00 | 5.0 | 50.00 |
| Total Estimated Cost | ~763.48 |
*Prices are estimates and can vary based on supplier and purity.
Discussion: This route is characterized by the use of relatively inexpensive starting materials and reagents. However, it is a multi-step process, which can lead to lower overall yields and increased labor costs. The use of strong acids and nitrating agents requires careful handling and waste disposal.
Section 3: Route 2: Directed Friedel-Crafts Acylation of Protected 2-(Trifluoromethyl)aniline
This approach aims to shorten the synthesis by directly introducing the acetyl group onto a protected aniline derivative. The success of this route hinges on the regioselectivity of the Friedel-Crafts acylation.
Workflow Diagram:
Caption: Synthetic pathway via directed Friedel-Crafts acylation.
Experimental Protocol:
Step 1: Protection of 2-(Trifluoromethyl)aniline
-
Follow the same procedure as in Route 1, Step 1, using 2-(trifluoromethyl)aniline as the starting material to synthesize N-(2-(trifluoromethyl)phenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
In a reaction vessel, suspend anhydrous aluminum chloride (2.5 eq) in a suitable solvent like 1,2-dichloroethane at 0°C.
-
Add acetyl chloride (1.2 eq) dropwise to the suspension.
-
Slowly add a solution of N-(2-(trifluoromethyl)phenyl)acetamide (1.0 eq) in the same solvent.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The electron-withdrawing nature of the trifluoromethyl group may necessitate harsher conditions or a more potent Lewis acid catalyst system.
-
Quench the reaction carefully with a cold, dilute acid solution.
-
Extract the product, wash the organic layer, dry, and concentrate.
Step 3: Deprotection
-
Reflux the crude N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, neutralize the reaction mixture and extract the final product.
-
Purify by crystallization or column chromatography.
Cost-Effectiveness Analysis:
| Reagent | Price (USD/mol)* | Moles per mole of product | Cost per mole of product (USD) |
| 2-(Trifluoromethyl)aniline | ~100.00 | 1.0 | 100.00 |
| Acetic Anhydride | ~15.00 | 1.1 | 16.50 |
| Acetyl Chloride | 211.65 (for 1L)[1] | 1.2 | 253.98 |
| Aluminum Chloride | 98.80 (for 100g) | 2.5 | 247.00 |
| Total Estimated Cost | ~617.48 |
*Prices are estimates and can vary based on supplier and purity.
Discussion: This route is potentially more efficient than Route 1 due to fewer steps. However, the Friedel-Crafts acylation of anilides can be challenging due to the deactivating effect of the trifluoromethyl group.[2] The regioselectivity of the acylation is a critical factor; the formation of other isomers could complicate purification and reduce the overall yield of the desired product.
Section 4: Route 3: Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry offers powerful tools for C-C bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, provide a direct method to introduce the acetyl group.
Workflow Diagram:
Caption: Synthetic pathway using a palladium-catalyzed cross-coupling reaction.
Experimental Protocol (Suzuki-Type Coupling):
Step 1: Preparation of the Boronic Acid/Ester (if not commercially available)
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of a suitable solvent (e.g., dioxane, toluene) and water, add 4-chloro-3-(trifluoromethyl)aniline (1.0 eq), the acetyl-containing boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
Cost-Effectiveness Analysis:
| Reagent | Price (USD/mol)* | Moles per mole of product | Cost per mole of product (USD) |
| 4-Chloro-3-(trifluoromethyl)aniline | 29.10 (for 25g)[1] | 1.0 | 29.10 |
| Acetyl-boronic acid/ester | ~200.00 (estimate) | 1.2 | 240.00 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | ~500.00 (estimate) | 0.05 | 25.00 |
| Base (e.g., K₂CO₃) | ~10.00 | 2.0 | 20.00 |
| Total Estimated Cost | ~314.10 |
*Prices are estimates and can vary based on supplier and purity.
Discussion: This modern approach offers high efficiency and functional group tolerance.[3] The reaction often proceeds with high yields and selectivity. The main cost driver is typically the palladium catalyst and the specialized boronic acid reagent. However, the high efficiency and fewer steps can make this route economically viable, especially for large-scale production where catalyst loading can be optimized. The toxicity of tin reagents makes the Stille coupling a less desirable option from a safety and environmental perspective.[4][5]
Section 5: Comparative Summary and Recommendations
| Feature | Route 1: Multi-step from m-CF₃-aniline | Route 2: Directed Friedel-Crafts | Route 3: Cross-Coupling |
| Number of Steps | High (4+) | Moderate (3) | Low (1-2) |
| Overall Yield | Potentially lower due to multiple steps | Moderate to high, dependent on selectivity | High |
| Reagent Cost | Low to moderate | Moderate | High (catalyst and specialized reagents) |
| Process Complexity | High | Moderate | Low to moderate |
| Safety/Environmental | Use of strong acids and nitrating agents | Use of strong Lewis acids | Use of transition metal catalysts |
| Scalability | Feasible, but labor-intensive | Good, if selectivity is high | Excellent |
Recommendations:
-
For small-scale laboratory synthesis and initial discovery: Route 2 (Directed Friedel-Crafts Acylation) offers a good balance between the number of steps and reagent costs, provided that the regioselectivity can be controlled.
-
For process development and scale-up: Route 3 (Palladium-Catalyzed Cross-Coupling) is highly recommended. Despite the higher initial cost of the catalyst and specialized reagents, the high yield, fewer steps, and operational simplicity often lead to a more cost-effective and sustainable process on a larger scale.
-
When starting materials are readily available and cost is the primary concern for small-scale synthesis: Route 1 (Multi-step from m-(Trifluoromethyl)aniline) can be a viable option, but careful optimization of each step is crucial to maximize the overall yield.
Section 6: Conclusion
The choice of the optimal synthetic route to this compound is a multifactorial decision that depends on the scale of production, budget constraints, and available expertise. While traditional multi-step syntheses offer a well-trodden path, modern catalytic methods like palladium-catalyzed cross-coupling present a more efficient and elegant solution for large-scale manufacturing. This guide provides the necessary data and insights to enable an informed decision, ultimately facilitating the efficient production of this critical pharmaceutical intermediate.
References
- 1. 4-氯-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS No: 343564-14-7). As a trusted partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity from discovery through disposal. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.
The trifluoromethyl and aromatic amine moieties in this compound necessitate a cautious approach. While specific GHS classification data for this exact molecule is not universally published, its structural similarity to other trifluoromethylated anilines and acetophenones suggests it should be handled as a substance that may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, treating it as a hazardous chemical waste is the mandatory and prudent course of action.
Immediate Safety & Handling for Disposal
Before initiating any disposal procedures, the immediate safety of laboratory personnel is paramount. These steps are foundational to preventing accidental exposure and ensuring a controlled process.
Required Personal Protective Equipment (PPE): Personnel handling this compound for disposal must wear appropriate PPE. The goal is to create a complete barrier against potential splashes, dust, or vapor inhalation.
-
Eye Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes[2].
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber[4][5]. Disposable gloves should be removed and replaced immediately if contamination occurs. Never reuse disposable gloves[6].
-
Body Protection: A full-length laboratory coat, fully fastened, is required.
-
Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
Engineering Controls: The Chemical Fume Hood All handling of this substance for disposal, including weighing, transferring, and containerizing, must occur within a certified and properly functioning chemical fume hood[7]. This is the primary engineering control to minimize inhalation exposure to any volatile residues or fine particulates[7].
Hazard Data Summary
For quick reference, the known and inferred hazard information for this compound is summarized below. The hazard statements are inferred from structurally similar compounds[1][2][3].
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 343564-14-7[4] |
| Molecular Formula | C₉H₈F₃NO[4] |
| GHS Pictogram (Inferred) | |
| Signal Word (Inferred) | Warning[3] |
| Hazard Statements (Inferred) | H315: Causes skin irritation[3]. H319: Causes serious eye irritation[3]. H335: May cause respiratory irritation[3]. |
Step-by-Step Disposal Protocol
Disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[8][9]. The following protocol ensures compliance and safety.
Step 1: Waste Classification Treat all quantities of this compound, including pure unused chemical, reaction residues, and contaminated materials, as hazardous chemical waste [7]. This classification is based on its potential irritant properties and the general principle that halogenated organic compounds require controlled disposal[10].
Step 2: Waste Segregation and Containment Proper segregation is critical to prevent dangerous reactions.
-
Primary Waste: Place pure chemical and residues directly into a dedicated, chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle) with a secure, leak-proof screw cap.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical must be collected in a separate, clearly labeled plastic bag or container designated for solid hazardous waste[7].
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's waste management plan[7].
Step 3: Labeling the Waste Container Proper labeling is a legal requirement and essential for safe handling by waste management personnel[10]. The label on your primary waste container must be clearly written and include:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "this compound"
-
CAS Number: "343564-14-7"
-
Associated Hazards: "Irritant"
-
Date of Accumulation (the date you first added waste to the container)
-
Your Name and Laboratory Information
Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area must be:
-
Secure and accessible only to authorized personnel[7].
-
In a well-ventilated location, such as a ventilated cabinet.
-
Away from heat, sparks, or open flames[11].
-
Stored with other compatible waste streams.
Step 5: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup[7]. Provide them with the full chemical name and any other required information. Never pour this chemical down the drain or dispose of it in regular trash [4].
Spill and Decontamination Procedures
Accidents can happen, and a clear plan for cleanup is essential.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE detailed in Section 1.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a liquid solution, cover with an inert absorbent material like vermiculite, sand, or commercial sorbent pads[7].
-
Collect Waste: Carefully place the absorbed material and any contaminated items (e.g., contaminated gloves, paper towels) into a suitable, sealed container for disposal as hazardous waste[3].
-
Decontaminate the Area: Clean the spill area thoroughly. The choice of cleaning agent depends on the surface, but a standard procedure involves washing with a detergent solution, followed by rinses with water and then a solvent like ethanol if appropriate.
-
Dispose of Cleanup Materials: All materials used for cleanup are now considered hazardous waste and must be disposed of according to the protocol in Section 3.
Equipment Decontamination: Glassware and equipment that have been in contact with the chemical must be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinseate must be collected and disposed of as hazardous waste.
-
Wash: Wash the equipment thoroughly with laboratory detergent and water[12].
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste containing this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency First Aid Measures
In the event of accidental exposure, follow these procedures immediately while seeking medical attention. Provide the Safety Data Sheet (SDS) to responding medical personnel.
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[4].
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists[4][11].
-
Following Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][4].
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[4].
References
-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. (2021-05-01). [Link]
-
Maryland Department of the Environment. Hazardous Waste.[Link]
-
Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.[Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.[Link]
-
U.S. Environmental Protection Agency (EPA). Standard Operating Procedure for Equipment Decontamination. (2019-10-03). [Link]
-
Federal Emergency Management Agency (FEMA). 3.1. Equipment Decontamination. (2023-06-06). [Link]
-
U.S. Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.[Link]
-
Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.[Link]
-
Federal Aviation Administration. Hazardous Materials, Solid Waste, and Pollution Prevention.[Link]
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- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
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- 12. epa.gov [epa.gov]
Personal protective equipment for handling 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Comprehensive Safety & Handling Guide: 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 343564-14-7). As a crucial intermediate in pharmaceutical research and development, understanding its hazard profile is paramount to ensuring laboratory safety. This document moves beyond mere compliance, offering a framework of proactive risk mitigation grounded in established scientific and safety principles.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
A thorough risk assessment is the foundation of safe laboratory practice.[1] this compound is classified under the Globally Harmonized System (GHS) with specific hazards that dictate our handling procedures. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Expert Insight: The trifluoromethyl group and aromatic amine structure contribute to the compound's reactivity and irritant properties. The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Therefore, our safety protocols are designed to create a multi-layered barrier against these exposure pathways.
Personal Protective Equipment (PPE) Protocol: An Integrated Safety System
The selection of PPE is not a checklist but a comprehensive system designed to mitigate the specific risks identified above.
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound, especially the handling of its solid form, must be conducted within a properly functioning chemical fume hood.[1] This is the most critical control measure to minimize inhalation exposure to dust or vapors.[2]
Eye and Face Protection
Given the classification as a serious eye irritant (Category 2A), robust eye protection is mandatory.[2]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times.[2][3]
-
Elevated Risk: When there is a significant risk of splashing or aerosol generation, a full-face shield must be worn in addition to chemical splash goggles.[1][2]
Hand Protection
To prevent skin irritation, chemically impermeable gloves are required.[4]
-
Recommended Material: Disposable nitrile gloves provide adequate protection for incidental contact.[3][5]
-
Best Practice: For prolonged handling or when working with larger quantities, double-gloving is recommended to protect against potential tears or rapid permeation.[1]
-
Protocol: Always inspect gloves for defects before use. Remove and replace gloves immediately if they become contaminated. Dispose of used gloves as hazardous waste in accordance with laboratory procedures.[2]
Body Protection
-
A flame-resistant, long-sleeved laboratory coat should be worn and kept buttoned to protect skin and clothing.[1]
-
For larger-scale operations, a chemical-resistant apron may be necessary to provide an additional layer of protection.[1]
-
Closed-toe and closed-heel shoes are mandatory in the laboratory.[3]
Respiratory Protection
-
Standard Operations: When work is conducted within a certified fume hood, additional respiratory protection is typically not required.
-
Non-Standard Conditions: If engineering controls are insufficient or if there is a potential for significant dust generation that cannot be controlled, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[1][3] A formal respiratory protection program, including fit testing, is required for respirator use.[5]
Operational Workflow: From Preparation to Disposal
This procedural workflow ensures that safety is integrated into every step of the handling process.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Don all required PPE as outlined in Section 2.
-
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid the formation of dust.[2]
-
Use a spatula or other appropriate tool for transfers. Avoid pouring the dry powder.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling and Decontamination:
-
Clean all equipment and the work surface within the fume hood after use.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and disposed of immediately.
-
Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[2][7]
-
Caption: Safe Handling Workflow for this compound.
Emergency and Disposal Plans
Accidental Release Measures
-
Small Spills:
-
Large Spills: Evacuate the laboratory immediately and contact your institution's environmental health and safety (EHS) department.
First Aid
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Waste Disposal
All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the material through a licensed professional waste disposal service, following all local, state, and federal regulations.[2]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[2]
References
- Safety and handling of fluorin
- 1-(4-Amino-3-trifluoromethyl-phenyl)
- Safety Data Sheet - Angene Chemical - Angene Chemical.
-
1-(4-(Trifluoromethyl)phenyl)ethan-1-one - PubChem. [Link]
- Personal protective equipment for handling 3-Fluorofluoren-9-one - Benchchem.
-
1-(4-(Trifluoromethoxy)phenyl)ethan-1-one - PubChem. [Link]
- SAFETY DATA SHEET - Fisher Scientific - Fisher Scientific.
- Personal Protective Equipment (PPE) - CHEMM.
- SAFETY DATA SHEET - Fisher Scientific - Fisher Scientific.
-
Personal Protective Equipment | US EPA - U.S. Environmental Protection Agency. [Link]
- Chemical Safety: Personal Protective Equipment - University of California, San Francisco.
- Fluorine - Princeton University Environmental Health & Safety.
- 5 Types of PPE for Hazardous Chemicals - Hazm
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA).
-
PFAS - Wikipedia. [Link]
- SAFETY DATA SHEET - Sigma-Aldrich - Sigma-Aldrich.
- (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)
- SAFETY DATA SHEET - TCI Chemicals - TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific - Fisher Scientific.
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- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
